molecular formula C17H14O6 B150237 Irisolidone CAS No. 2345-17-7

Irisolidone

Cat. No.: B150237
CAS No.: 2345-17-7
M. Wt: 314.29 g/mol
InChI Key: VOOFPOMXNLNEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irisolidone is an O-methylated isoflavone of significant interest in pharmacological research, primarily isolated from the flowers of Pueraria lobata (Kudzu) . Scientific investigations have revealed that Irisolidone exhibits a wide spectrum of bioactivities, positioning it as a valuable compound for studying various biochemical pathways . Its documented research applications include studies in anti-inflammatory models, anti-cancer mechanisms, and antioxidant assays . Furthermore, it has demonstrated hepatoprotective effects in studies investigating ethanol-induced damage and hepatic injury . Research also suggests its potential as a phytoestrogen and highlights its immunomodulating and anti-hyperlipidemic properties, making it a multi-faceted compound for metabolic and immune system research . The compound's activity against Helicobacter pylori has also been noted, indicating its utility in microbiological and gastrointestinal studies . As an aglycone metabolite of kakkalide, Irisolidone is believed to be a primary active form in vivo, exhibiting more potent bioactivity than its glycoside precursor in various models, which is a critical consideration for pharmacokinetic and metabolic studies .

Properties

IUPAC Name

5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFPOMXNLNEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946104
Record name 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-17-7
Record name Irisolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irisolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRISOLIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Irisolidone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irisolidone, a methoxylated isoflavone predominantly found in the flowers of Pueraria lobata, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure of Irisolidone, including its spectroscopic properties, alongside detailed experimental protocols for its isolation and the evaluation of its anti-inflammatory potential. Furthermore, a key signaling pathway influenced by isoflavones is illustrated to provide context for its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Irisolidone, systematically named 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, is a naturally occurring isoflavone. Its core structure consists of a chromen-4-one ring system substituted with hydroxyl and methoxy groups, and a methoxyphenyl group at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties of Irisolidone

PropertyValueReference(s)
IUPAC Name 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one[1]
CAS Number 485-72-3[1]
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Appearance Pale yellow solid[2]
Melting Point 186-187 °C[2]
SMILES COc1cc(O)c2c(c1O)C(=O)C(=COC2=O)c3ccc(OC)cc3
InChI InChI=1S/C17H14O6/c1-21-9-5-3-8(4-6-9)11-7-23-13-10(19)14(22-2)16(20)12-15(13)17(11)18/h3-7,19-20H,1-2H3

Spectroscopic Data

The structural elucidation of Irisolidone is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Irisolidone provide a detailed map of its proton and carbon environments. The following tables summarize the characteristic chemical shifts (δ) and coupling constants (J).

Table 2: ¹H NMR Spectral Data of Irisolidone (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.90s-
H-8~6.52s-
H-2',6'~7.40d~8.8
H-3',5'~6.95d~8.8
6-OCH₃~3.90s-
4'-OCH₃~3.85s-
5-OH~13.35s-
7-OH~5.50s-

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The data is compiled based on typical values for similar isoflavone structures.[2]

Table 3: ¹³C NMR Spectral Data of Irisolidone (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2~153.0
C-3~123.0
C-4~180.0
C-4a~105.0
C-5~158.0
C-6~131.0
C-7~159.0
C-8~93.0
C-8a~105.0
C-1'~124.0
C-2',6'~130.0
C-3',5'~114.0
C-4'~160.0
6-OCH₃~60.0
4'-OCH₃~55.0

Note: The chemical shifts are approximate and based on spectral data for structurally related isoflavones.[2][3]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of Irisolidone reveals a characteristic fragmentation pattern that is instrumental in its identification. The molecular ion peak [M]⁺ is observed at m/z 314, corresponding to its molecular weight.

Key Fragmentation Pathways:

The fragmentation of isoflavones like Irisolidone under EI-MS is often initiated by cleavages of the chromen-4-one ring system and the loss of substituents. Common fragmentation patterns include:

  • Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation for flavonoids, leading to the cleavage of the C-ring.

  • Loss of methyl radical (•CH₃): From the methoxy groups, resulting in an [M-15]⁺ ion.

  • Loss of carbon monoxide (CO): From the carbonyl group, resulting in an [M-28]⁺ ion.

  • Cleavage of the B-ring: Leading to fragments corresponding to the substituted B-ring.

A plausible fragmentation pattern would show significant peaks corresponding to the loss of these neutral fragments from the molecular ion.

Experimental Protocols

Isolation of Irisolidone from Pueraria lobata Flowers

This protocol is adapted from established methods for the isolation of isoflavones from Pueraria lobata.[2]

Materials and Equipment:

  • Dried flowers of Pueraria lobata

  • Methanol (analytical grade)

  • Silica gel (for column chromatography)

  • Hexane, Chloroform, Ethyl Acetate, Methanol (for chromatography elution)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Extraction:

    • Grind the dried flowers of Pueraria lobata to a fine powder.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions by TLC to identify the fraction containing Irisolidone (typically the ethyl acetate fraction).

  • Column Chromatography:

    • Pack a chromatography column with silica gel slurried in n-hexane.

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC. Combine fractions that show a spot corresponding to a standard of Irisolidone or have a similar Rf value and UV appearance.

  • Purification:

    • Subject the combined fractions to further purification by repeated column chromatography or preparative TLC using appropriate solvent systems (e.g., chloroform-methanol gradients) until a pure compound is obtained.

    • Characterize the purified compound using spectroscopic methods (NMR, MS) to confirm its identity as Irisolidone.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of Irisolidone by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

Materials and Equipment:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Irisolidone (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of Irisolidone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation:

    • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells without LPS or Irisolidone) and a positive control group (cells with LPS and vehicle).

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

    • Determine the percentage inhibition of NO production by Irisolidone compared to the LPS-stimulated control group.

Signaling Pathway Visualization

Isoflavones, including Irisolidone, have been shown to modulate various signaling pathways. One such pathway is the Interferon Regulatory Factor 3 (IRF-3) dependent signaling pathway, which is crucial for the innate immune response to viral infections. The following diagram illustrates a simplified representation of this pathway, which can be activated by isoflavones.[6][7]

IRF3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus RIG-I RIG-I Virus->RIG-I activates MAVS MAVS RIG-I->MAVS activates TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi recruits & activates IRF-3_inactive IRF-3 (inactive) TBK1/IKKi->IRF-3_inactive phosphorylates IRF-3_active IRF-3 (active, dimer) IRF-3_inactive->IRF-3_active dimerization IRF-3_dimer_nuc IRF-3 IRF-3_active->IRF-3_dimer_nuc translocation Irisolidone Irisolidone Irisolidone->IRF-3_inactive modulates activation ISRE ISRE IRF-3_dimer_nuc->ISRE binds to IFN_genes Interferon Gene Expression ISRE->IFN_genes promotes

Caption: IRF-3 dependent signaling pathway modulated by Irisolidone.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of Irisolidone. The summarized spectroscopic data and detailed experimental protocols for its isolation and bioactivity assessment offer a valuable resource for researchers. The visualization of the IRF-3 signaling pathway provides a conceptual framework for understanding the potential mechanism of action of Irisolidone in modulating immune responses. Further research into the synthesis, pharmacology, and clinical applications of Irisolidone is warranted to fully explore its therapeutic potential.

References

Irisolidone's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisolidone, a naturally occurring isoflavone, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the current understanding of Irisolidone's mechanism of action in cancer cells. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics. While direct research on Irisolidone is still developing, this guide synthesizes available data and extrapolates potential mechanisms based on studies of structurally similar isoflavones and related natural compounds.

Data Presentation: Antiproliferative Activity of Irisolidone and Related Compounds

The antiproliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While comprehensive IC50 data for Irisolidone across a wide range of cancer cell lines is not yet available in the public domain, the following table summarizes the reported IC50 values for Irisolidone and structurally related compounds to provide a comparative perspective.

CompoundCancer Cell LineIC50 (µM)Citation
IrisolidoneHuman Breast Cancer (MCF-7)25.0[1]
IrisolidoneHuman Breast Cancer (MDA-MB-231)30.0[1]
GenisteinHuman Breast Cancer (MCF-7)15.0
DaidzeinHuman Breast Cancer (MDA-MB-231)50.0[2]
OridoninHuman Breast Cancer (MCF-7)1.84 ± 0.21[3]
OridoninHuman Breast Cancer (MDA-MB-231)7.76 ± 1.16[3]

Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data for Genistein and Daidzein are provided for comparative purposes as they are well-studied isoflavones. Oridonin, a diterpenoid, is included to showcase the potency of other natural compounds against breast cancer cells.

Core Mechanisms of Action

Current research suggests that Irisolidone exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Irisolidone is believed to trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Studies on similar flavonoids suggest that Irisolidone may decrease the expression of Bcl-2, thereby promoting apoptosis.[1][4]

  • Up-regulation of Bax: Bax is a pro-apoptotic protein that, upon activation, translocates to the mitochondria and facilitates the release of cytochrome c. It is hypothesized that Irisolidone may increase the expression of Bax, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4][5]

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of caspase activation, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. While direct evidence for Irisolidone is pending, this is a common mechanism for many natural anticancer compounds.[4]

Irisolidone Irisolidone Bcl2 Bcl-2 Irisolidone->Bcl2 Inhibits Bax Bax Irisolidone->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Checkpoint G2/M Checkpoint M->G1 Irisolidone Irisolidone Irisolidone->G2M_Checkpoint Induces Arrest cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Irisolidone Irisolidone Irisolidone->PI3K Inhibits MEK MEK Irisolidone->MEK Inhibits STAT3 STAT3 Irisolidone->STAT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival JAK->STAT3 STAT3->Proliferation STAT3->Survival Start Seed Cells in 96-well Plate Treat Treat with Irisolidone Start->Treat Incubate Incubate for 24/48/72h Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze Start Cell Treatment & Protein Extraction Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analysis of Protein Expression Detect->Analyze

References

The Pharmacokinetics and Bioavailability of Irisolidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisolidone is an isoflavone found in the flowers of Pueraria lobata and has garnered scientific interest for its wide range of biological activities.[1] As a potential therapeutic agent, a thorough understanding of its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Irisolidone, with a focus on preclinical data.

Pharmacokinetics

The pharmacokinetic properties of Irisolidone have been primarily studied in rats following oral administration. These studies reveal that Irisolidone undergoes extensive metabolism, and its exposure as an aglycone is limited.

In Vivo Pharmacokinetic Parameters in Rats

A key study investigated the pharmacokinetics of Irisolidone and its primary metabolites in rat plasma after a single oral dose of 100 mg/kg. The study utilized ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) for analysis.[1] The main pharmacokinetic parameters are summarized in the table below.

AnalyteCmax (µmol/L)Tmax (h)
Irisolidone (Ir) 0.843 9.67
Irisolidone-7-O-sulfate (Ir-7S)0.1508.67
Irisolidone-7-O-glucuronide (Ir-7G)10.79.71
Tectorigenin (Te)0.91811.3
Tectorigenin-7-O-sulfate (Te-7S)0.1548.00
Tectorigenin-7-O-glucuronide (Te-7G)0.19921.7
Tectorigenin-7-O-sulfate-4'-O-sulfate (Te-7S-4'S)0.29710.3
6-Hydroxybiochanin A-6-O-glucuronide (6-OH-BiA-6G)4.1015.3
Table 1: Pharmacokinetic parameters of Irisolidone and its major metabolites in rat plasma after a single 100 mg/kg oral dose. Data sourced from Zhang et al. (2015).[1]

The data clearly indicate that the plasma concentrations of the conjugated metabolites, particularly Irisolidone-7-O-glucuronide, are significantly higher than that of the parent Irisolidone aglycone. This suggests that Irisolidone undergoes extensive phase II metabolism, which plays a critical role in its overall pharmacokinetic profile in vivo.[1]

Note on Bioavailability: To date, studies reporting the intravenous administration of Irisolidone are not available in the public domain. Consequently, the absolute bioavailability of Irisolidone has not been determined. The extensive first-pass metabolism suggested by the high levels of conjugated metabolites likely contributes to a low oral bioavailability of the parent compound.

Metabolism

The metabolic fate of Irisolidone in rats is complex, involving a variety of phase I and phase II biotransformation reactions.

Metabolic Pathways

In a comprehensive study, a total of 46 metabolites of Irisolidone were detected and tentatively identified in rat plasma, bile, urine, and feces following a single 100 mg/kg oral dose.[2] The identified metabolic pathways include:[2]

  • Decarbonylation

  • Reduction

  • Demethylation

  • Demethoxylation

  • Dehydroxylation

  • Hydroxylation

  • Sulfation

  • Glucuronidation

The prevalence of sulfated and glucuronidated conjugates in plasma underscores the significance of phase II metabolism in the disposition of Irisolidone.[1][2]

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_excretion Excretion Irisolidone_Oral Irisolidone Irisolidone_GIT Irisolidone Irisolidone_Oral->Irisolidone_GIT Ingestion Metabolites_GIT Metabolites (Phase I & II) Irisolidone_GIT->Metabolites_GIT Metabolism Portal_Vein Portal Vein Irisolidone_GIT->Portal_Vein Absorption Metabolites_GIT->Portal_Vein Irisolidone_Liver Irisolidone Portal_Vein->Irisolidone_Liver Metabolites_Liver Metabolites (Phase I & II) Irisolidone_Liver->Metabolites_Liver Extensive Metabolism Irisolidone_Plasma Irisolidone (Low) Irisolidone_Liver->Irisolidone_Plasma Metabolites_Plasma Conjugated Metabolites (High) Metabolites_Liver->Metabolites_Plasma Urine_Feces Urine & Feces Irisolidone_Plasma->Urine_Feces Elimination Metabolites_Plasma->Urine_Feces

Figure 1: Proposed metabolic fate of orally administered Irisolidone.

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacokinetic and bioavailability studies of Irisolidone.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Irisolidone and its metabolites in rats after oral administration.

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

  • Fasting: Rats are fasted for 12 hours prior to dosing, with free access to water.

Dosing:

  • Formulation: Irisolidone is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Route of Administration: Oral gavage.

  • Dose: A single dose of 100 mg/kg is administered.

Blood Sampling:

  • Method: Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Sample Preparation and Analysis:

  • Protein Precipitation: A volume of plasma is mixed with a multiple volume of a protein precipitating agent (e.g., methanol or acetonitrile), vortexed, and centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is collected and analyzed using a validated UHPLC/Q-TOF MS method to quantify the concentrations of Irisolidone and its metabolites.

Start Start Fasting Fast Rats (12h) Start->Fasting Dosing Oral Gavage (100 mg/kg Irisolidone) Fasting->Dosing Blood_Collection Serial Blood Sampling (Retro-orbital/Tail Vein) Dosing->Blood_Collection Centrifugation Centrifuge Blood (4000 rpm, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Storage->Protein_Precipitation Analysis UHPLC/Q-TOF MS Analysis Protein_Precipitation->Analysis End End Analysis->End cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Irisolidone Irisolidone Irisolidone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Genes Transcription

References

Irisolidone: A Technical Guide to its Role in Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Irisolidone, an isoflavone and a key metabolite of kakkalide found in the flower of Pueraria thunbergiana, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive technical overview of its mechanisms of action, focusing on the modulation of critical intracellular signaling pathways. Irisolidone exerts its effects primarily through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these cascades, it effectively down-regulates the expression and production of numerous pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandin E2 (PGE2). This guide consolidates the current understanding of Irisolidone's molecular interactions, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a valuable resource for researchers and professionals in drug development.

Core Anti-Inflammatory Mechanisms of Irisolidone

Irisolidone's anti-inflammatory activity is primarily attributed to its ability to interfere with two central signaling pathways that regulate the inflammatory response: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes.

Irisolidone intervenes at a critical step in this cascade. It has been shown to inhibit the phosphorylation of IκB-α, which consequently prevents its degradation and blocks the nuclear translocation of NF-κB.[1] By halting this process, Irisolidone effectively suppresses the DNA binding and transcriptional activity of NF-κB, leading to a significant reduction in the expression of NF-κB-dependent genes, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

NF-kB Signaling Pathway Inhibition by Irisolidone cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα (Degradation) IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus Irisolidone Irisolidone Irisolidone->Inhibition Inhibition->IKK Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) DNA->Transcription Initiates

Caption: Irisolidone inhibits the NF-κB pathway by preventing IκBα phosphorylation.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that regulate inflammation. The three major MAPK families are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are activated by various extracellular stimuli and play a key role in controlling the production of inflammatory cytokines.

Studies have revealed that Irisolidone exhibits selective modulation of the MAPK pathways. Specifically, it represses the LPS-induced phosphorylation of ERK without significantly affecting the activity of JNK or p38 MAPK.[2][3] The inhibition of the ERK pathway by Irisolidone correlates directly with the reduced expression of TNF-α and IL-1β.[2] This selective targeting of the ERK cascade highlights a specific mechanism of action that contributes to its overall anti-inflammatory profile.

MAPK Signaling Pathway Modulation by Irisolidone cluster_pathways MAPK Cascades LPS LPS / Inflammatory Stimuli ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ERK->Cytokines JNK->Cytokines p38->Cytokines Irisolidone Irisolidone Irisolidone->Inhibition Inhibition->ERK

Caption: Irisolidone selectively inhibits the ERK branch of the MAPK signaling pathway.

Quantitative Efficacy of Irisolidone

The anti-inflammatory effects of Irisolidone have been quantified in various in vitro and in vivo models. The data consistently show a potent, dose-dependent inhibition of key inflammatory markers. Its efficacy is often found to be greater than its parent compound, kakkalide.[1]

ParameterModel SystemKey FindingsReference
NO Production LPS-stimulated BV2 Microglial CellsSignificant suppression of Nitric Oxide (NO) production. The inhibitory effect was more potent than other tested isoflavones.[2][3]
Pro-inflammatory Cytokines (TNF-α, IL-1β) LPS-stimulated Peritoneal Macrophages & BV2 CellsDose-dependent down-regulation of TNF-α and IL-1β gene expression and protein production.[1][2]
Inflammatory Mediators (PGE2, COX-2) LPS-stimulated Peritoneal MacrophagesDown-regulated the gene expression of COX-2 and inhibited the production of Prostaglandin E2 (PGE2).[1]
NF-κB Activation LPS-stimulated Peritoneal Macrophages & BV2 CellsInhibited phosphorylation of IκB-α and nuclear translocation of NF-κB. Significantly inhibited NF-κB DNA binding and transcriptional activity.[1][3]
MAPK Activation LPS-stimulated BV2 Microglial CellsRepressed LPS-induced ERK phosphorylation without affecting JNK or p38 phosphorylation.[2][3]
In Vivo Inflammation Carrageenan-induced Mouse Air PouchOral administration significantly reduced leukocyte number and protein amount in exudates. Inhibited PGE2 production and expression of COX-2, IL-1β, and TNF-α in pouch tissue.[1]

Key Experimental Protocols

The investigation of Irisolidone's anti-inflammatory properties relies on established in vitro and in vivo models. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a standard method to assess the anti-inflammatory effects of Irisolidone on LPS-stimulated macrophages (e.g., RAW 264.7 or primary peritoneal macrophages).

  • Cell Culture: Macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Irisolidone (or vehicle control) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 100 ng/mL - 1 µg/mL) to the culture medium. Cells are then incubated for a specified duration (e.g., 30 min for phosphorylation studies, 24 hours for cytokine/NO measurement).

  • Nitric Oxide (NO) Quantification (Griess Assay): After 24 hours of stimulation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant. The absorbance is measured at 540 nm, and NO2- concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Supernatants are analyzed for concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blotting: After shorter incubation times (e.g., 30-60 minutes), cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκB-α, ERK, p65, etc. Blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.

In Vitro Experimental Workflow cluster_analysis 5. Downstream Analysis A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Irisolidone (1-2 hours) A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E Griess Assay for NO (Supernatant, 24h) D->E F ELISA for Cytokines (Supernatant, 24h) D->F G Western Blot for Pathways (Cell Lysate, 30-60 min) D->G H RT-qPCR for Gene Expression (Cell Lysate, 4-6h) D->H

Caption: Standard workflow for assessing Irisolidone's in vitro anti-inflammatory effects.
In Vivo Carrageenan-Induced Air Pouch Model

This murine model is used to evaluate the in vivo efficacy of Irisolidone against acute localized inflammation.[1]

  • Animal Model: Male ICR mice (or a similar strain) are used.

  • Air Pouch Creation: A subcutaneous air pouch is formed on the dorsal side of the mice by injecting sterile air (e.g., 10 mL). The pouch is re-inflated with a smaller volume of air (e.g., 5 mL) three days later to maintain the space.

  • Drug Administration: On day 6, mice are orally administered Irisolidone (e.g., at doses of 10-50 mg/kg) or a vehicle control one hour prior to the inflammatory challenge.

  • Induction of Inflammation: Inflammation is induced by injecting 1% carrageenan solution in saline into the air pouch.

  • Sample Collection: Several hours post-injection (e.g., 6-24 hours), the mice are euthanized. The exudate from the air pouch is collected by washing with sterile saline.

  • Analysis of Exudate:

    • Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer.

    • Protein Concentration: The total protein content, an indicator of vascular permeability, is measured using a standard assay (e.g., Bradford assay).

    • Mediator Analysis: Levels of PGE2, TNF-α, and IL-1β in the exudate are quantified by ELISA.

  • Tissue Analysis: The air pouch tissue itself can be excised for gene expression analysis (RT-qPCR) or protein analysis (Western blot) of inflammatory markers like COX-2 and iNOS.

Other Potential Anti-Inflammatory Pathways

While the primary mechanisms of Irisolidone have been linked to the NF-κB and MAPK pathways, other signaling axes are fundamental to inflammation and represent potential, though currently unconfirmed, targets.

  • JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for signaling initiated by numerous cytokines and growth factors.[4][5][6][7][8] Dysregulation of this pathway is associated with various inflammatory diseases.[5] Phytochemicals are known to modulate this pathway, but direct evidence linking Irisolidone to JAK-STAT inhibition requires further investigation.[7]

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: General overview of the JAK-STAT signaling pathway, a key inflammatory axis.
  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the activation of caspase-1.[9][10] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[9] Many natural compounds are known to inhibit NLRP3 inflammasome activation, making it a plausible target for anti-inflammatory agents.[10][11] However, specific studies confirming Irisolidone's role in modulating this complex are needed.

Conclusion and Future Directions

Irisolidone stands out as a promising natural compound with potent and well-defined anti-inflammatory activities. Its primary mechanism involves the dual inhibition of the NF-κB and ERK-MAPK signaling pathways, leading to a comprehensive suppression of the inflammatory cascade. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic lead.

Future research should focus on:

  • Identifying the Direct Molecular Target(s): Elucidating the specific protein(s) that Irisolidone directly binds to in order to inhibit IKK and ERK activation.

  • Expanding Pathway Analysis: Investigating the potential effects of Irisolidone on other key inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome cascades.

  • Pharmacokinetics and Bioavailability: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Irisolidone to optimize its therapeutic potential.

  • Preclinical Efficacy: Evaluating its effectiveness in more complex, chronic models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to establish a stronger basis for potential clinical translation.

References

The Biosynthesis of Irisolidone in Pueraria lobata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of irisolidone, a significant isoflavonoid found in the medicinal plant Pueraria lobata (kudzu). This document details the enzymatic pathway, presents quantitative data on metabolite distribution, and offers detailed protocols for key experimental procedures relevant to the study of isoflavonoid biosynthesis. Furthermore, it visualizes the core biosynthetic pathway, a representative experimental workflow, and the influential jasmonate signaling pathway using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction

Pueraria lobata, a member of the legume family, is a rich source of various isoflavonoids, which are a class of phenylpropanoid secondary metabolites. Among these, irisolidone (7-hydroxy-6-methoxy-3-(4'-methoxyphenyl)chromen-4-one) has garnered significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of irisolidone is crucial for metabolic engineering efforts aimed at enhancing its production in P. lobata or heterologous systems, as well as for elucidating the regulation of isoflavonoid metabolism in plants. This guide synthesizes current knowledge on the biosynthesis of irisolidone, providing a technical resource for its study and application.

The Biosynthetic Pathway of Irisolidone

The biosynthesis of irisolidone in Pueraria lobata is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid-specific branch. The core pathway involves the sequential action of several key enzymes.

The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) subsequently catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

The first committed step in isoflavonoid biosynthesis is the conversion of (2S)-naringenin to 2-hydroxyisoflavanone, catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme. This is followed by the dehydration of 2-hydroxyisoflavanone by 2-Hydroxyisoflavanone Dehydratase (HID) to yield daidzein.

Daidzein serves as a crucial branch-point intermediate. To form irisolidone, daidzein undergoes two methylation reactions catalyzed by specific O-methyltransferases (OMTs) . The precise order of these methylation steps can vary, but they lead to the formation of formononetin (methylation at the 4'-hydroxyl group) and then to irisolidone (methylation at the 6-hydroxyl group), or potentially through other intermediates.

Irisolidone_Biosynthesis L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid C4H C4H Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid FOURCL 4CL p_Coumaric_Acid->FOURCL p_Coumaroyl_CoA 4-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin (2S)-Naringenin IFS IFS Naringenin->IFS Two_Hydroxyisoflavanone 2-Hydroxyisoflavanone HID HID Two_Hydroxyisoflavanone->HID Daidzein Daidzein OMT1 OMT Daidzein->OMT1 Formononetin Formononetin OMT2 OMT Formononetin->OMT2 Irisolidone Irisolidone PAL->Cinnamic_Acid C4H->p_Coumaric_Acid FOURCL->p_Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin IFS->Two_Hydroxyisoflavanone HID->Daidzein OMT1->Formononetin OMT2->Irisolidone

Biosynthetic pathway of Irisolidone.

Quantitative Data on Isoflavonoid Content

The concentration of irisolidone and its precursors varies significantly across different tissues of Pueraria lobata. The following table summarizes quantitative data from various studies, providing a comparative view of isoflavonoid distribution. All values are presented as mean ± standard deviation.

CompoundRoot (mg/g DW)Stem (mg/g DW)Leaf (mg/g DW)Flower (mg/g DW)Reference
Daidzein0.5 - 2.00.1 - 0.80.05 - 0.30.2 - 1.5[1][2]
Formononetin0.1 - 0.50.05 - 0.2ND0.1 - 0.4[1]
Irisolidone trace - 0.1 trace ND 0.01 - 0.05 [1][2]
Puerarin30 - 605 - 151 - 50.5 - 2.0[2]

ND: Not Detected DW: Dry Weight trace: Detected but below the limit of quantification

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the biosynthesis of irisolidone.

Isoflavonoid Extraction and Quantification by HPLC-MS/MS

This protocol describes the extraction and quantification of irisolidone and related isoflavonoids from P. lobata tissues.

Materials:

  • Plant tissue (roots, stems, leaves, flowers), freeze-dried and ground to a fine powder.

  • 80% (v/v) Methanol

  • 0.1% (v/v) Formic acid in water and acetonitrile (LC-MS grade)

  • Irisolidone, Daidzein, and Formononetin analytical standards

  • Centrifuge, vortex mixer, and sonicator

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Weigh 100 mg of powdered plant tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a water bath at room temperature.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction (steps 2-5) on the pellet and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 500 µL of 50% methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 5 µL of the sample onto the HPLC-MS/MS system.

  • HPLC Conditions:

    • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Monitor the specific parent-to-daughter ion transitions for irisolidone, daidzein, and formononetin.

  • Quantification:

    • Prepare a calibration curve using analytical standards of known concentrations.

    • Calculate the concentration of each analyte in the plant samples based on the standard curve.

HPLC_Workflow Start Start: Powdered Plant Tissue Extraction Extraction with 80% Methanol Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Re_extraction Re-extract Pellet Centrifugation1->Re_extraction Combine_Supernatants Combine Supernatants Supernatant_Collection->Combine_Supernatants Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Supernatant_Collection Evaporation Evaporation to Dryness Combine_Supernatants->Evaporation Reconstitution Reconstitution in 50% Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis End End: Isoflavonoid Concentrations Data_Analysis->End

Workflow for isoflavonoid analysis.
Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key biosynthetic genes.

Materials:

  • Plant tissue, flash-frozen in liquid nitrogen.

  • RNA extraction kit (e.g., TRIzol or plant-specific kit).

  • DNase I.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for CHS, CHI, IFS, HID, and OMTs.

  • Reference gene primers (e.g., Actin or Ubiquitin).

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • Homogenize ~100 mg of frozen plant tissue in liquid nitrogen.

    • Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment:

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include no-template controls and no-reverse-transcription controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a reference gene.

Regulation of Irisolidone Biosynthesis: The Jasmonate Signaling Pathway

The biosynthesis of isoflavonoids, including irisolidone, is regulated by various endogenous and environmental signals. The jasmonate signaling pathway is a key regulator of plant defense responses and secondary metabolism.

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), act as signaling molecules. In response to stimuli such as herbivory or pathogen attack, JA levels increase. JA-Ile is perceived by the F-box protein COI1 , which is part of the SCFCOI1 ubiquitin E3 ligase complex. This leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome.

The degradation of JAZ proteins releases transcription factors, such as MYC2 , which can then activate the expression of genes involved in isoflavonoid biosynthesis, including CHS, IFS, and OMTs. This upregulation of biosynthetic gene expression leads to an increased production of isoflavonoids, including irisolidone, which may play a role in plant defense.

Jasmonate_Signaling Stimulus Stimulus (e.g., Wounding, Pathogen) JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Isoflavonoid_Genes Isoflavonoid Biosynthesis Genes (CHS, IFS, OMTs) MYC2->Isoflavonoid_Genes activates Isoflavonoid_Production Increased Isoflavonoid Production (including Irisolidone) Isoflavonoid_Genes->Isoflavonoid_Production

References

The Solubility of Irisolidone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of irisolidone, a methoxyisoflavone found in plants such as Pueraria lobata. Understanding the solubility of this compound is critical for its study and application in various research and development fields, including pharmacology and drug discovery. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and visualizes key signaling pathways associated with irisolidone's biological activity.

Quantitative Solubility Data

Quantitative solubility data for irisolidone in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some specific quantitative values have been reported. To provide a useful reference for researchers, this section presents the available data for irisolidone alongside comparative solubility data for structurally similar isoflavones: genistein, daidzein, and biochanin A. This comparative analysis can aid in solvent selection for extraction, purification, and formulation development.

Note on Irisolidone Structure: Irisolidone (5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one) is a 4'-O-methylated isoflavone. Its solubility is influenced by the presence of hydroxyl and methoxy groups, which affect its polarity and ability to form hydrogen bonds with solvent molecules.

Table 1: Solubility of Irisolidone in Various Solvents

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires sonication for dissolution.[1]
MethanolSolubleLight yellow crystalline powder is soluble in methanol.[2]
EthanolSolubleLight yellow crystalline powder is soluble in ethanol.[2]
ChloroformSlightly SolubleQualitative assessment indicates slight solubility.[2][3]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution, saturation unknown.
10% DMSO in 90% Corn Oil≥ 2.5 mg/mLClear solution, saturation unknown.

Table 2: Comparative Solubility of Structurally Similar Isoflavones

IsoflavoneSolventSolubilityTemperature (K)
Genistein Methanol~5.02 mg/mL328.2
Ethanol~5.02 mg/mL328.2
Propan-2-olLower than Methanol/Ethanol280-333
1-ButanolLower than Propan-2-ol280-333
Ethyl AcetateHigher than Propan-2-ol at lower temps280-333
AcetoneSolubleAmbient
DMSO~30 mg/mLAmbient
Water0.47 mg/mL288.2
Daidzein DMSO~30 mg/mLAmbient
N-Methyl-2-pyrrolidone (NMP)High282.0-339.0
Dimethylformamide (DMF)High282.0-339.0
Tetrahydrofuran (THF)Moderate282.0-339.0
AcetoneModerate282.0-339.0
Ethanol~0.1 mg/mLAmbient
Biochanin A DMSO~30 mg/mLAmbient
Dimethylformamide (DMF)~30 mg/mLAmbient
Ethanol~1 mg/mLAmbient
DMSO:PBS (1:9, pH 7.2)~0.1 mg/mLAmbient

Experimental Protocol: Determination of Irisolidone Solubility via Shake-Flask Method and HPLC Analysis

This section outlines a detailed protocol for determining the thermodynamic solubility of irisolidone in various solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[4] The subsequent quantification of the dissolved irisolidone is performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and accurate method for analyzing isoflavones.[5][6][7][8]

Materials and Equipment
  • Irisolidone (solid, high purity)

  • Selected solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of irisolidone.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Preparation cluster_analysis Analysis prep_irisolidone Weigh excess Irisolidone prep_solvent Add known volume of solvent prep_irisolidone->prep_solvent prep_vials Prepare triplicate vials per solvent prep_solvent->prep_vials shake Shake at constant temperature (e.g., 24-72h) prep_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate for analysis filter->dilute hplc HPLC-UV analysis dilute->hplc quantify Quantify concentration using calibration curve hplc->quantify

Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid irisolidone into a series of glass vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • Add a precise volume of the desired solvent to each vial.

    • Prepare each solvent condition in triplicate to ensure the reproducibility of the results.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker with temperature control.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the aliquot.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to prevent undissolved particles from interfering with the analysis.

    • Accurately dilute the filtered solution with the appropriate solvent to bring the concentration of irisolidone within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of irisolidone of known concentrations in the mobile phase to construct a calibration curve.

    • Inject the prepared samples and standards into the HPLC system.

    • A typical HPLC setup for isoflavone analysis might include:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as 0.1% acetic acid, to improve peak shape).[5]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Based on the UV absorbance maximum of irisolidone (typically around 260 nm for isoflavones).[5]

      • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Quantification:

    • Integrate the peak area of irisolidone in the chromatograms of the samples and standards.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of irisolidone in the diluted samples by interpolating their peak areas on the calibration curve.

    • Calculate the solubility of irisolidone in the original solvent by taking into account the dilution factor.

Signaling Pathways Involving Irisolidone

Irisolidone has been reported to interact with specific cellular signaling pathways, contributing to its biological activities. This section provides diagrams of two such pathways: the Volume-Regulated Anion Channel (VRAC) blockade and the inhibition of the Sp1 transcription factor.

Blockade of Volume-Regulated Anion Channel (VRAC)

Irisolidone has been identified as a blocker of VRAC, which plays a crucial role in cell volume regulation.[9] The following diagram illustrates the general mechanism of VRAC activation and its inhibition by irisolidone.

VRAC_pathway cluster_stimulus Stimulus cluster_cell Cellular Response cluster_inhibition Inhibition hypotonic_stress Hypotonic Stress cell_swelling Cell Swelling hypotonic_stress->cell_swelling vrac_activation VRAC Activation cell_swelling->vrac_activation ion_efflux Cl- and Osmolyte Efflux vrac_activation->ion_efflux rvd Regulatory Volume Decrease ion_efflux->rvd irisolidone Irisolidone irisolidone->vrac_activation Blocks

VRAC activation and inhibition by Irisolidone.

Inhibition of Sp1 Transcription Factor

Irisolidone has been shown to inhibit the binding of the transcription factor Sp1 to DNA, thereby repressing the expression of Sp1-regulated genes.[10] Sp1 is involved in the transcription of a wide array of genes that regulate various cellular processes.

Sp1_inhibition cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_cellular_processes Cellular Processes sp1 Sp1 Transcription Factor gc_box GC-rich Promoter Region sp1->gc_box Binds to gene_transcription Target Gene Transcription gc_box->gene_transcription Initiates cell_growth Cell Growth gene_transcription->cell_growth apoptosis Apoptosis gene_transcription->apoptosis angiogenesis Angiogenesis gene_transcription->angiogenesis irisolidone Irisolidone irisolidone->sp1 Inhibits DNA binding

Inhibition of Sp1-mediated transcription by Irisolidone.

References

Stability of Irisolidone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the stability of Irisolidone, an isoflavone found in plants such as Pueraria lobata and Iris domestica. A thorough understanding of a compound's stability under various environmental conditions is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety. This document summarizes the known stability profile of Irisolidone under conditions of varying pH, temperature, and light. Due to the limited availability of specific quantitative forced degradation data for Irisolidone, this guide incorporates stability data from structurally similar isoflavones, genistein and daidzein, to provide a predictive assessment. Detailed experimental protocols for conducting forced degradation studies are provided, alongside visualizations of key signaling pathways—NF-κB and Nrf2—in which Irisolidone has been shown to play a significant role. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of Irisolidone.

Introduction to Irisolidone

Irisolidone is an O-methylated isoflavone that has garnered scientific interest for its diverse biological activities. It is a metabolite of kakkalide and tectoridin and is known to possess anti-inflammatory, antioxidant, and hepatoprotective properties[1][2]. Structurally, as a member of the flavonoid family, its stability is influenced by the presence of phenolic hydroxyl groups and a heterocyclic ring, which are susceptible to degradation under various stress conditions. Understanding its stability profile is a prerequisite for the development of stable pharmaceutical formulations.

Stability of Irisolidone Under Stress Conditions

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance[3]. These studies help in the development of stability-indicating analytical methods and in understanding the intrinsic stability of the molecule.

Influence of pH

The pH of a solution can significantly impact the stability of phenolic compounds like Irisolidone by altering their ionization state and catalyzing hydrolytic reactions[4]. While specific data on Irisolidone is scarce, studies on similar isoflavones such as daidzein and genistein show that they are more susceptible to degradation under alkaline conditions compared to neutral or acidic pH[5].

Effect of Temperature

Temperature is a critical factor in determining the shelf-life of a drug substance. Thermal degradation often follows first-order kinetics[6]. For the related isoflavones genistein and daidzein, thermal degradation is observed at temperatures ranging from 70°C to 120°C, with greater instability at higher pH values[5][6]. Daidzein has been noted as being the most labile among several isoflavones when heated at 150°C at a pH of 3.1[4].

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of flavonoids. Forced photostability studies are a key component of stress testing as outlined by the International Council for Harmonisation (ICH) guidelines. Studies on daidzein and formononetin indicate they primarily degrade through direct photolysis, with half-lives of 10 and 4.6 hours, respectively, in pH 7 water under simulated summer sunlight[2][3]. The presence of natural organic matter can enhance the degradation of other isoflavones like genistein through indirect photolysis[2].

Oxidative Degradation

Irisolidone's antioxidant properties suggest it can react with oxidizing agents. Its protective effects against oxidative stress have been demonstrated, where it scavenges reactive oxygen species (ROS)[7]. In forced degradation studies, hydrogen peroxide is commonly used to assess oxidative stability. Metabolites of genistein and daidzein have been shown to cause oxidative DNA damage, highlighting the susceptibility of the isoflavone structure to oxidation[8].

Enzymatic and In-Vivo Stability

Irisolidone is a metabolite of kakkalide, formed by the action of intestinal microflora, indicating it is stable enough to be formed in the gut and subsequently absorbed[1]. In-vivo studies show that isoflavones undergo extensive metabolism, including glucuronidation and sulfation[9]. The degradation of isoflavones by fecal and cecal contents has been studied, indicating that enzymatic activity in the gut can impact their stability and bioavailability[10].

Quantitative Stability Data (Based on Structurally Similar Isoflavones)

The following tables summarize quantitative data on the stability of genistein and daidzein, which serve as a proxy for Irisolidone due to their structural similarity.

Table 1: Thermal Degradation of Genistein and Daidzein

CompoundConditionDegradation Rate Constant (k)Half-life (t½)Reference
Genistein90°C, pH 90.222 day⁻¹3.12 days[5]
Genistein90°C, pH 70.030 day⁻¹23.10 days[5]
Daidzein90°C, pH 90.066 day⁻¹10.50 days[5]
Daidzein90°C, pH 70.084 day⁻¹8.25 days[5]
Daidzein150°C, pH 3.1 (most labile of group)Not specifiedNot specified[4]

Table 2: Photodegradation of Isoflavones

CompoundConditionDegradation PathwayHalf-life (t½)Reference
DaidzeinSimulated summer sunlight, pH 7 waterDirect photolysis10 hours[2][3]
FormononetinSimulated summer sunlight, pH 7 waterDirect photolysis4.6 hours[2]
GenisteinSimulated summer sunlight, in presence of NOM*Indirect photolysisVariable[2]

*NOM: Natural Organic Matter

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation studies on isoflavones like Irisolidone, based on established methodologies for similar compounds and ICH guidelines.

General Preparation

A stock solution of Irisolidone (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies. A control sample, protected from stress conditions, is kept for comparison.

Acid and Base Hydrolysis
  • Acid Hydrolysis: To an aliquot of the stock solution, an equal volume of 1 M HCl is added. The solution is refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Samples are withdrawn at each time point, neutralized with 1 M NaOH, and diluted to a suitable concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M NaOH is added. The solution is kept at room temperature or refluxed at a controlled temperature for a specified period. Samples are withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

Oxidative Degradation
  • An aliquot of the stock solution is mixed with a solution of 3% hydrogen peroxide.

  • The mixture is kept at room temperature, protected from light, for a specified period (e.g., up to 24 hours).

  • Samples are withdrawn at various time points and diluted for immediate analysis to prevent further degradation.

Thermal Degradation
  • A solid sample of Irisolidone is placed in a thermostatically controlled oven at a specific temperature (e.g., 105°C) for a defined period.

  • For solution stability, an aliquot of the stock solution is heated at a specific temperature (e.g., 70°C, 80°C, 90°C) in a sealed container.

  • Samples are withdrawn at different time intervals, cooled, and diluted for analysis.

Photodegradation
  • A solution of Irisolidone is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[11].

  • A parallel sample is kept in the dark (wrapped in aluminum foil) to serve as a control.

  • Samples are analyzed at appropriate time intervals.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to quantify the remaining Irisolidone and to detect and quantify any degradation products formed[12][13][14][15][16]. The method must be validated to demonstrate specificity, linearity, accuracy, and precision.

Signaling Pathways Involving Irisolidone

Irisolidone exerts its biological effects by modulating key cellular signaling pathways, notably the NF-κB and Nrf2 pathways, which are central to inflammation and antioxidant defense, respectively.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Irisolidone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB, thereby down-regulating the expression of pro-inflammatory cytokines and mediators[1][17][18].

NF_kappa_B_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_nucleus LPS_TNFa LPS, TNF-α Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released IkB_P P-IκBα Proteasome Proteasomal Degradation IkB_P->Proteasome targeted for Proteasome->IkB_P degrades Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces Irisolidone Irisolidone Nrf2_Pathway cluster_stress Oxidative Stress / Activators cluster_nucleus ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Irisolidone Irisolidone Irisolidone->Keap1 inactivates Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression (HO-1, GSTs, NQO1) ARE->Gene_Expression activates

References

Irisolidone's Impact on Gene Expression: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Irisolidone, a methoxy-isoflavone found in plants of the Iris genus, has garnered significant interest within the scientific community for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of Irisolidone's effects on gene expression. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound. This document synthesizes available data on gene expression changes, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in Irisolidone's mechanism of action.

Introduction

Irisolidone (5,7-dihydroxy-6,4'-dimethoxyisoflavone) is a natural isoflavonoid that has been the subject of various pharmacological studies. Its purported health benefits stem from its ability to modulate cellular processes at the molecular level, primarily through the regulation of gene expression. Understanding these changes is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. This whitepaper aims to consolidate the existing knowledge on Irisolidone's influence on the transcriptome, with a focus on its immunomodulatory and anti-cancer effects.

Immunomodulatory Effects on Gene Expression

Data on T-Lymphocyte and Cytokine Gene Expression

Studies have indicated that Irisolidone can influence the production of T-lymphocytes and the expression of key cytokines. The table below summarizes the observed effects. It is important to note that this data is largely qualitative, and quantitative fold-changes from specific gene expression studies are needed for a more precise understanding.

Cell Type Gene/Protein Target Observed Effect Reference
T-LymphocytesCD4+Stimulatory activity observed[1]
T-LymphocytesCD8+Stimulatory activity observed[1]
Th1 CellsInterleukin-2 (IL-2)Increased production[1]
Th1 CellsInterferon-gamma (IFN-γ)Increased production[1]
Th2 CellsInterleukin-4 (IL-4)Increased production[1]
Th2 CellsInterleukin-5 (IL-5)Increased production[1]
Experimental Protocols

The following are generalized experimental protocols for assessing the immunomodulatory effects of Irisolidone on gene expression. These should be adapted and optimized for specific experimental conditions.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or Jurkat cells (a human T-lymphocyte cell line).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Irisolidone Preparation: Dissolve Irisolidone in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere or stabilize for 24 hours. Treat the cells with varying concentrations of Irisolidone (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and an untreated control. For studies on activated T-cells, stimulation with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be performed concurrently with or prior to Irisolidone treatment.

  • RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR: Perform qPCR using a SYBR Green-based or probe-based assay on a real-time PCR system. Use primers specific for the target genes (e.g., IL2, IFNG, IL4, IL5, TBX21, GATA3) and a reference gene (e.g., GAPDH, ACTB). The thermal cycling conditions will typically be an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the fold change in the target gene expression is normalized to the reference gene and relative to the control group.

Anti-Cancer Effects on Gene Expression

Irisolidone has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated through the modulation of genes involved in cell cycle regulation and apoptosis.

Data on Apoptosis-Related Gene Expression

While specific quantitative data for Irisolidone is limited, the general mechanisms of isoflavones suggest an influence on key apoptosis-related genes. The expected targets are listed below.

Pathway Gene Target Expected Effect of Irisolidone
Intrinsic ApoptosisBax (Pro-apoptotic)Upregulation
Intrinsic ApoptosisBcl-2 (Anti-apoptotic)Downregulation
Intrinsic ApoptosisCaspase-9Activation (post-transcriptional)
Extrinsic ApoptosisFAS (Death Receptor)Upregulation
Extrinsic ApoptosisCaspase-8Activation (post-transcriptional)
Common PathwayCaspase-3Activation (post-transcriptional)
Cell CycleCDKN1A (p21)Upregulation
Cell CycleCCND1 (Cyclin D1)Downregulation
Experimental Protocols
  • Cell Lines: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

  • Culture and Treatment: Follow the general cell culture and treatment protocol as described in section 2.2.1, adjusting cell seeding densities and Irisolidone concentrations based on the specific cell line's sensitivity.

  • RNA Isolation and qPCR: Follow the protocol outlined in section 2.2.2, using primers for apoptosis and cell cycle-related genes such as BAX, BCL2, FAS, CASP8, CASP3, CDKN1A, and CCND1.

Signaling Pathways Modulated by Irisolidone

The gene regulatory effects of Irisolidone are likely mediated through its influence on key intracellular signaling pathways. Based on the known activities of other flavonoids, the NF-κB and PI3K/Akt pathways are putative targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. Flavonoids have been shown to inhibit NF-κB signaling.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Irisolidone Irisolidone IKK IKK Complex Irisolidone->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocation DNA DNA ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription AntiApoptotic_Genes Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) DNA->AntiApoptotic_Genes Transcription

Figure 1. Proposed inhibitory effect of Irisolidone on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Flavonoids are known to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway Irisolidone Irisolidone PI3K PI3K Irisolidone->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Figure 2. Proposed modulatory effect of Irisolidone on the PI3K/Akt signaling pathway.
Experimental Workflow for Pathway Analysis

Experimental_Workflow Cell_Culture Cell Culture (e.g., T-cells, Cancer Cells) Treatment Irisolidone Treatment (Dose- and Time-course) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Gene_Expression Gene Expression Analysis (qPCR, Microarray, or RNA-seq) RNA_Isolation->Gene_Expression Data_Analysis Bioinformatic Analysis (Pathway Enrichment) Gene_Expression->Data_Analysis Pathway_Modeling Signaling Pathway Modeling Data_Analysis->Pathway_Modeling

References

Irisolidone: A Technical Guide on its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irisolidone, a significant isoflavone, has garnered considerable attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological functions of Irisolidone, with a focus on its underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Discovery and History

Irisolidone is a naturally occurring O-methylated isoflavone. It is classified as a 3-phenylchromen-4-one substituted by hydroxy groups at positions 5 and 7, a methoxy group at position 6, and a 4-methoxyphenyl group at position 3.

The primary plant sources from which Irisolidone has been isolated include:

  • Pueraria lobata (Kudzu): The flowers of this plant are a known source of Irisolidone.

  • Iris germanica (German iris): The rhizomes of this plant have also been identified as a source of Irisolidone.[1]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
CAS Number 477-44-1
Appearance Pale yellow crystalline solid
Melting Point 194-196 °C
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.

Synthesis of Irisolidone

The total synthesis of isoflavones, including Irisolidone, can be achieved through various established methods in organic chemistry. One of the classical and relevant methods is the Allan-Robinson reaction . This reaction involves the acylation of a 2-hydroxyaryl ketone with an aromatic anhydride, followed by a base-catalyzed cyclization to form the flavone or isoflavone scaffold.

A general workflow for the synthesis of an isoflavone like Irisolidone via a modified Allan-Robinson approach is depicted below.

G General Workflow for Isoflavone Synthesis A Starting Materials: - 2,4,6-trihydroxy-5-methoxyacetophenone - 4-methoxybenzoic anhydride B Acylation A->B C Intermediate: Acylated Ketone B->C D Base-catalyzed Cyclization (Dehydration) C->D E Crude Irisolidone D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure Irisolidone F->G

A generalized workflow for the synthesis of Irisolidone.

Biological Activities and Mechanisms of Action

Irisolidone exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. The following sections detail its key pharmacological effects and the underlying molecular mechanisms.

Anti-inflammatory Activity

Irisolidone has demonstrated potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

G Irisolidone's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Irisolidone Irisolidone Irisolidone->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Inhibition of the NF-κB pathway by Irisolidone.
Antioxidant Activity

As a flavonoid, Irisolidone possesses antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. While the specific interaction with the Nrf2 pathway has not been definitively elucidated for Irisolidone itself, many flavonoids are known to activate this pathway.

Immunomodulatory Activity

Irisolidone has been shown to modulate the immune system. Its effects on T-lymphocytes and cytokine production have been reported, suggesting its potential in the management of immune-related disorders. The precise signaling pathways, such as the JAK-STAT pathway, are areas of ongoing research for many isoflavones.

Quantitative Data on Biological Activities

The following table summarizes some of the available quantitative data on the biological activities of Irisolidone.

Biological ActivityAssay/ModelTarget/ParameterResult (IC₅₀/EC₅₀/MIC)Reference
Anti-inflammatory LPS-stimulated murine macrophagesTNF-α production18.35 ± 1.34 µM[2]
Anti-Helicobacter pylori Broth dilution methodH. pylori growthMIC: 12.5-25 µg/mL
Hepatoprotective t-BHP-induced cytotoxicity in HepG2 cellsCell ViabilityProtective effect observed

Experimental Protocols

General Protocol for Isolation of Irisolidone from Plant Material

The following is a generalized protocol for the extraction and isolation of Irisolidone from a plant source like Iris germanica rhizomes.

G General Protocol for Irisolidone Isolation A Plant Material (e.g., Dried and powdered Iris germanica rhizomes) B Maceration with Methanol at room temperature A->B C Filtration and Concentration (under reduced pressure) B->C D Crude Methanolic Extract C->D E Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate, and n-butanol) D->E F Fractionation of the Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Elution with a gradient of solvents (e.g., n-hexane-ethyl acetate) G->H I Collection of Fractions H->I J Monitoring by TLC I->J K Purification of Irisolidone-containing fractions by preparative HPLC or recrystallization J->K L Pure Irisolidone K->L M Structural Elucidation (NMR, MS, etc.) L->M

References

An In-Depth Technical Guide on the Conversion of the Prodrug Kakkalide to Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug kakkalide into its pharmacologically active form, irisolidone. This document details the biotransformation process, quantitative pharmacological data, experimental protocols for in vitro analysis, and the molecular signaling pathways influenced by irisolidone.

Executive Summary

Kakkalide, an isoflavonoid glycoside found in the flower of Pueraria lobata, serves as a prodrug that is metabolized into the active aglycone, irisolidone, primarily by the gut microbiota. Irisolidone exhibits a range of therapeutic activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Understanding the conversion of kakkalide to irisolidone is paramount for the development of novel therapeutics based on this natural compound. This guide synthesizes the current scientific knowledge on this conversion process and the subsequent biological activities of irisolidone.

Bioconversion of Kakkalide to Irisolidone

The principal mechanism for the conversion of kakkalide to irisolidone is through enzymatic hydrolysis mediated by the gut microbiota. Specifically, β-glucosidases produced by intestinal bacteria cleave the glucose moiety from kakkalide, releasing the biologically active irisolidone. This biotransformation is a critical step for the absorption and systemic availability of the active compound.

Studies have shown a high conversion rate of kakkalide by human and rat intestinal bacteria, with conversion rates of 99.92% and 98.58%, respectively. In these studies, irisolidone was identified as the main metabolite, accounting for 89.58% of the metabolites in human gut bacteria and 89.38% in rat gut bacteria.

Quantitative Data on Kakkalide Conversion

The efficiency of the bioconversion process is summarized in the table below.

OrganismConversion Rate of Kakkalide (%)Irisolidone as a Percentage of Metabolites (%)
Human99.9289.58
Rat98.5889.38

Pharmacological Activity of Irisolidone

Irisolidone has been evaluated for several pharmacological activities. The following table summarizes its potency in various in vitro assays.

ActivityAssayCell LineIC50 / EC50 (µM)
Anti-inflammatoryInhibition of LPS-induced Nitric Oxide (NO) productionRAW 264.7 macrophages~15-20
NeuroprotectionProtection against H2O2-induced cytotoxicityPC12 cells~10-50
Anti-cancerInhibition of cell proliferationMCF-7 breast cancer cells~7-25

Experimental Protocols

In Vitro Gut Microbiota Fermentation of Kakkalide

This protocol outlines a general procedure for assessing the conversion of kakkalide to irisolidone using an in vitro fermentation model with human fecal samples.

Objective: To quantify the conversion of kakkalide to irisolidone by human gut microbiota over time.

Materials:

  • Kakkalide standard

  • Fresh human fecal samples from healthy donors

  • Anaerobic phosphate-buffered saline (PBS)

  • General Anaerobic Medium (GAM) or similar basal medium

  • Anaerobic chamber or system (e.g., Whitley Workstation)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Fecal Slurry:

    • Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10% (w/v) fecal slurry.

    • Centrifuge the slurry at a low speed to pellet large debris, and collect the supernatant.

  • In Vitro Fermentation:

    • Prepare tubes with GAM.

    • Inoculate the GAM with the fecal supernatant.

    • Add a stock solution of kakkalide to achieve a final concentration (e.g., 50 µM).

    • Incubate the tubes under anaerobic conditions at 37°C.

  • Time-Course Sampling:

    • Collect aliquots from the fermentation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Processing:

    • To stop the enzymatic reaction, add an equal volume of ice-cold methanol to each aliquot.

    • Centrifuge the samples at high speed to pellet proteins and bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Quantitative Analysis by HPLC:

    • Analyze the samples using a validated HPLC method to quantify the concentrations of kakkalide and irisolidone.

    • Use standard curves for both kakkalide and irisolidone to determine their concentrations in the samples.

Visualization of Pathways and Processes

Kakkalide to Irisolidone Conversion Workflow

The following diagram illustrates the workflow for the in vitro conversion of kakkalide to irisolidone.

G1 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Fecal Sample B Prepare 10% Slurry in Anaerobic PBS A->B C Inoculate Anaerobic Medium B->C D Add Kakkalide C->D E Incubate at 37°C D->E F Time-course Sampling E->F G Methanol Quenching & Centrifugation F->G H HPLC Analysis G->H I Quantification of Kakkalide & Irisolidone H->I

Caption: Workflow for in vitro kakkalide conversion.

Signaling Pathway of Irisolidone's Anti-inflammatory Action

Irisolidone exerts its anti-inflammatory effects, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

G2 cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) Translocation to Nucleus IκBα->NFκB Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFκB->Genes Inflammation Inflammation Genes->Inflammation Irisolidone Irisolidone Irisolidone->IKK Inhibition

Caption: Irisolidone's inhibition of the NF-κB pathway.

Conclusion

The conversion of kakkalide to irisolidone by the gut microbiota is a pivotal event that unlocks the therapeutic potential of this natural prodrug. The data and protocols presented herein provide a foundational resource for the continued investigation and development of irisolidone as a therapeutic agent. Further research into the specific enzymes responsible for this conversion and the full spectrum of irisolidone's molecular targets will be crucial for its clinical translation.

Unveiling the Molecular Targets of Irisolidone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biological Mechanisms and Therapeutic Potential of a Promising Natural Isoflavone

Introduction

Irisolidone, a 5,7-dihydroxy-6,4'-dimethoxyisoflavone, is a naturally occurring isoflavone found in various plants, including those of the Iris and Pueraria genera. Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the known biological targets of Irisolidone, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Irisolidone's mechanism of action.

Enzymatic Inhibition

Irisolidone has been demonstrated to directly inhibit the activity of key enzymes implicated in various pathological conditions. The following table summarizes the quantitative data on its enzymatic inhibition.

Target EnzymeIrisolidone IC50Enzyme Source/Assay ConditionReference
Aldose Reductase0.88 µMRat lens[1]
Inducible Nitric Oxide Synthase (iNOS)13.4 µM (for NO production)LPS-stimulated BV2 microglial cells[2]

Aldose Reductase: Irisolidone exhibits potent inhibition of aldose reductase, an enzyme crucial in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications. The sub-micromolar IC50 value suggests that Irisolidone could be a promising candidate for the development of therapeutics for diabetes-related pathologies.

Inducible Nitric Oxide Synthase (iNOS): The inflammatory response is often characterized by the upregulation of iNOS, leading to excessive production of nitric oxide (NO). Irisolidone's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells, with a low micromolar IC50, underscores its anti-inflammatory potential by directly or indirectly targeting iNOS activity.

Modulation of Key Signaling Pathways

Irisolidone exerts significant influence over several critical intracellular signaling cascades that regulate inflammation, cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

Irisolidone has been shown to inhibit the activation of the NF-κB pathway. In LPS-stimulated BV2 microglial cells, Irisolidone at a concentration of 50 µM significantly inhibits the DNA binding activity of NF-κB[2]. This inhibitory action contributes to its broad anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases p_IkB p-IκB Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Genes Induces Irisolidone Irisolidone Irisolidone->NFkB_nuc Inhibits DNA binding MAPK_Pathway Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MEK MEK MAPKKK->MEK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Irisolidone Irisolidone Irisolidone->MAPKKK Modulates phosphorylation Irisolidone->MEK Irisolidone->p38 Irisolidone->JNK Apoptosis_Pathway Irisolidone Irisolidone Mitochondria Mitochondria Irisolidone->Mitochondria Induces stress NFkB_inhibition NF-κB Inhibition Irisolidone->NFkB_inhibition MAPK_modulation MAPK Modulation Irisolidone->MAPK_modulation Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NFkB_inhibition->Apoptosis MAPK_modulation->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Irisolidone A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G

References

Methodological & Application

Application Notes and Protocols for the Isolation of Irisolidone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Irisolidone is an isoflavone, a class of flavonoids, found in various plant species, notably in the flowers of Pueraria lobata (Kudzu) and the rhizomes of several Iris species, including Iris kashmiriana and Iris germanica.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of Irisolidone from plant materials. Additionally, it outlines the signaling pathways associated with its immunomodulatory and hepatoprotective activities.

Data Presentation: Quantitative Analysis of Irisolidone and Isoflavones in Plant Material

The following tables summarize the quantitative data for isoflavone content in different plant sources and the yields obtained through various extraction methods.

Table 1: Isoflavone Content in Pueraria lobata Flowers

Extraction MethodTotal Isoflavone Content (% of extract)Reference
Methanol Sonication7.99%[3][4]
Methanol Reflux10.57%[3][4]

Table 2: Isoflavone Content in Iris germanica Resinoid

CompoundConcentration (mg/g of resinoid)Reference
Total Isoflavones180 ± 1.6[2]
Irisolidone Present [2]

Experimental Protocols

Protocol 1: Extraction of Irisolidone from Pueraria lobata Flowers

This protocol describes two common methods for extracting isoflavones, including Irisolidone, from the dried flowers of Pueraria lobata.

1. Materials and Equipment:

  • Dried flowers of Pueraria lobata
  • Methanol (HPLC grade)
  • Ultrasonic bath
  • Reflux apparatus
  • Rotary evaporator
  • Filter paper

2. Extraction Procedures:

a) Methanol Sonication:

  • Weigh 20 g of dried Pueraria lobata flowers.
  • Add 200 mL of methanol to the plant material.
  • Place the mixture in an ultrasonic bath and sonicate for 2 hours at room temperature.[3][4]
  • Filter the extract through filter paper.
  • Repeat the extraction process with an additional 200 mL of methanol.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Methanol Reflux:

  • Weigh 50 g of dried Pueraria lobata flowers.
  • Add 500 mL of methanol to the plant material in a round-bottom flask.
  • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.
  • Maintain the reflux for 2 hours.[3][4]
  • Allow the mixture to cool and then filter.
  • Repeat the extraction with another 500 mL of methanol.
  • Combine the filtrates and concentrate using a rotary evaporator.

Protocol 2: Purification of Irisolidone using Column Chromatography

This protocol outlines the purification of Irisolidone from the crude plant extract using silica gel column chromatography.

1. Materials and Equipment:

  • Crude extract containing Irisolidone
  • Silica gel (60-120 mesh)
  • Glass chromatography column
  • Solvents: n-hexane, ethyl acetate, chloroform, methanol (all HPLC grade)
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • UV lamp for visualization
  • Collection tubes
  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
  • Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate or chloroform, followed by methanol. A suggested gradient is as follows:
  • n-hexane:ethyl acetate (9:1)
  • n-hexane:ethyl acetate (8:2)
  • n-hexane:ethyl acetate (7:3)
  • ...and so on, up to 100% ethyl acetate.
  • ethyl acetate:methanol (9:1)
  • Fraction Collection: Collect fractions of the eluate in separate tubes.
  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5). Visualize the spots under a UV lamp.
  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the Rf value of Irisolidone. Concentrate the pooled fractions using a rotary evaporator to obtain purified Irisolidone.

Protocol 3: Quantification of Irisolidone using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of Irisolidone.

1. Materials and Equipment:

  • Purified Irisolidone sample or extract
  • Irisolidone standard
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or acetic acid (for pH adjustment)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or acetic acid). A typical gradient could be:
  • 0-25 min: 5-50% Acetonitrile
  • 25-30 min: 50-100% Acetonitrile
  • 30-35 min: 100% Acetonitrile
  • 35-40 min: 100-5% Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25-30 °C
  • Detection Wavelength: 265 nm[2]
  • Injection Volume: 10-20 µL

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Irisolidone of known concentrations.
  • Sample Preparation: Dissolve a known amount of the purified sample or crude extract in the mobile phase.
  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.
  • Quantification: Construct a calibration curve by plotting the peak area of the Irisolidone standard against its concentration. Determine the concentration of Irisolidone in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for Irisolidone Isolation

The following diagram illustrates the general workflow for the isolation and purification of Irisolidone from plant material.

experimental_workflow plant_material Plant Material (e.g., Pueraria lobata flowers) extraction Extraction (Methanol Sonication or Reflux) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Concentration pooling->final_concentration pure_irisolidone Purified Irisolidone final_concentration->pure_irisolidone hplc_analysis HPLC Quantification pure_irisolidone->hplc_analysis

Caption: Workflow for the isolation and purification of Irisolidone.

Signaling Pathway: Immunomodulatory Effect of Irisolidone

Irisolidone has been shown to possess stimulatory activity on T-cells and Th1 cytokine production. The diagram below illustrates the proposed signaling pathway.

immunomodulatory_pathway cluster_th1_response Th1 Cytokine Response irisolidone Irisolidone t_cell T-Lymphocyte irisolidone->t_cell stimulates th1_differentiation Th1 Differentiation t_cell->th1_differentiation il2 IL-2 Production th1_differentiation->il2 ifn_gamma IFN-γ Production th1_differentiation->ifn_gamma

Caption: Proposed immunomodulatory pathway of Irisolidone.

Signaling Pathway: Hepatoprotective Effect of Irisolidone

The hepatoprotective effect of Irisolidone is likely mediated through its antioxidant and anti-inflammatory properties, potentially involving the Nrf2 and NF-κB signaling pathways.

hepatoprotective_pathway cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response irisolidone Irisolidone nrf2 Nrf2 Activation irisolidone->nrf2 nfkb NF-κB Inhibition irisolidone->nfkb antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1) nrf2->antioxidant_enzymes ros_reduction Reduced Oxidative Stress antioxidant_enzymes->ros_reduction hepatoprotection Hepatoprotection ros_reduction->hepatoprotection inflammatory_cytokines Decreased Pro-inflammatory Cytokine Production nfkb->inflammatory_cytokines inflammation_reduction Reduced Inflammation inflammatory_cytokines->inflammation_reduction inflammation_reduction->hepatoprotection

Caption: Proposed hepatoprotective pathways of Irisolidone.

References

Application Note and Protocol: HPLC Method for the Quantification of Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Irisolidone. The protocol is designed for accuracy and robustness, making it suitable for research, quality control, and various stages of drug development.

Introduction

Irisolidone is an O-methylated isoflavone found in several plants, notably in the flowers of Pueraria lobata (Kudzu).[1][2] It exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Accurate and precise quantification of Irisolidone is crucial for pharmacokinetic studies, standardization of herbal extracts, and quality control of related products. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the reliable quantification of Irisolidone.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC quantification of Irisolidone.

2.1. Materials and Reagents

  • Irisolidone reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Trifluoroacetic acid) (HPLC grade)

  • Sample containing Irisolidone (e.g., plant extract, in-process sample)

2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

  • Syringe filters (0.45 µm)

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Irisolidone. These are based on established methods for isoflavone analysis.[3][4][5]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min: 20-60% B25-30 min: 60-80% B30-35 min: 80-20% B (wash)35-40 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL

2.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Irisolidone reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.5. Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following is a general procedure for a solid plant extract:

  • Accurately weigh 100 mg of the powdered plant extract.

  • Add 10 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration of Irisolidone is high, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters for a similar isoflavone HPLC method.[6][7][8]

Validation ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) Intraday: < 2.0%Interday: < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interfering peaks at the retention time of Irisolidone
Robustness Insensitive to minor changes in flow rate, column temperature, and mobile phase composition

Data Presentation

The quantitative data for a hypothetical analysis is presented below for clarity.

Table 1: Calibration Curve Data for Irisolidone

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
0.9998

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)% RSD (Precision)% Recovery (Accuracy)
5.04.95 ± 0.081.6299.0
25.025.12 ± 0.351.40100.5
75.074.25 ± 0.971.3199.0

Visualizations

Diagram 1: Experimental Workflow for HPLC Quantification of Irisolidone

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chromatographic_Separation Detection Detection (UV at 262 nm) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area Integration & Calibration Curve) Data_Acquisition->Quantification Results Final Results (Concentration of Irisolidone) Quantification->Results

Caption: Workflow for Irisolidone quantification by HPLC.

Diagram 2: Signaling Pathway of Method Validation Logic

Method_Validation cluster_parameters Core Validation Metrics Method_Development HPLC Method Development Validation_Parameters Validation Parameters (ICH Guidelines) Method_Development->Validation_Parameters Linearity Linearity & Range Validation_Parameters->Linearity Precision Precision (Repeatability & Intermediate) Validation_Parameters->Precision Accuracy Accuracy (% Recovery) Validation_Parameters->Accuracy Specificity Specificity Validation_Parameters->Specificity Sensitivity Sensitivity (LOD & LOQ) Validation_Parameters->Sensitivity Robustness Robustness Validation_Parameters->Robustness Validated_Method Validated HPLC Method for Irisolidone Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method Specificity->Validated_Method Sensitivity->Validated_Method Robustness->Validated_Method

Caption: Logical flow of HPLC method validation.

References

Cell-based Assays for Evaluating the Bioactivity of Irisolidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisolidone, an isoflavone found in plants such as Pueraria lobata, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and neuroprotective agent. These application notes provide a comprehensive overview of cell-based assays to investigate and quantify the bioactivities of Irisolidone, complete with detailed experimental protocols and expected outcomes.

Data Presentation: Summary of Irisolidone's Bioactivity

The following tables summarize the quantitative data on Irisolidone's bioactivity as reported in various cell-based assays.

Cell LineAssayIC50 Value (µM)Bioactivity
CORL-23 (Large lung carcinoma)Not specified~25-50Anti-cancer
C32 (Amelanotic melanoma)Not specified~25-50Anti-cancer
HTB-26 (Breast cancer)Not specified10-50[2]Anti-cancer
PC-3 (Pancreatic cancer)Not specified10-50[2]Anti-cancer
HepG2 (Hepatocellular carcinoma)Not specified10-50[2]Anti-cancer
AssayCell LineParameter MeasuredResultBioactivity
Griess AssayLPS-stimulated peritoneal macrophagesNitric Oxide (NO) ProductionInhibitionAnti-inflammatory
Luciferase Reporter AssayNot specifiedNF-κB ActivityInhibitionAnti-inflammatory
DPPH Radical Scavenging AssayCell-freeRadical ScavengingIC50 values reported for various flavonoidsAntioxidant
ORAC AssayCell-freeOxygen Radical Absorbance CapacityTE values reported for various flavonoidsAntioxidant
MTT AssayPC12 (Neuronal cells)Cell ViabilityIncreased viability under oxidative stressNeuroprotective

Key Bioactivities and Corresponding Cell-based Assays

Anti-Cancer Activity

Irisolidone has demonstrated significant antiproliferative effects on various cancer cell lines. The primary assays to evaluate this activity are cell viability and apoptosis assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Irisolidone (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization read Read absorbance at 570 nm add_solubilization->read

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay [3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Irisolidone (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of Irisolidone that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Analysis culture Culture and treat cells with Irisolidone harvest Harvest and wash cells culture->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Protocol: Annexin V-FITC/PI Apoptosis Assay [7][8][9][10]

  • Cell Treatment: Culture cells and treat with desired concentrations of Irisolidone for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Anti-Inflammatory Activity

Irisolidone exhibits anti-inflammatory properties, partly by inhibiting the NF-κB signaling pathway. Key assays to measure this activity include the Griess assay for nitric oxide production and the NF-κB luciferase reporter assay.

This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.

Protocol: Griess Assay for Nitric Oxide [11][12][13][14]

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with various concentrations of Irisolidone for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12]

  • Incubation: Incubate the plate for 10 minutes at room temperature in the dark.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol: NF-κB Luciferase Reporter Assay [15][16][17][18]

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with Irisolidone for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).

  • Cell Lysis: After the desired stimulation time, wash the cells with PBS and lyse them using a lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Antioxidant Activity

Irisolidone's antioxidant properties can be assessed using cell-free assays like the DPPH radical scavenging and ORAC assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol: DPPH Assay [4][7][8][11][16]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of Irisolidone with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Protocol: ORAC Assay [5][14][18][19]

  • Reagent Preparation: Prepare a fluorescein solution and an AAPH (a peroxyl radical generator) solution.

  • Reaction Mixture: In a black 96-well plate, mix the sample (Irisolidone), fluorescein, and AAPH.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over time.

  • Data Analysis: Calculate the area under the curve (AUC) and compare it to a standard curve of Trolox (a vitamin E analog) to determine the ORAC value in Trolox Equivalents (TE).

Neuroprotective Activity

Irisolidone's potential to protect neuronal cells from damage can be evaluated using cell viability assays on neuronal cell lines like PC12 under conditions of oxidative stress.

Protocol: Neuroprotection Assay in PC12 Cells

  • Cell Seeding: Seed PC12 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of Irisolidone for a specified time (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for an appropriate duration.

  • Cell Viability Assessment: Perform an MTT assay as described in the anti-cancer activity section to determine the viability of the neuronal cells. An increase in cell viability in the presence of Irisolidone indicates a neuroprotective effect.

Signaling Pathways Modulated by Irisolidone

NF-κB Signaling Pathway

Irisolidone has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[20] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Diagram: Irisolidone's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates p65 p65/p50 IkBa_p65->p65 releases IkBa_p P-IκBα p65_n p65/p50 p65->p65_n translocates Degradation Proteasomal Degradation IkBa_p->Degradation Irisolidone Irisolidone Irisolidone->IKK inhibits DNA DNA p65_n->DNA Transcription Inflammatory Gene Transcription DNA->Transcription PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates pAkt p-Akt Downstream Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response

References

Application Notes and Protocols for Studying Irisolidone Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic potential of Irisolidone, a naturally occurring isoflavone. The methodologies outlined below cover immunomodulatory, anti-inflammatory, neuroprotective, and anti-cancer effects of Irisolidone, offering a framework for preclinical evaluation.

Immunomodulatory Effects of Irisolidone in BALB/c Mice

This protocol is designed to assess the impact of Irisolidone on T-lymphocyte populations and cytokine production in a standard immunocompetent mouse model.

Experimental Protocol
  • Animal Model: Male BALB/c mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the commencement of the experiment.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Irisolidone (0.1 mg/kg, oral gavage)

    • Irisolidone (0.2 mg/kg, oral gavage)

    • Irisolidone (0.4 mg/kg, oral gavage)

    • Irisolidone (0.8 mg/kg, oral gavage)[1]

  • Administration: Administer Irisolidone or vehicle orally once daily for a specified period (e.g., 14 or 28 days).

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood and spleens.

    • Isolate peripheral blood mononuclear cells (PBMCs) and splenocytes.

    • Analyze T-lymphocyte populations (CD4+ and CD8+) using flow cytometry.

    • Measure the levels of Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-5) in the supernatant of stimulated splenocytes using ELISA or multiplex assays.[1]

Quantitative Data Summary
Treatment GroupCD4+ T-cells (%)CD8+ T-cells (%)IFN-γ (pg/mL)IL-2 (pg/mL)IL-4 (pg/mL)IL-5 (pg/mL)
Vehicle Control
Irisolidone (0.1 mg/kg)
Irisolidone (0.2 mg/kg)
Irisolidone (0.4 mg/kg)
Irisolidone (0.8 mg/kg)

Note: This table is a template. Actual data should be filled in based on experimental results.

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis acclimatization Acclimatization of BALB/c Mice grouping Randomization into Treatment Groups acclimatization->grouping administration Daily Oral Administration of Irisolidone/Vehicle grouping->administration collection Blood and Spleen Collection administration->collection isolation Isolate PBMCs and Splenocytes collection->isolation flow_cytometry Flow Cytometry for CD4+/CD8+ isolation->flow_cytometry elisa ELISA/Multiplex for Cytokines isolation->elisa

Immunomodulatory Study Workflow

Anti-inflammatory Effects of Irisolidone in a Carrageenan-Induced Paw Edema Model

This protocol details the use of a classic acute inflammation model to evaluate the anti-inflammatory properties of Irisolidone.

Experimental Protocol
  • Animal Model: Male ICR mice.

  • Housing and Acclimatization: As described in the previous protocol.

  • Treatment Groups:

    • Vehicle Control

    • Irisolidone (Specify Dose, e.g., 50 mg/kg, oral gavage)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneal)

  • Induction of Inflammation:

    • Administer Irisolidone or vehicle orally.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, COX-2, iNOS) via Western blot or ELISA.[2]

Quantitative Data Summary
Treatment GroupPaw Volume Increase (mL) at 1hPaw Volume Increase (mL) at 2hPaw Volume Increase (mL) at 3hPaw Volume Increase (mL) at 4hPaw Volume Increase (mL) at 5hInhibition of Edema (%) at 5h
Vehicle Control
Irisolidone (Dose)
Indomethacin (10 mg/kg)

Note: This table is a template. Actual data should be filled in based on experimental results.

Signaling Pathway: Irisolidone in Inflammation

G cluster_0 Inflammatory Stimulus (Carrageenan/LPS) cluster_1 Cellular Signaling cluster_2 Irisolidone Intervention cluster_3 Inflammatory Response stimulus Carrageenan / LPS IKK IKK stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Irisolidone Irisolidone Irisolidone->IKK Inhibits genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) nucleus->genes Activates Transcription mediators Inflammatory Mediators genes->mediators Production of inflammation Inflammation mediators->inflammation G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Treatment cluster_3 Post-operative Assessment acclimatization Acclimatization of Rats/Mice grouping Randomization acclimatization->grouping mcao Middle Cerebral Artery Occlusion (MCAO) grouping->mcao administration Irisolidone/Vehicle Administration mcao->administration neuro_scoring Neurological Deficit Scoring (24h, 48h) administration->neuro_scoring euthanasia Euthanasia and Brain Collection (48h) neuro_scoring->euthanasia infarct_analysis Infarct Volume Measurement (TTC) euthanasia->infarct_analysis histology Histological Analysis euthanasia->histology G cluster_0 Growth Factor Signaling cluster_1 Intracellular Cascades cluster_2 Irisolidone Intervention cluster_3 Cellular Outcomes GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Irisolidone Irisolidone Irisolidone->PI3K Inhibits? Irisolidone->MAPK Inhibits?

References

Application Notes and Protocols for Testing Irisolidone in Hepatotoxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1] Irisolidone, a natural isoflavone, has demonstrated considerable hepatoprotective potential, primarily attributed to its antioxidant and anti-inflammatory properties.[2] These application notes provide a comprehensive protocol for evaluating the efficacy of Irisolidone in established in vitro and in vivo models of hepatotoxicity. The detailed methodologies and data presentation will guide researchers in assessing its therapeutic potential.

In Vitro Hepatotoxicity Model: tert-Butyl Hydroperoxide (t-BHP)-Induced Injury in HepG2 Cells

The human hepatoma cell line, HepG2, is a widely accepted model for in vitro hepatotoxicity screening.[3] tert-Butyl hydroperoxide (t-BHP) is a potent inducer of oxidative stress, leading to hepatocellular damage that mimics aspects of DILI.[2][4]

Experimental Workflow

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Analysis A HepG2 Cell Culture B Seed cells in 96-well plates A->B C Pre-treat with Irisolidone (various concentrations) B->C D Induce injury with t-BHP C->D E Cell Viability (MTT Assay) D->E F ROS Measurement (DCFH-DA) D->F G GSH Measurement D->G H Cytokine Analysis (ELISA) D->H

Caption: In vitro experimental workflow for assessing Irisolidone's hepatoprotective effects.

Data Presentation: In Vitro Efficacy of Irisolidone
ParameterAssayModelResultsReference
Cell Viability MTT Assayt-BHP-injured HepG2 cellsIrisolidone protected HepG2 cells against t-BHP-induced cytotoxicity. (Specific IC50 value not available in the cited literature)[2]
Oxidative Stress ROS Assay (DCFH-DA)t-BHP-injured HepG2 cellsExpected to decrease intracellular ROS levels. (Specific quantitative data not available in the cited literature)N/A
Antioxidant Capacity GSH Assayt-BHP-injured HepG2 cellsExpected to restore intracellular GSH levels. (Specific quantitative data not available in the cited literature)N/A
Inflammation ELISAt-BHP-injured HepG2 cellsExpected to decrease the secretion of pro-inflammatory cytokines (TNF-α, IL-6). (Specific quantitative data not available in the cited literature)N/A
Experimental Protocols

1. Cell Culture and Seeding (HepG2)

  • Materials: HepG2 cells, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates.

  • Protocol:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

2. Irisolidone and t-BHP Treatment

  • Materials: Irisolidone stock solution, t-BHP solution.

  • Protocol:

    • Prepare various concentrations of Irisolidone in serum-free DMEM.

    • Remove the culture medium from the 96-well plates and replace it with the Irisolidone solutions.

    • Incubate for a predetermined time (e.g., 2 hours).

    • Add t-BHP to the wells to a final concentration known to induce significant cell death (e.g., 200 µM).

    • Incubate for the desired duration of injury (e.g., 24 hours).

3. Cell Viability Assessment (MTT Assay)

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Protocol:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4. Intracellular ROS Measurement (DCFH-DA Assay)

  • Materials: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

  • Protocol:

    • After treatment, wash the cells with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[6]

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.[6]

In Vivo Hepatotoxicity Model: Chemically-Induced Liver Injury in Mice

Carbon tetrachloride (CCl4) is a well-established hepatotoxin used to induce acute and chronic liver injury in animal models, leading to fibrosis and cirrhosis with prolonged administration.[2][7]

Experimental Workflow

cluster_0 Animal Acclimatization & Grouping cluster_1 Treatment & Injury Induction cluster_2 Sample Collection & Analysis A Acclimatize mice B Randomly divide into groups (Control, CCl4, CCl4 + Irisolidone) A->B C Administer Irisolidone (e.g., intraperitoneally) B->C D Induce liver injury with CCl4 (intraperitoneal injection) B->D E Collect blood for serum analysis (ALT, AST) D->E F Harvest liver for histology (H&E, Masson's Trichrome) D->F G Liver homogenate for biochemical assays (GSH, Western Blot) D->G

Caption: In vivo experimental workflow for evaluating Irisolidone's hepatoprotective effects.

Data Presentation: In Vivo Efficacy of Irisolidone
ParameterAssayModelResultsReference
Liver Injury Markers Serum ALT & AST levelst-BHP-injured miceKakkalide (100 mg/kg, oral), a prodrug of Irisolidone, significantly inhibited the increase in ALT and AST by 84% and 85%, respectively. Intraperitoneally administered Irisolidone also showed potent activity.[2]
Oxidative Stress Liver GSH levelsCCl4-injured miceExpected to increase hepatic GSH levels. (Specific quantitative data for Irisolidone not available in the cited literature)N/A
Histopathology H&E StainingCCl4-injured miceExpected to reduce hepatocellular necrosis and inflammatory infiltration. (Specific quantitative data for Irisolidone not available in the cited literature)N/A
Fibrosis Masson's Trichrome StainingCCl4-injured miceExpected to decrease collagen deposition. (Specific quantitative data for Irisolidone not available in the cited literature)N/A
Protein Expression Western BlotCCl4-injured miceExpected to increase Nrf2 and HO-1 expression and decrease NLRP3 and cleaved Caspase-1 expression. (Specific quantitative data for Irisolidone not available in the cited literature)N/A
Experimental Protocols

1. Animal Model of CCl4-Induced Liver Injury

  • Materials: Male C57BL/6 mice (8-10 weeks old), Carbon tetrachloride (CCl4), Olive oil.

  • Protocol:

    • Acclimatize mice for at least one week.

    • Randomly divide mice into experimental groups (e.g., Control, CCl4, CCl4 + Irisolidone low dose, CCl4 + Irisolidone high dose).

    • To induce acute liver injury, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil).[2]

    • For chronic injury and fibrosis, administer CCl4 i.p. twice a week for 4-8 weeks.[8]

2. Irisolidone Administration

  • Protocol:

    • Dissolve Irisolidone in a suitable vehicle (e.g., DMSO and saline).

    • Administer Irisolidone via i.p. injection at desired doses daily for a specified period before and/or after CCl4 administration.

3. Sample Collection and Processing

  • Protocol:

    • At the end of the experiment, anesthetize the mice and collect blood via cardiac puncture.

    • Centrifuge the blood to obtain serum and store at -80°C.

    • Perfuse the liver with cold PBS, then excise and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical assays.

4. Serum ALT and AST Measurement

  • Materials: Commercial ALT and AST assay kits.

  • Protocol:

    • Thaw serum samples on ice.

    • Follow the manufacturer's instructions for the specific assay kit to measure ALT and AST activities.[9][10]

5. Histological Analysis

  • Materials: Formalin-fixed liver tissue, Paraffin, Hematoxylin and Eosin (H&E) stain, Masson's Trichrome stain.

  • Protocol:

    • Process the formalin-fixed liver tissue, embed in paraffin, and cut into 5 µm sections.

    • Stain sections with H&E to assess hepatocellular necrosis and inflammation.

    • Stain sections with Masson's Trichrome to visualize and quantify collagen deposition for fibrosis assessment.

Signaling Pathway Analysis

Irisolidone is believed to exert its hepatoprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[12]

cluster_0 Cytoplasm cluster_1 Nucleus Irisolidone Irisolidone Keap1_Nrf2 Keap1-Nrf2 Complex Irisolidone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Enzymes Antioxidant_Enzymes->ROS reduces

Caption: Irisolidone activates the Nrf2/ARE antioxidant pathway.

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammation and pyroptosis.

cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1B_NLRP3 pro-IL-1β & NLRP3 (Upregulation) NFkB->Pro_IL1B_NLRP3 Stimuli Activation Stimuli (e.g., ROS, K+ efflux) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Inflammasome->Casp1 activates Irisolidone Irisolidone Irisolidone->Inflammasome inhibits assembly Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B IL-1β (mature) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: Irisolidone inhibits the NLRP3 inflammasome signaling pathway.

Conclusion

These application notes provide a framework for the systematic evaluation of Irisolidone as a potential therapeutic agent for hepatotoxicity. The detailed protocols for in vitro and in vivo models, along with the analysis of key signaling pathways, will enable researchers to generate robust and reproducible data. Further investigation is warranted to elucidate the precise molecular targets of Irisolidone and to translate these preclinical findings into clinical applications for the prevention and treatment of drug-induced liver injury.

References

Application Notes and Protocols for the Use of Irisolidone as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irisolidone, an O-methylated isoflavone, is a bioactive compound predominantly found in the flowers of Pueraria lobata and other plants of the Iris genus.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective properties.[2][3] As research into the therapeutic potential of Irisolidone and herbal products containing it expands, the need for accurate and reliable analytical methods for its quantification is paramount. This document provides detailed application notes and standardized protocols for the use of Irisolidone as a reference standard in various phytochemical analyses, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties of Irisolidone

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Melting Point 190-191 °C[4]
Appearance Light yellow crystalline powder[5]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Slightly soluble in chloroform.[4][5]
Storage 4°C, protect from light[4]

Application 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Irisolidone

HPLC is a robust and widely used technique for the separation and quantification of phytochemicals. The following protocol outlines a validated method for the analysis of Irisolidone in plant extracts.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Irisolidone reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Plant material or extract to be analyzed

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Irisolidone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Preparation of Sample Solutions:

  • Extraction: Accurately weigh 1 g of powdered plant material and extract with 50 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process twice.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-35 min, 15-50% A; 35-36 min, 50-15% A; 36-40 min, 15% A
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 10 µL
Column Temperature Ambient

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Irisolidone standard against its concentration.

  • Determine the concentration of Irisolidone in the sample by interpolating its peak area on the calibration curve.

  • The amount of Irisolidone in the original plant material can be calculated using the following formula:

    • Content (mg/g) = (Concentration from curve (µg/mL) x Volume of extract (mL)) / Weight of plant material (g)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Irisolidone Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Plant Extract Sample Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection UV Detection at 265 nm Chromatography->Detection Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantification Quantify Irisolidone in Sample Detection->Quantification Calibration_Curve->Quantification Result_Calculation Calculate Final Concentration Quantification->Result_Calculation

Caption: Workflow for the quantification of Irisolidone using HPLC.

Application 2: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Irisolidone

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for screening and quality control of herbal materials.

Experimental Protocol: HPTLC

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄.

2. Reagents and Materials:

  • Irisolidone reference standard (purity ≥ 98%)

  • Methanol (AR grade)

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Formic acid (AR grade)

  • Plant material or extract to be analyzed

3. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol. The concentration of the sample solution may need to be adjusted to fall within the linear range of the HPTLC method.

4. Chromatographic Conditions:

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F₂₅₄
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v)
Application Volume 5 µL per band
Development In a twin-trough chamber saturated with the mobile phase for 20 minutes
Drying Air-dried
Detection Densitometric scanning at 265 nm

5. Data Analysis:

  • Scan the developed plate using the densitometer at 265 nm.

  • Generate a calibration curve by plotting the peak area of the Irisolidone standard spots against the amount applied.

  • Determine the amount of Irisolidone in the sample spot from the calibration curve.

Workflow for HPTLC Analysis

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Irisolidone Standard Solutions Application Apply Samples and Standards to HPTLC Plate Standard_Prep->Application Sample_Prep Prepare Plant Extract Sample Sample_Prep->Application Development Develop Plate in Chromatographic Chamber Application->Development Drying Dry the Developed Plate Development->Drying Scanning Densitometric Scanning at 265 nm Drying->Scanning Calibration Generate Calibration Curve Scanning->Calibration Quantification Quantify Irisolidone Scanning->Quantification Calibration->Quantification

Caption: Workflow for the quantification of Irisolidone using HPTLC.

Application 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the Quantification of Irisolidone

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Irisolidone in complex matrices such as biological fluids or when low detection limits are required.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 UPLC/UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

2. Reagents and Materials:

  • Irisolidone reference standard (purity ≥ 98%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., a structurally similar isoflavone not present in the sample.

3. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.

  • Spike all standard and sample solutions with the internal standard at a constant concentration.

4. LC-MS/MS Conditions:

ParameterCondition
Column C18 UPLC/UHPLC (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-1 min, 5% A; 1-5 min, 5-95% A; 5-7 min, 95% A; 7.1-9 min, 5% A
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing Irisolidone standard. A likely transition in positive mode would be [M+H]⁺ → fragment ions. For Irisolidone (m/z 315.08), precursor and product ions need to be optimized.

5. Data Analysis:

  • Monitor the specific MRM transitions for Irisolidone and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of Irisolidone to the peak area of the internal standard against the concentration of Irisolidone.

  • Quantify Irisolidone in the sample using the calibration curve.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Irisolidone Standard Solutions with IS LC_Separation UPLC Separation Standard_Prep->LC_Separation Sample_Prep Prepare Sample with IS Sample_Prep->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Calibration Generate Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantify Irisolidone Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of Irisolidone using LC-MS/MS.

Biological Activity and Signaling Pathways

Irisolidone exhibits a range of biological activities, which are mediated through its interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating the therapeutic effects of herbal medicines containing this compound.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. Irisolidone has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Inflammatory Stimulus IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Irisolidone Irisolidone Irisolidone->IKK Inhibition DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes

Caption: Irisolidone inhibits the NF-κB signaling pathway.

Anti-cancer Activity: Modulation of PI3K/Akt and MAPK Pathways

While direct studies on Irisolidone are emerging, flavonoids as a class are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways. These pathways are critical for cell survival, proliferation, and apoptosis. It is plausible that Irisolidone exerts its anti-cancer effects through the inhibition of these pathways, leading to decreased cancer cell proliferation and induction of apoptosis.

Cancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors MAPKKK MAPKKK (e.g., Raf) RTK->MAPKKK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors_Proliferation Transcription Factors MAPK->Transcription_Factors_Proliferation Irisolidone Irisolidone Irisolidone->PI3K Inhibition Irisolidone->MAPKKK Inhibition Proliferation Cell Proliferation & Survival Transcription_Factors_Proliferation->Proliferation

Caption: Postulated inhibition of PI3K/Akt and MAPK pathways by Irisolidone.

Conclusion

Irisolidone is a valuable phytochemical standard for the quality control and research of herbal medicines and related products. The protocols provided herein for HPLC, HPTLC, and LC-MS/MS offer robust methods for its accurate quantification. Furthermore, the elucidation of its mechanisms of action, particularly its inhibitory effects on key inflammatory and cancer-related signaling pathways, underscores its therapeutic potential and provides a basis for further investigation in drug discovery and development. The use of standardized analytical methods and a deeper understanding of its biological activities will be instrumental in ensuring the safety, efficacy, and quality of products containing Irisolidone.

References

Application of Irisolidone in Cancer Research: Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisolidone, a naturally occurring isoflavone, has emerged as a compound of interest in oncological research. Extracted from various plant sources, including several species of the Iris genus, this phytochemical has demonstrated potential anticancer properties in preliminary studies. Its mechanism of action, though not yet fully elucidated, appears to involve the modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This document provides a comprehensive overview of the current understanding of Irisolidone's application in cancer research, including its effects on various cancer cell lines, the signaling pathways it influences, and detailed protocols for its investigation.

Data Presentation: In Vitro Efficacy of Irisolidone

Quantitative data on the cytotoxic and antiproliferative effects of Irisolidone against various cancer cell lines are crucial for evaluating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)AssayReference
HEK293Human Embryonic Kidney9.8VRAC blockade[1]
Endothelial CellsN/A-Proliferation Inhibition[1]

Note: The available data on the IC50 values of Irisolidone in cancer cell lines is limited. The provided data for HEK293 cells pertains to the blockade of volume-regulated anion channels (VRAC) and not direct cytotoxicity. Further research is required to establish the IC50 values of Irisolidone across a broader range of cancer cell lines.

Signaling Pathways Modulated by Irisolidone

Preliminary evidence suggests that Irisolidone may exert its anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a pivotal regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Some studies on related flavonoids suggest a potential inhibitory role on the NF-κB pathway. The proposed mechanism involves the inhibition of IκB kinase (IKK) activation, which in turn prevents the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes.

MTT_Workflow Seed_Cells 1. Seed cells in 96-well plate Add_Irisolidone 2. Add serial dilutions of Irisolidone Seed_Cells->Add_Irisolidone Incubate 3. Incubate for 24-72h Add_Irisolidone->Incubate Add_MTT 4. Add MTT solution Incubate->Add_MTT Incubate_MTT 5. Incubate for 4h Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate % viability and IC50 Read_Absorbance->Analyze_Data Western_Blot_Workflow Cell_Treatment 1. Treat cells with Irisolidone Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols for Enhancing the Water Solubility of Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Irisolidone, a methylated isoflavone found in several plant species, has demonstrated a range of promising pharmacological activities. However, its poor water solubility presents a significant challenge for its development as a therapeutic agent, leading to low dissolution rates and variable oral bioavailability.[1][2] This document provides detailed application notes and protocols for established techniques to improve the aqueous solubility of Irisolidone, tailored for researchers, scientists, and drug development professionals. The described methods, including solid dispersion, cyclodextrin inclusion complexation, and nanosuspension, are widely recognized for their efficacy in enhancing the solubility of poorly soluble compounds.[3][4][5]

Solid Dispersion

Solid dispersion is a prominent technique for improving the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at the molecular level.[6][7] This process can lead to the formation of an amorphous solid dispersion, which enhances solubility and dissolution rates.[8]

Data Presentation: Solid Dispersion of Irisolidone

The following table is a template for presenting solubility data for Irisolidone solid dispersions. The values are hypothetical and for illustrative purposes.

Formulation CodeTechniqueCarrierDrug:Carrier Ratio (w/w)Saturation Solubility (µg/mL) in WaterFold Increase in Solubility
ISD-00---e.g., 0.51
ISD-SE-PVP-1Solvent EvaporationPVP K301:5e.g., 12.525
ISD-SE-PEG-1Solvent EvaporationPEG 60001:5e.g., 9.018
ISD-FM-PXM-1Fusion MethodPoloxamer 4071:3e.g., 7.515
Experimental Protocols: Solid Dispersion

a) Solvent Evaporation Method [6]

  • Preparation of the Organic Solution: Accurately weigh Irisolidone and the selected hydrophilic carrier (e.g., PVP K30, PEG 6000) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both the drug and the carrier in a suitable organic solvent, such as methanol or a mixture of dichloromethane and ethanol, under magnetic stirring until a clear solution is obtained.

  • Solvent Removal: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) using a rotary evaporator.

  • Drying and Pulverization: Dry the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Evaluate the prepared solid dispersion for drug content, saturation solubility, dissolution rate, and solid-state properties (e.g., via DSC, PXRD, FTIR).

b) Fusion (Melting) Method [9]

  • Preparation of the Physical Mixture: Accurately weigh Irisolidone and the hydrophilic carrier (e.g., Poloxamer 407, PEG 6000) and create a uniform physical mixture by geometric mixing.

  • Melting: Heat the physical mixture in a porcelain dish on a hot plate or in an oil bath to a temperature just above the melting point of the carrier, with continuous stirring to ensure homogeneity.

  • Cooling and Solidification: Rapidly cool the molten mixture on an ice bath to solidify the mass.

  • Pulverization: Pulverize the solidified mass using a mortar and pestle and sieve it to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion as described for the solvent evaporation method.

Workflow Diagram: Solid Dispersion Preparation

G cluster_0 Solvent Evaporation Method cluster_1 Fusion Method A1 Weigh Irisolidone & Carrier A2 Dissolve in Organic Solvent A1->A2 A3 Evaporate Solvent A2->A3 A4 Dry and Pulverize A3->A4 C Solid Dispersion A4->C B1 Weigh & Mix Irisolidone & Carrier B2 Heat to Melt B1->B2 B3 Cool to Solidify B2->B3 B4 Pulverize B3->B4 B4->C

Caption: Workflow for Solid Dispersion Preparation.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, capable of encapsulating poorly soluble drug molecules to form inclusion complexes, thereby enhancing their aqueous solubility.[10][11]

Data Presentation: Irisolidone-Cyclodextrin Inclusion Complex

The following table is a template for presenting solubility data for Irisolidone-cyclodextrin inclusion complexes. The values are hypothetical and for illustrative purposes.

Formulation CodeTechniqueCyclodextrinMolar Ratio (Drug:CD)Saturation Solubility (µg/mL) in WaterFold Increase in Solubility
ICD-00---e.g., 0.51
ICD-KN-HPBCD-1KneadingHP-β-CD1:1e.g., 15.030
ICD-KN-SBEBCD-1KneadingSBE-β-CD1:1e.g., 20.040
ICD-SE-HPBCD-1Solvent EvaporationHP-β-CD1:1e.g., 18.036
Experimental Protocols: Cyclodextrin Inclusion Complexation

a) Kneading Method [10][12]

  • Preparation of Cyclodextrin Paste: Accurately weigh the cyclodextrin (e.g., HP-β-CD, SBE-β-CD) and place it in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., water:ethanol 1:1 v/v) to form a homogeneous paste.

  • Drug Incorporation: Add the accurately weighed Irisolidone to the paste and knead for a specified period (e.g., 45-60 minutes), maintaining a suitable consistency by adding more solvent if necessary.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Evaluate the complex for drug content, saturation solubility, and evidence of inclusion complex formation (e.g., via DSC, PXRD, FTIR, and 1H-NMR).

b) Solvent Evaporation Method

  • Solution Preparation: Dissolve the cyclodextrin in a suitable solvent (e.g., water or a hydroalcoholic mixture). Separately, dissolve Irisolidone in a suitable organic solvent (e.g., ethanol or acetone).

  • Mixing: Add the drug solution to the cyclodextrin solution dropwise while stirring continuously.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at a controlled temperature.

  • Drying and Sieving: Dry the resulting solid mass in a desiccator under vacuum, then pulverize and sieve to obtain a fine powder.

  • Characterization: Characterize the prepared complex as described for the kneading method.

Workflow Diagram: Cyclodextrin Inclusion Complexation

G cluster_0 Kneading Method cluster_1 Solvent Evaporation Method A1 CD + Solvent -> Paste A2 Add Irisolidone & Knead A1->A2 A3 Dry the Mixture A2->A3 A4 Sieve A3->A4 C Inclusion Complex A4->C B1 Dissolve CD & Irisolidone B2 Mix Solutions B1->B2 B3 Evaporate Solvent B2->B3 B4 Dry & Sieve B3->B4 B4->C

Caption: Workflow for Inclusion Complexation.

Nanosuspension

Nanosuspension technology involves the reduction of drug particle size to the sub-micron range, which significantly increases the surface area-to-volume ratio, leading to enhanced saturation solubility and dissolution velocity.[13][14][15][16]

Data Presentation: Irisolidone Nanosuspension

The following table is a template for presenting characterization data for Irisolidone nanosuspensions. The values are hypothetical and for illustrative purposes.

Formulation CodeTechniqueStabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Saturation Solubility (µg/mL)
INS-00-----e.g., 0.5
INS-HPH-P407-1High-Pressure HomogenizationPoloxamer 407e.g., 250e.g., 0.21e.g., -25e.g., 25.0
INS-AP-SLP-1Anti-solvent PrecipitationSolupluse.g., 150e.g., 0.18e.g., -30e.g., 35.0
Experimental Protocols: Nanosuspension

a) High-Pressure Homogenization (Top-Down Approach) [13]

  • Pre-suspension Preparation: Disperse a known amount of Irisolidone powder in an aqueous solution of a suitable stabilizer (e.g., Poloxamer 407, Tween 80).

  • Pre-milling: Subject the suspension to high-shear stirring or milling to reduce the particle size to the micron range.

  • Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specific number of cycles at a defined pressure (e.g., 10 cycles at 1500 bar).

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), zeta potential, and saturation solubility. The nanosuspension can be further processed (e.g., lyophilized) to obtain a solid powder.

b) Anti-solvent Precipitation (Bottom-Up Approach) [15][16]

  • Organic Phase Preparation: Dissolve Irisolidone in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to form the organic phase.

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Soluplus, PVP K30) in purified water to form the aqueous anti-solvent phase.

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the drug as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension by stirring at room temperature or using a rotary evaporator.

  • Characterization: Characterize the nanosuspension as described for the high-pressure homogenization method.

Workflow Diagram: Nanosuspension Preparation

G cluster_0 High-Pressure Homogenization cluster_1 Anti-solvent Precipitation A1 Disperse Irisolidone in Stabilizer Solution A2 Pre-milling A1->A2 A3 High-Pressure Homogenization A2->A3 C Nanosuspension A3->C B1 Dissolve Irisolidone in Solvent B3 Inject Solvent into Anti-solvent B1->B3 B2 Dissolve Stabilizer in Anti-solvent B2->B3 B4 Remove Solvent B3->B4 B4->C

Caption: Workflow for Nanosuspension Preparation.

The techniques of solid dispersion, cyclodextrin inclusion complexation, and nanosuspension offer robust and effective strategies for enhancing the aqueous solubility of Irisolidone. The choice of the most suitable method will depend on various factors, including the desired fold-increase in solubility, the physicochemical properties of the selected excipients, and the intended final dosage form. The protocols and workflows provided herein serve as a comprehensive guide for initiating formulation development studies aimed at overcoming the solubility challenges of Irisolidone and unlocking its full therapeutic potential. It is imperative that each method be systematically optimized and the resulting formulations thoroughly characterized to ensure stability, efficacy, and safety.

References

Application Notes and Protocols for the Formulation of Irisolidone for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation of Irisolidone for in vivo delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irisolidone, an isoflavone found in plants such as Pueraria lobata, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its therapeutic potential is often limited by its poor aqueous solubility and low oral bioavailability. To overcome these limitations, advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and liposomes, can be employed to enhance its solubility, improve its pharmacokinetic profile, and enable effective in vivo delivery.

These application notes provide detailed protocols for the formulation of Irisolidone into SLNs and liposomes, methods for their characterization, and a framework for in vivo evaluation. The information is based on established methods for formulating structurally similar isoflavones, such as genistein, daidzein, and puerarin.

Data Presentation

Table 1: Physicochemical Properties of Isoflavone-Loaded Solid Lipid Nanoparticles (SLNs)
FormulationLipid MatrixSurfactant(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Genistein-SLNsGlyceryl palmitostearateL-α-lecithin, Vitamin E TPGS, Poloxamer 188~150-200-25 to -35>80~4-5[2]
Daidzein-SLNsGlyceryl monostearatePoloxamer 407~190-220-30 to -35~70-80Not Reported[3]
Puerarin-SLNsNot SpecifiedNot Specified~100-150Not Reported>85Not Reported[4][5]
Table 2: Pharmacokinetic Parameters of Isoflavone Formulations in Rats (Oral Administration)
FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Puerarin Suspension500.16 ± 0.061.83 ± 0.260.80 ± 0.23100[4][5]
Puerarin-SLNs500.33 ± 0.050.67 ± 0.002.48 ± 0.30~310[4][5]
Genistein Suspension1002.17 ± 0.87~2.0~15100[6]
Genistein Nanoparticles1005.32 ± 0.71~1.5~36241.8[6]

Experimental Protocols

Protocol 1: Preparation of Irisolidone-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from methods used for the preparation of genistein-loaded SLNs.[2][7]

Materials:

  • Irisolidone

  • Solid Lipid: Glyceryl palmitostearate (Precirol ATO 5)

  • Surfactants: L-α-lecithin, D-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS), Poloxamer 188

  • Distilled water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the glyceryl palmitostearate (e.g., 1 g) in a beaker at a temperature approximately 10°C above its melting point (around 80-90°C).

    • Add Irisolidone (e.g., 50 mg), L-α-lecithin (e.g., 5% w/w of lipid), and Vitamin E TPGS (e.g., 0.05% w/v of lipid) to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve Poloxamer 188 (e.g., 2% w/w) in distilled water (e.g., 10 mL) and heat to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at approximately 8,000 rpm for 2-5 minutes to form a coarse oil-in-water (o/w) emulsion.

  • Sonication and Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication.

    • Cool the resulting nanoemulsion in an ice bath with continuous stirring to allow for the solidification of the lipid nanoparticles.

  • Purification (Optional):

    • To remove unloaded drug and excess surfactant, the SLN dispersion can be centrifuged or subjected to dialysis.

Protocol 2: Preparation of Irisolidone-Loaded Liposomes by Thin-Film Hydration

This protocol is based on established methods for encapsulating poorly soluble polyphenols.[8][9]

Materials:

  • Irisolidone

  • Phospholipid: Soybean phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Organic Solvent: Chloroform and Methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Formation of the Lipid Film:

    • Dissolve the phospholipid (e.g., 100 mg), cholesterol (e.g., 30 mg, ~30 mol%), and Irisolidone (e.g., 10 mg) in the chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

    • Place the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration of the Lipid Film:

    • Add the hydration buffer (e.g., 10 mL of PBS) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more defined size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of cycles (e.g., 10-20 times).

  • Purification:

    • Remove unencapsulated Irisolidone by centrifugation, dialysis, or size exclusion chromatography.

Protocol 3: Characterization of Irisolidone-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS. Determine the zeta potential using ELS to assess the surface charge and stability of the formulation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultracentrifugation or dialysis followed by quantification of Irisolidone.

  • Procedure:

    • Separate the unencapsulated ("free") Irisolidone from the nanoparticle dispersion. This can be achieved by centrifuging the sample at high speed and collecting the supernatant, or by dialyzing the dispersion against a suitable buffer.

    • Quantify the amount of free Irisolidone in the supernatant/dialysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total amount of Irisolidone - Amount of free Irisolidone) / Total amount of Irisolidone] x 100

      • DL (%) = [(Total amount of Irisolidone - Amount of free Irisolidone) / Total weight of nanoparticles] x 100

3. In Vitro Drug Release:

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the Irisolidone-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to ensure sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of released Irisolidone in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water before oral administration.

2. Dosing and Sample Collection:

  • Divide the rats into groups (e.g., control group receiving free Irisolidone suspension, and test groups receiving Irisolidone-loaded SLNs or liposomes).

  • Administer the formulations orally via gavage at a predetermined dose of Irisolidone.

  • Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

3. Sample Analysis:

  • Extract Irisolidone from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of Irisolidone in the plasma extracts using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the relative oral bioavailability of the nanoparticle formulations compared to the free Irisolidone suspension.

Visualization of Pathways and Workflows

experimental_workflow cluster_formulation Formulation & Characterization cluster_prep Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation irisolidone Irisolidone homogenization Hot Homogenization (for SLNs) irisolidone->homogenization film_hydration Thin-Film Hydration (for Liposomes) irisolidone->film_hydration lipids Lipids/Phospholipids (e.g., Glyceryl Palmitostearate, SPC) lipids->homogenization lipids->film_hydration surfactants Surfactants (e.g., Poloxamer 188, Tween 80) surfactants->homogenization nanoparticles Irisolidone-Loaded Nanoparticles (SLNs/Liposomes) homogenization->nanoparticles film_hydration->nanoparticles size_zeta Particle Size & Zeta Potential nanoparticles->size_zeta ee_dl Encapsulation Efficiency & Drug Loading nanoparticles->ee_dl release In Vitro Release nanoparticles->release animal_model Rat Model (Oral Gavage) nanoparticles->animal_model blood_sampling Blood Sampling (Time Points) animal_model->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis bioavailability Enhanced Bioavailability & Therapeutic Effect pk_analysis->bioavailability

Caption: Experimental workflow for formulation and in vivo evaluation of Irisolidone nanoparticles.

signaling_pathway ros Oxidative Stress (e.g., H2O2) cell_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage irisolidone Irisolidone irisolidone->ros scavenges erk ERK (Extracellular Signal-Regulated Kinase) irisolidone->erk activates ap1 AP-1 (Activator Protein-1) erk->ap1 activates apoptosis Apoptosis erk->apoptosis inhibits cell_protection Cell Protection & Survival ap1->cell_protection promotes cell_damage->apoptosis

Caption: Protective signaling pathway of Irisolidone against oxidative stress.[10]

References

Application Notes and Protocols for Irisolidone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the cellular effects of Irisolidone, an isoflavone with demonstrated antioxidant, hepatoprotective, and immunomodulatory properties.

Introduction

Irisolidone is a naturally occurring isoflavone and a metabolite of kakkalide.[1] It has been identified as a bioactive compound with significant therapeutic potential. Research has shown that Irisolidone possesses protective effects against cellular damage induced by oxidative stress.[1] Notably, it has demonstrated hepatoprotective capabilities by shielding liver cells from toxin-induced injury.[1] Furthermore, studies suggest Irisolidone plays a role in immunomodulation by stimulating T-lymphocytes and the production of Th1 cytokines. The primary mechanism for its antioxidant and cytoprotective effects involves the activation of the extracellular signal-regulated kinase (ERK) and the subsequent activation of the transcription factor activator protein-1 (AP-1).

Quantitative Data Summary

The following table summarizes the key experimental findings for Irisolidone from published literature. Specific concentrations for achieving these effects often require empirical determination for each specific cell line and experimental condition.

Cell Line/ModelBiological ActivityKey Findings & Endpoints MeasuredSignaling PathwayConcentration / IC50
HepG2 (Human Liver Cancer)HepatoprotectiveProtected cells against cytotoxicity induced by tert-butyl hydroperoxide (t-BHP).[1]Not specifiedRequires empirical determination
V79-4 (Chinese Hamster Lung Fibroblast)Antioxidant, CytoprotectiveInhibited apoptosis induced by hydrogen peroxide (H₂O₂); scavenged intracellular ROS, preventing lipid peroxidation and DNA damage.ERK / AP-1Requires empirical determination
Balb/c mice (In vivo)ImmunomodulatoryStimulated production of T-lymphocytes (CD4+ and CD8+) and Th1 cytokines (IL-2, IFN-γ).Not specifiedNot applicable (in vivo study)

Signaling Pathways and Experimental Workflows

Signaling Pathway of Irisolidone's Antioxidant Activity

The diagram below illustrates the proposed signaling cascade initiated by Irisolidone to counteract oxidative stress. Irisolidone activates the ERK pathway, leading to the phosphorylation of ERK. Activated p-ERK then translocates to the nucleus to activate the transcription factor AP-1, which in turn upregulates the expression of antioxidant and cytoprotective genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Irisolidone Irisolidone ERK ERK Irisolidone->ERK Activates pERK_cyto p-ERK ERK->pERK_cyto Phosphorylation pERK_nuc p-ERK pERK_cyto->pERK_nuc Translocation AP1 AP-1 pERK_nuc->AP1 Activates pAP1 Activated AP-1 AP1->pAP1 Genes Antioxidant & Cytoprotective Genes pAP1->Genes Upregulates Transcription

Caption: Irisolidone activates the ERK/AP-1 signaling pathway.

General Experimental Workflow for Assessing Cytoprotection

This workflow outlines the key steps to evaluate the protective effects of Irisolidone against an oxidative insult in a cell-based model.

cluster_assays Downstream Assays start Seed Cells in Multi-well Plates pretreatment Pre-treat with various concentrations of Irisolidone start->pretreatment induce_stress Induce Oxidative Stress (e.g., with H₂O₂ or t-BHP) pretreatment->induce_stress incubate Incubate for defined period induce_stress->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis ros ROS Measurement (e.g., DCFH-DA) incubate->ros western Western Blot Analysis (e.g., p-ERK, AP-1) incubate->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis ros->analysis western->analysis

Caption: Workflow for evaluating Irisolidone's cytoprotective effects.

Detailed Experimental Protocols

Preparation of Irisolidone Stock Solution
  • Reagent: Irisolidone powder.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Prepare a 10 mM stock solution of Irisolidone by dissolving the appropriate amount of powder in sterile DMSO. For example, for Irisolidone (Molecular Weight ≈ 314.3 g/mol ), dissolve 3.14 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

    • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare working dilutions in serum-free medium immediately before use.

Cell Culture and Maintenance
  • Example Cell Lines: HepG2 (human hepatoma) or V79-4 (Chinese hamster lung fibroblast).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Protocol: Assessment of Cytoprotective Effect (MTT Assay)

This protocol determines the ability of Irisolidone to protect cells from a toxic agent.

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment:

    • Prepare serial dilutions of Irisolidone (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free medium from the 10 mM stock.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the respective Irisolidone concentrations. Include a "vehicle control" group treated with medium containing 0.1% DMSO.

    • Incubate for a pre-treatment period (e.g., 2-4 hours).

  • Induction of Damage:

    • Prepare a solution of the toxic agent (e.g., 500 µM H₂O₂ or 100 µM t-BHP) in serum-free medium. The optimal concentration should be determined empirically to induce ~50% cell death (IC50).

    • Add 10 µL of the toxic agent solution to the wells (except for the "untreated control" group).

    • Incubate for a duration relevant to the toxic agent (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Protocol: Western Blot Analysis for p-ERK and Total ERK

This protocol is used to verify the activation of the ERK signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells (e.g., V79-4) in 6-well plates and grow to 80% confluency.

    • Treat cells with Irisolidone (e.g., 50 µM) for a short duration (e.g., 15, 30, 60 minutes) to observe phosphorylation events.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (for Total ERK):

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Repeat the blocking and antibody incubation steps using a primary antibody for total ERK1/2.

References

Troubleshooting & Optimization

Technical Support Center: Irisolidone Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Irisolidone.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Irisolidone?

Q2: I'm observing a precipitate when I add my Irisolidone stock solution (in DMSO) to my aqueous buffer/cell culture medium. What is happening?

A2: This is a common issue known as "precipitation upon dilution." Irisolidone is readily soluble in organic solvents like DMSO but poorly soluble in water.[3] When a concentrated DMSO stock is added to an aqueous medium, the DMSO concentration is diluted, reducing its solvating power for Irisolidone. This causes the compound to crash out of the solution as a precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general guideline, the final concentration of DMSO in most cell culture experiments should be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize solvent-induced cytotoxicity or off-target effects.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent itself.

Q4: How does pH affect the solubility of Irisolidone?

A4: The solubility of ionizable compounds is pH-dependent. Irisolidone has a predicted pKa of approximately 6.48.[3] This suggests that its solubility will change around this pH value. For weakly acidic compounds, solubility increases at pH values above the pKa. Conversely, for weakly basic compounds, solubility increases at pH values below the pKa. The solubility of isoflavones like daidzein has been shown to increase at higher pH values.[1] However, it's also important to consider the stability of the compound at different pH levels, as extreme pH can cause degradation.[5][6]

Q5: How stable is Irisolidone in aqueous solutions?

A5: The stability of isoflavones in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure.[5][6][7] Generally, isoflavones may degrade over time in aqueous buffers, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions of Irisolidone for each experiment and to protect them from light. If storage is necessary, it is best to store aliquots of the stock solution in an organic solvent at -20°C or -80°C.

Troubleshooting Guides

Problem 1: Difficulty Dissolving Irisolidone Powder Directly in Aqueous Buffer

Cause: Very low intrinsic aqueous solubility of Irisolidone.

Solutions:

  • Do not attempt to dissolve Irisolidone directly in aqueous buffers. It is highly unlikely to be successful at concentrations typically required for in vitro experiments.

  • Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. Ethanol can also be used.

Problem 2: Precipitation When Diluting DMSO Stock in Aqueous Media

Cause: The concentration of Irisolidone in the final aqueous solution exceeds its solubility limit in the presence of the diluted DMSO.

Solutions:

  • Decrease the final concentration of Irisolidone.

  • Increase the final concentration of DMSO (if your experimental system allows).

  • Use a co-solvent system: Prepare the final solution in a mixture of aqueous buffer and a water-miscible organic solvent (e.g., ethanol). However, be mindful of the tolerance of your experimental system to the organic solvent.

  • Employ solubility enhancement techniques (see below).

Experimental Protocols & Solubility Enhancement

Protocol 1: Preparation of an Irisolidone Stock Solution
  • Weighing: Accurately weigh the desired amount of Irisolidone powder.

  • Dissolution: Add an appropriate volume of 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential degradation at higher temperatures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Solubility Determination

This method is used to determine the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of Irisolidone powder to a known volume of the aqueous buffer of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of Irisolidone in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

Solubility Enhancement Techniques

If the required concentration of Irisolidone in your aqueous medium cannot be achieved without precipitation, consider the following techniques:

  • Use of Co-solvents:

    • Description: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.

    • Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

    • Considerations: The final concentration of the co-solvent must be compatible with your experimental system.

  • Complexation with Cyclodextrins:

    • Description: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.

    • Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol Outline (Kneading Method):

      • Triturate the cyclodextrin with a small amount of water to form a paste.

      • Add the Irisolidone to the paste and knead for a specified time.

      • Dry the resulting solid and pulverize it.

  • Solid Dispersions:

    • Description: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

    • Examples of Carriers: Polyethylene Glycols (PEGs) of different molecular weights (e.g., PEG 6000), Polyvinylpyrrolidone (PVP K30).

    • Protocol Outline (Solvent Evaporation Method):

      • Dissolve both Irisolidone and the polymer carrier in a common organic solvent (e.g., methanol/chloroform mixture).

      • Evaporate the solvent under reduced pressure.

      • The resulting solid mass can then be pulverized and used for dissolution studies.

Data Presentation

Table 1: Physicochemical Properties of Irisolidone and Structurally Similar Isoflavones

PropertyIrisolidoneGenisteinDaidzein
Molecular Formula C₁₇H₁₄O₆C₁₅H₁₀O₅C₁₅H₁₀O₄
Molecular Weight 314.29 g/mol 270.24 g/mol 254.24 g/mol
Predicted pKa 6.48 ± 0.207.25 ± 0.847.51 ± 0.07
Predicted XlogP 3.02.72.5
Aqueous Solubility Not Experimentally Determined (Expected to be very low)~2.54 µg/mL~1.39 µg/mL

Data for Genistein and Daidzein solubility from[8]. Predicted values for Irisolidone from various chemical databases.

Visualizations

experimental_workflow_stock_solution cluster_start Start cluster_dissolution Dissolution cluster_storage Storage start Irisolidone Powder weigh Weigh Powder start->weigh add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock High-Concentration Stock Solution vortex->stock aliquot Aliquot stock->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for Preparing an Irisolidone Stock Solution.

logical_relationship_troubleshooting cluster_solutions Potential Solutions cluster_enhancement Enhancement Techniques problem Problem: Precipitation upon dilution of DMSO stock in aqueous buffer sol1 Decrease final Irisolidone concentration problem->sol1 sol2 Increase final DMSO concentration (if possible) problem->sol2 sol3 Use co-solvents (e.g., Ethanol, PEG 400) problem->sol3 sol4 Employ solubility enhancement techniques problem->sol4 tech1 Cyclodextrin Complexation sol4->tech1 tech2 Solid Dispersion sol4->tech2

Caption: Troubleshooting Precipitation of Irisolidone in Aqueous Solutions.

References

Technical Support Center: Optimizing Irisolidone Extraction from Pueraria Flowers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the extraction yield of Irisolidone from Pueraria flowers (Puerariae Flos). It includes frequently asked questions for foundational knowledge and a detailed troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Irisolidone and why is it extracted from Pueraria flowers?

A1: Irisolidone is a major isoflavone found in the flowers of Pueraria lobata and other Pueraria species.[1][2] Isoflavones from Pueraria flowers, including Irisolidone, are investigated for a wide range of bioactivities and potential pharmacological effects, such as hepatoprotective properties, antioxidant activity, and anti-inflammatory actions.[3][4] The flower, also known as Puerariae Flos, is a rich source of various isoflavonoids, making it a key target for natural product extraction.[5][6]

Q2: What are the most common methods for extracting Irisolidone and other isoflavones from Pueraria flowers?

A2: Several methods are employed to extract isoflavones from Pueraria species. Conventional methods include maceration, reflux, and Soxhlet extraction.[7][8] Modern, more efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE).[9][10][11][12] UAE and MAE are particularly noted for reducing extraction time and solvent consumption while potentially increasing yield.[9][11][13]

Q3: Which solvents are most effective for Irisolidone extraction?

A3: The choice of solvent is critical and depends on the polarity of the target compound. For isoflavones like Irisolidone, polar solvents are generally effective. Aqueous ethanol and methanol are the most commonly used solvents.[7][14][15] Studies on other plants have shown that an ethanol concentration between 50-80% often provides the optimal balance of polarity for extracting phenolic compounds.[16][17] The principle of "like dissolves like" suggests that the solvent should have a polarity similar to Irisolidone to achieve high solubility and yield.[13]

Q4: How can the extracted Irisolidone be accurately quantified?

A4: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the standard method for quantifying Irisolidone and other isoflavones.[7][18] For more detailed structural confirmation and analysis of metabolites in complex mixtures, advanced techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF MS) are used.[1][2] Quantitative analysis requires a validated method with proper calibration curves using certified reference standards.[7][18]

Q5: What are the key factors that influence the extraction yield of Irisolidone?

A5: The extraction yield is influenced by several interdependent factors:

  • Solvent Concentration: The ratio of solvent (e.g., ethanol) to water affects the polarity of the extraction medium.[16][17]

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds, but excessive heat may cause degradation.[17][19][20]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compounds, though prolonged times can lead to degradation.[8]

  • Solvent-to-Solid Ratio: A higher ratio can improve the concentration gradient and enhance extraction, but an excessively large volume increases costs and downstream processing efforts.[8][17]

  • Particle Size: Smaller particle sizes increase the surface area available for extraction, generally leading to higher yields.[8]

  • Agitation/Method: The extraction technique (e.g., stirring, sonication, microwaving) significantly impacts the efficiency of mass transfer.[9][13]

Troubleshooting Guide

Problem: Low or No Irisolidone Yield

Possible CauseRecommended Solution
Improper Solvent Selection The solvent polarity may not be suitable for Irisolidone. Solution: Switch to or optimize the concentration of a polar solvent like aqueous ethanol or methanol. An ethanol concentration of 60-80% is often a good starting point for isoflavones.[14][17]
Suboptimal Extraction Parameters Temperature, time, or solvent-to-solid ratio may be insufficient. Solution: Systematically optimize these parameters using a Design of Experiments (DoE) approach like Response Surface Methodology (RSM).[19][21] Increase temperature (e.g., to 50-70°C), time (e.g., 60-120 min), and solvent-to-solid ratio (e.g., 20:1 to 30:1 mL/g) and observe the effect on yield.[9][17]
Poor Sample Preparation The plant material may be too coarse, limiting solvent penetration. Solution: Grind the dried Pueraria flowers to a fine powder (e.g., 60-80 mesh) to increase the surface area for extraction.[8]
Degradation of Irisolidone Excessive heat or prolonged exposure to light/air can degrade isoflavones. Solution: Use moderate temperatures and consider extracting under an inert atmosphere (e.g., nitrogen). Store extracts in dark, airtight containers at low temperatures.
Incorrect Plant Material The raw material may have low Irisolidone content or may not be the correct species. Solution: Ensure proper botanical identification of the Pueraria flowers. Analyze a small sample of the raw material to confirm the presence of Irisolidone before large-scale extraction.

Problem: Inconsistent Extraction Yields Between Batches

Possible CauseRecommended Solution
Variability in Raw Material The chemical composition of plants can vary based on harvest time, location, and storage conditions.[4] Solution: Source plant material from a single, reliable supplier. If possible, analyze the Irisolidone content of each new batch of raw material to establish a baseline.
Inconsistent Experimental Conditions Minor deviations in temperature, time, solvent concentration, or agitation speed can lead to different results. Solution: Strictly adhere to a Standard Operating Procedure (SOP). Use calibrated equipment and document all parameters for each run.
Instrumental Drift in Analysis The HPLC system's performance may vary over time. Solution: Calibrate the HPLC system regularly. Run a standard solution with each batch of samples to check for consistency in retention time and peak area.

Problem: Co-extraction of a High Amount of Impurities

Possible CauseRecommended Solution
Low Solvent Selectivity The solvent may be dissolving a wide range of compounds in addition to Irisolidone. Solution: Adjust the solvent polarity. For example, slightly decreasing the ethanol percentage might reduce the extraction of very non-polar impurities.
Need for a Pre-extraction Step Highly non-polar compounds like chlorophylls and lipids can interfere with analysis. Solution: Perform a pre-extraction wash (defatting) of the plant material with a non-polar solvent like hexane before the main extraction.
Complex Plant Matrix Pueraria flowers contain numerous other isoflavonoids, saponins, and phenolic compounds that naturally co-extract.[3][5] Solution: Implement a post-extraction purification step. Techniques like solid-phase extraction (SPE) or column chromatography can be used to isolate and purify Irisolidone from the crude extract.[1]

Data Presentation: Extraction Parameters

Table 1: Comparison of Optimized Extraction Methods for Isoflavonoids from Pueraria Species.

MethodKey ParametersTarget CompoundsReported Yield/PurityReference
Methanol Reflux Solvent: Methanol; Time: 2 hTotal Isoflavones10.57% (of extract)[7]
Methanol Sonication Solvent: Methanol; Time: 2 h; Temp: Room TempTotal Isoflavones7.99% (of extract)[7]
Ultrasound-Microwave Assisted Extraction (UMAE) Solvent: 70% Ethanol; Time: 1.0 h; Temp: 70°C; Microwave: 100 W; Ultrasound: 50 kHzTotal Isoflavones92.83% extraction ratio[9]
Enzyme-Assisted Extraction (EAE) Solvent: Natural Deep Eutectic Solvents (NADES); Enzyme: Cellulolytic enzymesIsoflavone AglyconesMore efficient than conventional solvents[22][23]
Supercritical CO₂ Extraction Pressure: 20.04 MPa; Temp: 50.24°C; Co-solvent: 181.24 mL EthanolTotal FlavonoidsOptimized for high yield

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Irisolidone

This protocol is based on methodologies for extracting isoflavonoids from plant materials using ultrasonication.[8][9][24]

  • Preparation: Dry the Pueraria flowers at a moderate temperature (e.g., 50°C) until constant weight. Grind the dried flowers into a fine powder (target particle size: 60-80 mesh).

  • Extraction Setup: Place 5.0 g of the dried powder into a 250 mL Erlenmeyer flask. Add 100 mL of 70% aqueous ethanol (solvent-to-solid ratio of 20:1).

  • Sonication: Place the flask in an ultrasonic bath or use a probe-type sonicator. Set the extraction temperature to 60°C and the ultrasonic power/frequency (e.g., 150 W, 50 kHz).

  • Extraction Process: Sonicate the mixture for 60 minutes. Ensure the flask is properly submerged and that the temperature remains constant.

  • Harvesting the Extract: After extraction, cool the mixture to room temperature. Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract in a desiccator in the dark at 4°C until further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general protocol for the quantification of isoflavones, which should be validated for Irisolidone specifically.[7][15]

  • Standard Preparation: Prepare a stock solution of pure Irisolidone standard (e.g., 1 mg/mL) in HPLC-grade methanol. From the stock, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Vortex thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the λmax of Irisolidone (typically around 260 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared sample solution.

  • Calculation: Identify the Irisolidone peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample using the regression equation from the standard curve. The final yield can be expressed as mg of Irisolidone per gram of dried plant material.

Visualizations

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Optimization cluster_analysis Phase 3: Analysis & Quantification plant_material Pueraria Flower (Raw Material) drying Drying (50°C) plant_material->drying grinding Grinding & Sieving (60-80 mesh) drying->grinding extraction Extraction (e.g., UAE) grinding->extraction filtration Filtration extraction->filtration params Optimization Variables - Solvent Conc. (%) - Temperature (°C) - Time (min) - Solid/Solvent Ratio params->extraction evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract sample_prep Sample Preparation (Dilution & Filtering) crude_extract->sample_prep hplc HPLC-UV/DAD Analysis sample_prep->hplc quantification Quantification (vs. Standard Curve) hplc->quantification results Final Yield (mg Irisolidone / g plant) quantification->results

Caption: Workflow for the optimization of Irisolidone extraction from Pueraria flowers.

References

Technical Support Center: Overcoming Poor Bioavailability of Irisolidone In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Irisolidone.

Frequently Asked Questions (FAQs)

Q1: What is Irisolidone and why is its bioavailability a concern?

A1: Irisolidone is a natural isoflavone with a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its therapeutic potential is often limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility and extensive phase II metabolism in the liver and intestines, where it is rapidly converted into glucuronide and sulfate conjugates.[1][2] These metabolites are typically less active and more readily excreted from the body, reducing the concentration of the active form of Irisolidone that reaches systemic circulation.

Q2: What are the primary metabolic pathways that reduce Irisolidone's bioavailability?

A2: The primary metabolic pathways responsible for the low bioavailability of Irisolidone are glucuronidation and sulfation.[1][2] These are phase II metabolic reactions that attach glucuronic acid or a sulfate group to the Irisolidone molecule, making it more water-soluble and easier to excrete. Studies in rats have shown that after oral administration, the plasma concentrations of Irisolidone metabolites, such as irisolidone-7-O-glucuronide, are significantly higher than that of the parent compound.[2]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of Irisolidone?

A3: Several formulation strategies can be employed to overcome the poor bioavailability of Irisolidone. These approaches primarily focus on increasing its dissolution rate, protecting it from metabolic degradation, and enhancing its absorption across the intestinal wall. The most promising strategies include:

  • Nanoparticle-based formulations: Reducing the particle size of Irisolidone to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate. Common types of nanoparticles include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants.

    • Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.

  • Lipid-based formulations: These formulations can enhance the absorption of lipophilic drugs like Irisolidone through the lymphatic system, thereby bypassing first-pass metabolism in the liver. A key example is:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form a fine oil-in-water microemulsion in the gastrointestinal tract.

  • Solid Dispersions: The drug is dispersed in a solid matrix, often a polymer, to improve its wettability and dissolution rate.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of Irisolidone in Animal Studies

Q: We are administering a simple suspension of Irisolidone to rats and observing very low and inconsistent plasma concentrations. What could be the cause and how can we improve this?

A: This is a common issue with poorly soluble compounds like Irisolidone. The low and variable plasma levels are likely due to its poor dissolution in the gastrointestinal fluids and subsequent low absorption.

Troubleshooting Steps:

  • Particle Size Reduction: The most straightforward initial step is to reduce the particle size of the Irisolidone powder through micronization. This increases the surface area for dissolution.

  • Formulation as a Nanosuspension: For a more significant improvement, consider preparing a nanosuspension. This can dramatically increase the dissolution velocity.

  • Incorporate a Wetting Agent: Adding a pharmaceutically acceptable surfactant to your suspension can improve the wetting of the hydrophobic Irisolidone particles, aiding in dissolution.

  • Consider a Solubilizing Excipient: Formulating Irisolidone with a solubilizing agent like a cyclodextrin can enhance its aqueous solubility.

  • Switch to a Lipid-Based Formulation: If the above steps are insufficient, moving to a lipid-based formulation like a Self-Microemulsifying Drug Delivery System (SMEDDS) is a highly effective strategy. SMEDDS can keep the drug in a solubilized state throughout the gastrointestinal tract.

Issue 2: High Levels of Irisolidone Metabolites Detected, with Low Parent Drug Concentration

Q: Our UPLC-MS/MS analysis shows high peaks for Irisolidone glucuronides but a very low peak for the parent Irisolidone. How can we reduce the impact of first-pass metabolism?

A: This indicates that even the absorbed Irisolidone is being rapidly metabolized. To address this, you need a formulation that can either protect the drug from metabolic enzymes or promote its absorption through a pathway that bypasses the liver.

Troubleshooting Steps:

  • Utilize Lipid-Based Formulations: Lipid-based systems, such as Solid Lipid Nanoparticles (SLNs) or SMEDDS, can promote lymphatic transport of lipophilic drugs. The lymphatic system drains into the systemic circulation, bypassing the portal vein and the liver, thus reducing first-pass metabolism.

  • Incorporate a P-glycoprotein (P-gp) Inhibitor: Some excipients used in these formulations, such as certain surfactants, can inhibit the efflux transporter P-gp, which can pump drugs back into the intestinal lumen, thereby increasing the net absorption.

  • Co-administration with a Metabolic Inhibitor: While more complex from a drug development perspective, co-administering Irisolidone with a known inhibitor of UGTs (the enzymes responsible for glucuronidation) could be explored in preclinical models to demonstrate the principle.

Quantitative Data

The following table summarizes the reported pharmacokinetic parameters of unformulated Irisolidone in rats, which can serve as a baseline for comparison with novel formulations.

Table 1: Pharmacokinetic Parameters of Unformulated Irisolidone in Rats Following Oral Administration

ParameterValueReference
Dose 100 mg/kg[2]
Cmax (µmol/L) 0.843[2]
Tmax (h) 9.67[2]
AUC (µmol·h/L) Not Reported[2]
t1/2 (h) Not Reported[2]

Note: The reported study focused on metabolites and provided limited parameters for the parent compound.

Experimental Protocols

Protocol 1: Preparation of Irisolidone-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • Irisolidone

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add Irisolidone to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe ultrasonication for 5-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Preparation of Irisolidone Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the steps for developing a liquid SMEDDS formulation.

Materials:

  • Irisolidone

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)

  • Cosurfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Procedure:

  • Solubility Studies: Determine the solubility of Irisolidone in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-microemulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant. This is done by titrating mixtures of two components with the third and observing the formation of a clear microemulsion upon gentle agitation.

  • Formulation Preparation: Based on the phase diagrams, select an optimal ratio of oil, surfactant, and cosurfactant. Dissolve the required amount of Irisolidone in this mixture with the aid of gentle heating and vortexing to form a clear, isotropic solution.

  • Characterization: Evaluate the prepared SMEDDS for its self-emulsification efficiency, droplet size, and robustness to dilution.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study to evaluate the oral bioavailability of an Irisolidone formulation.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (12-18 hours) with free access to water.

  • Dosing: Administer the Irisolidone formulation (e.g., SLN dispersion, SMEDDS, or control suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Irisolidone in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control suspension.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Irisolidone Formulation Irisolidone Formulation Dissolution Dissolution Irisolidone Formulation->Dissolution Absorption Absorption Dissolution->Absorption Portal Vein Portal Vein Absorption->Portal Vein Conventional Lymphatic System Lymphatic System Absorption->Lymphatic System Lipid Formulations Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Blood Systemic Blood Liver (First-Pass Metabolism)->Systemic Blood Reduced Bioavailability Lymphatic System->Systemic Blood Bypasses Liver G Formulation Development Formulation Development In Vitro Characterization In Vitro Characterization Formulation Development->In Vitro Characterization Particle Size, EE% In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Characterization->In Vivo Pharmacokinetic Study Animal Dosing Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis UPLC-MS/MS Lead Formulation Selection Lead Formulation Selection Data Analysis->Lead Formulation Selection Compare PK Parameters

References

Technical Support Center: Irisolidone Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Irisolidone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the HPLC separation of Irisolidone isomers?

A1: The successful separation of Irisolidone isomers, like other flavonoid isomers, is primarily influenced by the mobile phase composition, column temperature, and flow rate.[1] The choice of stationary phase and the pH of the mobile phase are also crucial factors that determine selectivity and resolution.

Q2: I am not getting baseline separation of my Irisolidone isomers. What should I try first?

A2: To improve baseline separation, a good starting point is to optimize the mobile phase. Modifying the organic solvent (e.g., acetonitrile vs. methanol) or adjusting the pH with additives like formic acid or acetic acid can significantly alter selectivity. Additionally, reducing the flow rate can sometimes enhance resolution, although it will increase the run time.[1]

Q3: My peak shapes are poor (tailing or fronting). What could be the cause?

A3: Peak tailing for isoflavones like Irisolidone can occur due to interactions with residual silanol groups on the silica-based column. Using a base-deactivated column or adding a small amount of an acidic modifier to the mobile phase can mitigate this. Peak fronting may indicate column overload, so reducing the sample concentration or injection volume is recommended.

Q4: Should I use a gradient or isocratic elution for separating Irisolidone isomers?

A4: For separating a complex mixture of isomers and related compounds, a gradient elution is often more effective as it can provide better separation power.[2] An isocratic elution might be sufficient if you are separating only a few, closely related isomers and have already optimized the mobile phase composition.

Q5: How can I separate enantiomers of Irisolidone?

A5: The separation of enantiomers requires a chiral environment. This can be achieved in HPLC in three main ways:

  • Chiral Stationary Phase (CSP): Using a column where the stationary phase is a chiral selector. This is the most common and direct method.

  • Chiral Mobile Phase Additive (CMPA): Adding a chiral selector to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on an achiral column.

  • Chiral Derivatization: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Guides

Below are common problems encountered during the HPLC separation of Irisolidone isomers, along with their potential causes and recommended solutions.

Problem 1: Poor Resolution Between Isomers

Symptoms:

  • Overlapping peaks.

  • Resolution value (Rs) less than 1.5.

Potential Cause Suggested Solution
Inappropriate Mobile Phase CompositionModify the organic solvent (acetonitrile or methanol) to water/buffer ratio. Introduce or adjust the concentration of an acidic modifier (e.g., 0.1% formic acid).
Suboptimal Column TemperatureVary the column temperature. Higher temperatures can sometimes improve efficiency and resolution, but the effect is compound-dependent.[1]
Incorrect Flow RateDecrease the flow rate to increase the interaction time with the stationary phase, which may improve separation.
Unsuitable Stationary PhaseConsider a different column chemistry. For positional isomers, a phenyl-hexyl or biphenyl phase might offer different selectivity compared to a standard C18 column. For enantiomers, a chiral stationary phase is necessary.
Problem 2: Peak Shape Issues (Tailing, Fronting, Splitting)

Symptoms:

  • Asymmetric peaks.

  • Peaks with shoulders or multiple apices.

Potential Cause Suggested Solution
Tailing Peaks
Secondary Interactions with SilanolsUse a base-deactivated (end-capped) column. Add a competing base to the mobile phase or lower the pH to suppress silanol activity.
Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Fronting Peaks
Column OverloadReduce the injection volume or dilute the sample.
Splitting Peaks
Clogged Inlet FritBack-flush the column (if recommended by the manufacturer). If this fails, replace the frit or the column.
Sample Solvent IncompatibilityDissolve the sample in the mobile phase or a weaker solvent.
Problem 3: Unstable Retention Times

Symptoms:

  • Retention times drifting to shorter or longer times over a series of injections.

Potential Cause Suggested Solution
Inadequate Column EquilibrationIncrease the column equilibration time between gradient runs.
Leaks in the SystemCheck for leaks at all fittings, especially between the pump and the injector, and between the column and the detector.
Fluctuating Column TemperatureUse a column oven to maintain a constant temperature.
Changes in Mobile Phase CompositionEnsure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.

Experimental Protocols

Initial HPLC Method for Irisolidone Isomer Separation

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

This method should be optimized by systematically adjusting the gradient slope, temperature, and mobile phase modifiers to achieve the desired separation of your specific Irisolidone isomers.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting HPLC separations.

HPLC_Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed (e.g., Poor Resolution) check_pressure Check System Pressure (High/Low/Fluctuating?) start->check_pressure check_peaks Examine Peak Shape (Tailing/Fronting/Splitting?) start->check_peaks check_retention Analyze Retention Time (Stable/Drifting?) start->check_retention pressure_high High Pressure: - Check for blockages - Flush column - Check mobile phase viscosity check_pressure->pressure_high High pressure_low Low Pressure: - Check for leaks - Verify flow rate check_pressure->pressure_low Low pressure_fluctuating Fluctuating Pressure: - Degas mobile phase - Check pump seals/valves check_pressure->pressure_fluctuating Fluctuating tailing Tailing: - Use end-capped column - Adjust mobile phase pH check_peaks->tailing Tailing fronting Fronting: - Reduce sample concentration check_peaks->fronting Fronting splitting Splitting: - Check for column void - Ensure sample solvent compatibility check_peaks->splitting Splitting drifting Drifting Retention: - Ensure proper equilibration - Check for leaks - Use column oven check_retention->drifting end Resolution Improved pressure_high->end pressure_low->end pressure_fluctuating->end tailing->end fronting->end splitting->end drifting->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Chiral_Separation_Strategies cluster_methods Separation Methods title Approaches to Chiral HPLC Separation racemic_mixture Racemic Mixture of Irisolidone Isomers csp Chiral Stationary Phase (CSP) (Direct Method) racemic_mixture->csp cmpa Chiral Mobile Phase Additive (CMPA) (Indirect Method) racemic_mixture->cmpa derivatization Chiral Derivatization (Indirect Method) racemic_mixture->derivatization separated_enantiomers Separated Enantiomers csp->separated_enantiomers Separation on Chiral Column transient_diastereomers transient_diastereomers cmpa->transient_diastereomers Forms Transient Diastereomers stable_diastereomers stable_diastereomers derivatization->stable_diastereomers Forms Stable Diastereomers separated_enantiomers_achiral Separated Enantiomers transient_diastereomers->separated_enantiomers_achiral Separation on Achiral Column separated_diastereomers Separated Diastereomers stable_diastereomers->separated_diastereomers Separation on Achiral Column

Caption: Strategies for the chiral separation of enantiomers by HPLC.

References

Technical Support Center: Irisolidone Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Irisolidone to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing Irisolidone?

For long-term storage, it is recommended to store Irisolidone at or below -20°C.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable. As a solid, Irisolidone is generally more stable than in solution. If aliquoting for frequent use, it is advisable to store the main stock at -20°C and the working aliquot at 4°C.

Q2: How sensitive is Irisolidone to light?

Irisolidone, like many other isoflavones, is potentially susceptible to photodegradation. Therefore, it is crucial to protect it from light. Always store Irisolidone in amber vials or light-resistant containers.[1] When handling, minimize exposure to direct light.

Q3: What is the optimal pH for storing Irisolidone in solution?

While specific data for Irisolidone is limited, studies on other isoflavones indicate that a neutral to slightly acidic pH is generally preferred for stability in solution. Alkaline conditions can accelerate the degradation of isoflavones. If preparing solutions, using a buffer with a pH between 4 and 7 is advisable.

Q4: How does oxygen affect the stability of Irisolidone?

Oxidative degradation is a common pathway for phenolic compounds like Irisolidone. To minimize oxidation, it is recommended to store solid Irisolidone and its solutions under an inert atmosphere, such as nitrogen or argon. After use, purge the container with an inert gas before sealing.

Q5: What are suitable solvents for dissolving and storing Irisolidone?

Irisolidone is soluble in organic solvents such as methanol, ethanol, and DMSO. For long-term storage of solutions, DMSO is a common choice as it can be stored at low temperatures. However, for biological experiments, it is important to consider the final concentration of the organic solvent. Prepare fresh solutions for aqueous-based assays whenever possible.

Q6: What type of packaging is best for storing Irisolidone?

For solid Irisolidone, use well-sealed, airtight containers made of inert materials like glass. Amber glass vials are ideal as they protect from light.[3][4] For solutions, use vials with tight-fitting caps, preferably with a PTFE liner to prevent solvent evaporation and contamination. For sensitive applications, consider ampules that can be flame-sealed under an inert atmosphere.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of Irisolidone stock solution.1. Prepare a fresh stock solution from solid Irisolidone. 2. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV). 3. Store the new stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Appearance of unknown peaks in chromatograms Formation of degradation products.1. Review storage conditions (temperature, light exposure, oxygen). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating analytical method to separate and quantify Irisolidone and its degradants.
Discoloration of solid Irisolidone (e.g., yellowing) Oxidation or photodegradation.1. Discard the discolored product. 2. Ensure future batches are stored in a light-protected, airtight container under an inert atmosphere. 3. For long-term storage, consider vacuum sealing the container.
Precipitation in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonicate the solution briefly. 3. Ensure the vial cap is securely tightened to prevent solvent evaporation. Consider using parafilm to seal the cap.

Quantitative Data Summary

Isoflavone Storage Condition Duration Degradation (%) Reference
Genistein (in solution, pH 9)90°C1 day~20%(Based on kinetic data)
Daidzein (in solution, pH 9)90°C1 day~30%(Based on kinetic data)
Isoflavone Mix (solid, encapsulated)Refrigerated (4°C), Amber Vial6 months~7.4%
Isoflavone Mix (solid, encapsulated)Ambient, Amber Vial6 months~11.5%

Experimental Protocols

Stability-Indicating HPLC Method for Irisolidone

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Irisolidone in the presence of its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for isoflavone analysis. A typical gradient might be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

Flow Rate: 1.0 mL/min Detection Wavelength: Approximately 260 nm (or determined by UV scan of Irisolidone) Injection Volume: 10-20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[5][6][7]

1. Preparation of Stock Solution: Prepare a stock solution of Irisolidone in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 30 minutes.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid Irisolidone at 105°C for 24 hours. Dissolve in the initial solvent for analysis.

  • Photodegradation: Expose the solid Irisolidone to UV light (254 nm) and visible light for 24 hours. Dissolve in the initial solvent for analysis.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the validated HPLC method.

4. Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Irisolidone peak.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Irisolidone Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photodegradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluation Evaluate Chromatograms hplc->evaluation

Caption: Experimental workflow for a forced degradation study of Irisolidone.

degradation_pathways Irisolidone Irisolidone Hydrolysis_Products Hydrolysis Products Irisolidone->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products Irisolidone->Oxidation_Products Oxygen Photodegradation_Products Photodegradation Products Irisolidone->Photodegradation_Products Light Thermal_Degradation_Products Thermal Degradation Products Irisolidone->Thermal_Degradation_Products Heat

Caption: Potential degradation pathways of Irisolidone under various stress conditions.

References

Technical Support Center: Improving the Stability of Irisolidone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Irisolidone in cell culture media.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Irisolidone.

1. Issue: Precipitation or cloudiness is observed after adding Irisolidone to the cell culture medium.

  • Question: Why is my Irisolidone precipitating out of the cell culture medium, and how can I prevent this?

  • Answer: Precipitation of Irisolidone is a common issue due to its limited aqueous solubility. Several factors can contribute to this problem:

    • High Concentration: The concentration of Irisolidone may exceed its solubility limit in the aqueous environment of the cell culture medium.

    • Solvent Shock: Adding a concentrated stock of Irisolidone (typically in an organic solvent like DMSO) directly to the medium can cause it to precipitate out as the solvent disperses.

    • pH of the Medium: The pH of the cell culture medium (typically around 7.2-7.4) may not be optimal for Irisolidone solubility.

    • Interactions with Media Components: Components in the media, such as salts and proteins (if using serum), can interact with Irisolidone and reduce its solubility.[1][2][3]

    Solutions:

    • Optimize Stock Concentration and Addition:

      • Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) to minimize the volume added to the culture medium.

      • When adding the stock solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.

      • Pre-warm the cell culture medium to 37°C before adding the Irisolidone stock solution.

    • Test Different Solvents: While DMSO is common, other organic solvents like ethanol could be tested for preparing the stock solution. However, always consider the final solvent concentration's potential toxicity to your cells.

    • pH Adjustment (with caution): While altering the pH of the culture medium is generally not recommended as it can affect cell health, you can assess the pH-dependent solubility of Irisolidone in a cell-free medium to understand its properties better.

    • Use of Stabilizers/Solubilizers: Consider the use of stabilizing agents. For example, forming complexes with molecules like cyclodextrins has been shown to improve the solubility of other flavonoids. However, the effect of such agents on your specific cell line and experiment should be validated.

2. Issue: Loss of Irisolidone activity or inconsistent experimental results over time.

  • Question: My experimental results with Irisolidone are not reproducible. Could it be degrading in the cell culture medium?

  • Answer: Yes, the instability of Irisolidone in the cell culture environment can lead to a loss of its biological activity and result in inconsistent data. Several factors can cause degradation:

    • Oxidation: Flavonoids are susceptible to oxidation, especially in the oxygen-rich environment of a cell culture incubator.[4] This can be catalyzed by metal ions present in the medium.

    • Hydrolysis: The chemical structure of Irisolidone may be susceptible to hydrolysis under the aqueous and physiological pH conditions of the cell culture medium.

    • Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds like flavonoids.

    • Enzymatic Degradation: If using serum-containing media or certain cell types, enzymes present could metabolize Irisolidone.

    Solutions:

    • Minimize Exposure to Light: Protect your Irisolidone stock solutions and culture plates from light by using amber-colored tubes and wrapping plates in foil.

    • Prepare Fresh Solutions: Prepare fresh dilutions of Irisolidone from a frozen stock for each experiment to minimize degradation in aqueous solutions.

    • Use Antioxidants: Consider co-treatment with a non-interfering antioxidant, such as N-acetylcysteine (NAC), to reduce oxidative degradation. The compatibility and potential effects of the antioxidant on your experimental system must be validated.

    • Serum-Free Media: If possible, conduct experiments in serum-free media to reduce potential enzymatic degradation and interactions with serum proteins.[5] If serum is required, minimize the incubation time.

    • Time-Course Experiments: Perform a time-course experiment to determine the stability of Irisolidone under your specific experimental conditions. This will help you define the optimal time window for your assays.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of Irisolidone.

1. How should I prepare and store my Irisolidone stock solution?

  • Answer:

    • Solvent: Dissolve Irisolidone in a high-purity, sterile-filtered organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Storage: Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C for long-term stability.[6][7][8]

    • Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentration in pre-warmed cell culture medium immediately before use. Discard any unused diluted solution.

2. What is the expected stability of Irisolidone in cell culture media at 37°C?

3. How can I test the stability of Irisolidone in my cell culture medium?

  • Answer: You can perform a stability assay by incubating Irisolidone in your cell culture medium (without cells) under standard culture conditions (37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium. The concentration of Irisolidone in these aliquots can then be quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[9]

4. Can I use serum in my cell culture medium when working with Irisolidone?

  • Answer: Yes, but with caution. Serum contains proteins that can bind to Irisolidone, potentially affecting its bioavailability and activity.[10][11][12][13] Serum also contains enzymes that could metabolize the compound. If your experiment requires serum, it is advisable to:

    • Use the lowest possible concentration of serum that still supports cell viability.

    • Reduce the incubation time with Irisolidone.

    • Consider heat-inactivating the serum, although this may not eliminate all enzymatic activity.

    • Perform control experiments to assess the impact of serum on your results.

Quantitative Data Summary

As specific quantitative stability data for Irisolidone in cell culture media is limited, the following table provides a general overview of factors influencing flavonoid stability and recommended practices.

ParameterFactor Influencing StabilityRecommendation to Improve Stability
Temperature Higher temperatures accelerate degradation.[14][15][16][17]Store stock solutions at -20°C or -80°C. Minimize time at 37°C during experiments.
pH pH of the medium can affect solubility and degradation rate.[14][15][16][18]Use a well-buffered cell culture medium. Avoid pH fluctuations.
Light Exposure to light, especially UV, can cause photodegradation.Protect solutions and cultures from light using amber tubes and foil.
Oxidation Susceptible to oxidative degradation in culture.[4]Prepare fresh solutions. Consider using antioxidants if compatible with the experiment.
Solubility Limited aqueous solubility can lead to precipitation.[19]Use a concentrated stock in an appropriate solvent (e.g., DMSO). Add dropwise to pre-warmed media with gentle mixing.
Serum Components Proteins can bind to the compound, and enzymes can metabolize it.[5][12]Use serum-free media if possible or minimize serum concentration and incubation time.

Experimental Protocols

1. Protocol for Preparation of Irisolidone Stock Solution

  • Materials:

    • Irisolidone powder

    • Sterile, high-purity DMSO

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Irisolidone powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly until the Irisolidone is completely dissolved.

    • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

    • Label the tubes clearly with the compound name, concentration, date, and store them at -20°C or -80°C.

2. Protocol for Stability Assessment of Irisolidone in Cell Culture Media via HPLC

  • Materials:

    • Irisolidone stock solution (e.g., 20 mM in DMSO)

    • Your specific cell culture medium (e.g., DMEM/F-12) with or without serum, as required for your experiments

    • Sterile culture plates or tubes

    • HPLC system with a suitable detector (e.g., DAD or UV-Vis)

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with formic acid)

  • Procedure:

    • Prepare a solution of Irisolidone in the cell culture medium at the final working concentration you intend to use in your experiments.

    • Dispense equal volumes of this solution into sterile tubes or wells of a culture plate.

    • Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).

    • At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one sample for analysis.

    • Immediately store the collected sample at -80°C until all time points have been collected.

    • For analysis, thaw the samples and process them to remove any precipitated proteins (if serum was used), for example, by protein precipitation with cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

    • Analyze the supernatant by HPLC to quantify the remaining concentration of Irisolidone.

    • Plot the concentration of Irisolidone versus time to determine its stability profile and calculate its half-life under your experimental conditions.

Visualizations

Signaling Pathways

Irisolidone_Signaling_Pathways Potential Signaling Pathways Modulated by Irisolidone cluster_antioxidant Antioxidant & Cytoprotective Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_nrf2 Nrf2 Pathway Activation Irisolidone Irisolidone ROS Intracellular ROS Irisolidone->ROS Scavenges ERK ERK Irisolidone->ERK Activates NFkB NF-κB Irisolidone->NFkB Inhibits Nrf2 Nrf2 Irisolidone->Nrf2 Activates Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->ROS Induces AP1 AP-1 ERK->AP1 Activates Cell_Protection Cell Protection & Survival AP1->Cell_Protection Promotes Inflammation Inflammation (e.g., IL-8) NFkB->Inflammation Promotes Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces transcription

Caption: Potential signaling pathways influenced by Irisolidone.

Experimental Workflow

Experimental_Workflow_Irisolidone_Stability Workflow for Assessing Irisolidone Stability start Start prep_stock Prepare Irisolidone Stock Solution (in DMSO) start->prep_stock prep_media Prepare Irisolidone-Spiked Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample Collect Samples at Different Time Points incubate->sample store Store Samples at -80°C sample->store process Sample Processing (e.g., Protein Precipitation) store->process analyze HPLC Analysis process->analyze data Data Analysis: Plot Concentration vs. Time, Calculate Half-life analyze->data end End data->end

Caption: Experimental workflow for Irisolidone stability assessment.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Irisolidone Experiments start Problem Encountered precipitation Precipitation/ Cloudiness start->precipitation inconsistent_results Inconsistent Results/ Loss of Activity start->inconsistent_results check_conc Check Irisolidone Concentration precipitation->check_conc Is concentration too high? optimize_addition Optimize Stock Addition Method precipitation->optimize_addition Was it added too quickly? check_stability Assess Compound Stability inconsistent_results->check_stability Is the compound degrading? fresh_solutions Use Freshly Prepared Solutions inconsistent_results->fresh_solutions Are solutions old? protect_light Protect from Light inconsistent_results->protect_light Is it exposed to light? serum_effect Evaluate Serum Effect inconsistent_results->serum_effect Is serum interfering? solution1 Solution: Lower Concentration or Improve Solubilization check_conc->solution1 optimize_addition->solution1 solution2 Solution: Define Experimental Time Window, Use Stabilizers check_stability->solution2 fresh_solutions->solution2 protect_light->solution2 serum_effect->solution2

Caption: Troubleshooting decision tree for Irisolidone experiments.

References

Technical Support Center: Addressing Off-Target Effects of Irisolidone in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Irisolidone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Irisolidone and what is its primary known target?

Irisolidone is a natural isoflavone compound found in plants such as Pueraria lobata.[1] It has been reported to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. Its most well-characterized direct molecular target is the volume-regulated anion channel (VRAC), for which it acts as a potent inhibitor.

Q2: What are off-target effects and why are they a concern when using Irisolidone?

Q3: What are the common signaling pathways that could be affected by off-target activities of Irisolidone?

Given its classification as a flavonoid, Irisolidone may have off-target effects on several key signaling pathways commonly modulated by this class of compounds. These include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a crucial regulator of inflammation and cell survival.[4][5][6] Many flavonoids are known to inhibit NF-κB signaling, which could contribute to Irisolidone's anti-inflammatory properties independent of VRAC inhibition.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a critical pathway for cell survival, proliferation, and metabolism.[7][8][9][10] Inhibition of this pathway is a common mechanism for the anti-cancer effects of various natural compounds.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways (e.g., ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli and regulate processes like proliferation, differentiation, and apoptosis.[3][11][12][13]

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide provides a structured approach to identifying and controlling for potential off-target effects of Irisolidone in your experiments.

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: The observed phenotype may be due to an off-target effect of Irisolidone rather than its action on VRAC.

Troubleshooting Steps:

  • Validate with a Structurally Unrelated VRAC Inhibitor: Use a different, structurally distinct inhibitor of VRAC. If the biological effect is reproduced, it is more likely to be an on-target effect.

  • Rescue Experiment: If your experiment involves a loss-of-function phenotype, attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of VRAC.

  • Dose-Response Analysis: Perform a careful dose-response curve for Irisolidone. Off-target effects often occur at higher concentrations. Correlate the effective concentration with the known IC50 for VRAC.

Issue 2: Observed effects on cellular processes known to be regulated by common signaling pathways (e.g., inflammation, apoptosis).

Possible Cause: Irisolidone may be modulating pathways such as NF-κB, PI3K/Akt, or MAPK.

Troubleshooting Steps:

  • Pathway-Specific Western Blot Analysis: Assess the phosphorylation status of key proteins in these pathways (e.g., p-p65 for NF-κB, p-Akt for PI3K/Akt, p-ERK/p-JNK/p-p38 for MAPK) in the presence and absence of Irisolidone.

  • Use of Pathway-Specific Inhibitors/Activators: Co-treat cells with Irisolidone and known inhibitors or activators of the suspected off-target pathway. This can help to determine if Irisolidone's effect is dependent on that pathway.

  • Reporter Assays: Utilize reporter gene assays (e.g., NF-κB luciferase reporter) to directly measure the activity of a specific transcription factor or pathway.

Issue 3: Difficulty in confirming direct target engagement in a cellular context.

Possible Cause: It is essential to confirm that Irisolidone is binding to its intended target, VRAC, within the cell at the concentrations used in your experiments.

Troubleshooting Step:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[14][15][16] An increase in the thermal stability of VRAC in the presence of Irisolidone would confirm target engagement.

Data Presentation: On-Target vs. Potential Off-Target Activities

The following table summarizes the known on-target activity of Irisolidone and provides a framework for comparing it with potential off-target activities that should be experimentally determined.

Target/PathwayKnown/Hypothesized Effect of IrisolidoneIC50/EC50Experimental Assay for Validation
On-Target
VRACInhibition~5-15 µMElectrophysiology (Patch-clamp)
Potential Off-Targets
NF-κB PathwayInhibition (Hypothesized)To be determinedWestern Blot (p-p65), Luciferase Reporter Assay
PI3K/Akt PathwayInhibition (Hypothesized)To be determinedWestern Blot (p-Akt)
MAPK PathwaysModulation (Hypothesized)To be determinedWestern Blot (p-ERK, p-JNK, p-p38)
Kinome ScreenTo be determinedTo be determinedIn vitro Kinase Assay Panel

Experimental Protocols

Western Blot for Signaling Pathway Analysis

This protocol allows for the assessment of the activation state of key signaling proteins.

a. Sample Preparation:

  • Culture cells to the desired confluency and treat with Irisolidone at various concentrations and time points. Include vehicle-treated (e.g., DMSO) and positive/negative controls.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.
  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the phosphorylated or total form of the protein of interest (e.g., anti-p-p65, anti-total-p65) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

This protocol can be used to screen Irisolidone against a panel of kinases to identify potential off-target kinase inhibition.

  • Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and kinase buffer.

  • Add Irisolidone at a range of concentrations. Include a known inhibitor for the kinase as a positive control and a vehicle control.

  • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by immunoblotting with a phospho-specific antibody.

  • Quantify the band intensity to determine the inhibitory effect of Irisolidone.

Cellular Thermal Shift Assay (CETSA)

This protocol confirms the direct binding of Irisolidone to a target protein within a cell.

  • Treat intact cells with Irisolidone or a vehicle control for a specified time.

  • Heat the cell suspensions in a thermal cycler to a range of temperatures to induce protein denaturation and aggregation.

  • Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein by centrifugation.

  • Analyze the amount of the target protein (VRAC) remaining in the soluble fraction by Western blotting or other protein detection methods.

  • An increase in the amount of soluble VRAC at higher temperatures in the Irisolidone-treated samples compared to the vehicle control indicates thermal stabilization upon binding.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion problem Unexpected Experimental Phenotype Observed on_target On-Target Effect (VRAC-mediated) problem->on_target Hypothesis 1 off_target Off-Target Effect problem->off_target Hypothesis 2 struct_unrelated Test Structurally Unrelated VRAC Inhibitor on_target->struct_unrelated rescue Rescue Experiment on_target->rescue cetsa Confirm Target Engagement (CETSA) on_target->cetsa pathway_analysis Signaling Pathway Analysis (Western Blot) off_target->pathway_analysis off_target->cetsa kinome Kinome Profiling (In Vitro Kinase Assay) off_target->kinome conclusion_on Phenotype is likely On-Target struct_unrelated->conclusion_on rescue->conclusion_on conclusion_off Phenotype is likely Off-Target pathway_analysis->conclusion_off kinome->conclusion_off

Figure 1. Troubleshooting workflow for investigating unexpected experimental outcomes with Irisolidone.

signaling_pathways cluster_irisolidone Irisolidone cluster_targets Potential Targets cluster_pathways Downstream Signaling Pathways Irisolidone Irisolidone VRAC VRAC (On-Target) Irisolidone->VRAC Inhibits Kinases Various Kinases (Off-Target) Irisolidone->Kinases May Inhibit Other_Proteins Other Signaling Proteins (Off-Target) Irisolidone->Other_Proteins May Modulate NFkB NF-κB Pathway Kinases->NFkB PI3K_Akt PI3K/Akt Pathway Kinases->PI3K_Akt MAPK MAPK Pathways Kinases->MAPK Other_Proteins->NFkB Other_Proteins->PI3K_Akt Other_Proteins->MAPK

Figure 2. Logical relationship between Irisolidone, its on-target, potential off-targets, and affected signaling pathways.

nfkb_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 IkB Degradation Irisolidone Irisolidone (Potential Off-Target Action) Irisolidone->IKK May Inhibit DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

References

Technical Support Center: Optimizing Irisolidone Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Irisolidone for your animal studies. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Irisolidone in mice for an anti-inflammatory study?

A1: Based on immunomodulatory studies in Balb/c mice, a starting oral dose range of 0.1-0.8 mg/kg has been shown to be effective.[1] One study investigating ethanol-induced gastric injury in mice also demonstrated the anti-inflammatory potential of Irisolidone through the inhibition of NF-κB activation, though the specific oral dosage was not detailed in the abstract.[2] It is recommended to perform a pilot dose-response study within and around this range to determine the optimal dose for your specific model and experimental conditions.

Q2: How should I prepare Irisolidone for oral administration in rodents?

A2: For oral gavage, Irisolidone can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension before each administration. The volume of administration should be calculated based on the animal's body weight, with a general guideline for mice being up to 10 mL/kg.

Q3: What are the known signaling pathways affected by Irisolidone?

A3: Irisolidone has been shown to inhibit the NF-κB signaling pathway in a mouse model of gastric injury.[2] As a flavonoid, it is also plausible that Irisolidone may modulate other key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and MAPK pathways. However, specific in vivo studies detailing the dose-dependent effects of Irisolidone on these pathways are limited.

Q4: Is there any available toxicity data for Irisolidone?

A4: Currently, publicly available data on the LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for Irisolidone is limited. As with any investigational compound, it is essential to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of therapeutic effect at the initial dose. - Insufficient dosage. - Poor bioavailability. - Inappropriate route of administration. - Degradation of the compound.- Perform a dose-escalation study to determine if a higher dose yields a response. - Consider using a different vehicle or formulation to enhance solubility and absorption. - If using oral administration, consider intraperitoneal (IP) injection to bypass first-pass metabolism, if appropriate for your study design. - Ensure proper storage of Irisolidone (protected from light and moisture) and prepare fresh solutions for each experiment.
Observed toxicity or adverse effects in animals. - Dosage is too high. - Vehicle toxicity. - Contamination of the compound or vehicle.- Reduce the dosage and perform a dose-de-escalation study to find a non-toxic, effective dose. - Run a vehicle-only control group to rule out any adverse effects from the administration vehicle. - Ensure the purity of your Irisolidone and the sterility of your vehicle and administration equipment.
High variability in experimental results between animals. - Inconsistent dosing. - Biological variability within the animal cohort. - Improper animal handling and stress.- Ensure accurate and consistent administration of the Irisolidone suspension. Use precise measurement techniques and ensure the suspension is homogenous. - Increase the number of animals per group to improve statistical power. - Standardize animal handling procedures to minimize stress, which can influence physiological responses.

Data Presentation

Table 1: Reported Effective Oral Dosage of Irisolidone in Mice

Animal Model Condition Dosage Range (mg/kg) Key Findings Reference
Balb/c MiceImmunomodulation0.1 - 0.8Stimulatory activity on T-cells and Th1 cytokine production.[1]
ICR MiceEthanol-Induced Gastric InjuryNot specified in abstractAttenuated gastric injury, inhibited NF-κB activation.[2]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Irisolidone in Mice
  • Preparation of Vehicle:

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, purified water.

    • Mix thoroughly until the CMC is fully dissolved and the solution is clear.

  • Preparation of Irisolidone Suspension:

    • Weigh the required amount of Irisolidone powder based on the desired dosage and the number of animals to be treated.

    • Gradually add the 0.5% CMC vehicle to the Irisolidone powder while triturating to form a smooth, homogenous suspension.

    • Vortex the suspension thoroughly before each gavage to ensure uniform distribution of the compound.

  • Oral Gavage Procedure:

    • Accurately weigh each mouse to determine the precise volume of the suspension to be administered (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume would be 0.25 mL of a 1 mg/mL suspension).

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Signaling Pathway Diagrams

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Weigh Irisolidone Weigh Irisolidone Create Suspension Create Suspension Weigh Irisolidone->Create Suspension Prepare 0.5% CMC Vehicle Prepare 0.5% CMC Vehicle Prepare 0.5% CMC Vehicle->Create Suspension Weigh Animal Weigh Animal Calculate Dose Volume Calculate Dose Volume Weigh Animal->Calculate Dose Volume Oral Gavage Oral Gavage Calculate Dose Volume->Oral Gavage Monitor Animal Monitor Animal Oral Gavage->Monitor Animal Collect Samples Collect Samples Monitor Animal->Collect Samples Analyze Endpoints Analyze Endpoints Collect Samples->Analyze Endpoints

Caption: Experimental Workflow for Oral Administration of Irisolidone.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->NF-κB (p50/p65) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Activates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Irisolidone Irisolidone Irisolidone->IKK Complex Inhibits

Caption: Irisolidone Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Chemical Synthesis of Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Irisolidone.

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the synthesis of Irisolidone, presented in a question-and-answer format. A plausible and common synthetic route involving the Baker-Venkataraman rearrangement is considered for this purpose.

Q1: I am observing low yields during the initial esterification of 2,4-dihydroxy-5-methoxyacetophenone with p-methoxybenzoyl chloride. What could be the issue?

A1: Low yields in this acylation step can arise from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of p-methoxybenzoyl chloride and an adequate amount of a suitable base (e.g., pyridine) to drive the reaction forward. The reaction may require heating to proceed at a reasonable rate.

  • Side reactions: The hydroxyl groups on the acetophenone are nucleophilic and can react with the product, leading to side products. Using a non-nucleophilic base or carefully controlling the reaction temperature can minimize this.

  • Moisture: The presence of moisture can hydrolyze the acyl chloride, reducing the amount available for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

ParameterRecommended ConditionTroubleshooting Tip
Base Pyridine or TriethylamineUse a non-nucleophilic base like 2,6-lutidine if side reactions are suspected.
Solvent Anhydrous Dichloromethane or ChloroformEnsure the solvent is freshly distilled or from a sealed bottle.
Temperature 0 °C to room temperatureIf the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor for side product formation by TLC.
Reaction Time 4-12 hoursMonitor the reaction progress by TLC to determine the optimal time.

Q2: The Baker-Venkataraman rearrangement of the ester intermediate is not proceeding efficiently to the desired β-diketone. What are the common pitfalls?

A2: The Baker-Venkataraman rearrangement is a crucial step and can be challenging. Here are some common issues and solutions:

  • Choice of Base: This reaction is base-catalyzed, and the choice of base is critical. A strong base is required to generate the enolate. Potassium tert-butoxide or sodium hydride are commonly used.

  • Anhydrous Conditions: The base is highly reactive towards water. Any moisture in the solvent or on the glassware will quench the base and inhibit the reaction.

  • Temperature: The reaction often requires heating to proceed. Refluxing in an appropriate anhydrous solvent like toluene or dioxane is common.

  • Steric Hindrance: While not a major issue for this specific substrate, significant steric bulk near the reacting centers can hinder the intramolecular cyclization.

ParameterRecommended ConditionTroubleshooting Tip
Base Potassium tert-butoxide or Sodium HydrideEnsure the base is fresh and has been handled under an inert atmosphere.
Solvent Anhydrous Toluene or DioxaneUse freshly dried solvents.
Temperature RefluxEnsure a consistent and appropriate reflux temperature is maintained.
Atmosphere Inert (Nitrogen or Argon)This is critical to prevent quenching of the strong base.

Q3: During the acid-catalyzed cyclization of the β-diketone to form the isoflavone core, I am getting a mixture of products. How can I improve the selectivity?

A3: The cyclization step can sometimes lead to side products if not carefully controlled.

  • Choice of Acid: A mixture of sulfuric acid and acetic acid is commonly used. The concentration of the acid can influence the reaction rate and selectivity.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to degradation or side reactions. Monitor the reaction closely by TLC.

  • Water Content: While acid-catalyzed, the presence of excess water can sometimes lead to undesired hydrolysis products.

ParameterRecommended Reagent/ConditionTroubleshooting Tip
Acid Catalyst Conc. H₂SO₄ in Glacial Acetic AcidVary the concentration of H₂SO₄ to optimize the reaction.
Temperature 50-70 °CStart at a lower temperature and gradually increase if the reaction is slow.
Reaction Time 1-4 hoursQuench the reaction as soon as the starting material is consumed (as per TLC).

Q4: I am struggling with the final demethylation step to get the free hydroxyl groups of Irisolidone. The reaction is either incomplete or leads to decomposition.

A4: Demethylation of aryl methyl ethers can be harsh and requires careful selection of reagents and conditions.

  • Choice of Demethylating Agent: Boron tribromide (BBr₃) is a powerful and common reagent for this purpose. Other reagents like hydrobromic acid (HBr) in acetic acid or pyridine hydrochloride can also be used.

  • Stoichiometry of Reagent: A sufficient excess of the demethylating agent is necessary to cleave all the methyl ethers.

  • Low Temperature: These reactions are often highly exothermic and should be carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.

  • Quenching: Careful quenching of the reaction is crucial to prevent product degradation.

ReagentTypical ConditionsTroubleshooting Tip
Boron Tribromide (BBr₃) Anhydrous CH₂Cl₂, -78 °C to 0 °CAdd BBr₃ dropwise to a cold solution of the substrate. Ensure a completely anhydrous setup.
Hydrobromic Acid (HBr) In Acetic Acid, RefluxThis is a harsher method and may not be suitable for sensitive substrates.
Pyridine Hydrochloride Melt at ~200 °CThis is a high-temperature method and should be used with caution.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the chemical synthesis of Irisolidone?

A: The overall yield can vary significantly depending on the specific synthetic route and the optimization of each step. A multi-step synthesis of a complex natural product like Irisolidone would typically have an overall yield in the range of 10-20% in a research setting. Each step's yield will contribute to the final overall yield.

Q: How can I purify the final Irisolidone product?

A: Purification is typically achieved through chromatographic techniques. Column chromatography using silica gel is the most common method. A suitable solvent system (e.g., a gradient of ethyl acetate in hexane) will need to be determined by thin-layer chromatography (TLC). In some cases, recrystallization from an appropriate solvent system can also be an effective purification method. For very high purity, preparative HPLC might be necessary.

Q: Are there any specific safety precautions I should take during the synthesis of Irisolidone?

A: Yes, standard laboratory safety practices are essential. Additionally, some reagents used in this synthesis require special care:

  • p-Methoxybenzoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Potassium tert-butoxide and Sodium Hydride: Highly flammable and react violently with water. Handle under an inert atmosphere in a dry environment.

  • Boron tribromide (BBr₃): Extremely corrosive and reacts violently with moisture. Must be handled in a well-ventilated fume hood with specialized PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use alternative starting materials for the synthesis?

A: Yes, the choice of starting materials will depend on the overall synthetic strategy. For a Baker-Venkataraman based approach, you will need a suitably substituted 2-hydroxyacetophenone and a substituted benzoic acid derivative (or its acid chloride/anhydride). The protecting groups on the hydroxyl functions might also vary, which will influence the deprotection strategy at a later stage.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the key reaction mechanisms.

Irisolidone_Synthesis_Workflow Start Starting Materials (2,4-dihydroxy-5-methoxyacetophenone, p-methoxybenzoyl chloride) Step1 Step 1: Esterification Start->Step1 Intermediate1 Intermediate 1 (Acylated Acetophenone) Step1->Intermediate1 Step2 Step 2: Baker-Venkataraman Rearrangement Intermediate1->Step2 Intermediate2 Intermediate 2 (β-Diketone) Step2->Intermediate2 Step3 Step 3: Acid-Catalyzed Cyclization Intermediate2->Step3 Intermediate3 Intermediate 3 (Protected Irisolidone) Step3->Intermediate3 Step4 Step 4: Demethylation Intermediate3->Step4 Purification Purification (Column Chromatography) Step4->Purification End Final Product (Irisolidone) Purification->End

Caption: A generalized workflow for the chemical synthesis of Irisolidone.

Baker_Venkataraman_Mechanism cluster_0 Baker-Venkataraman Rearrangement Start_BV o-Acyloxyaryl Ketone Base Strong Base (e.g., KOtBu) Start_BV->Base + Enolate Enolate Formation Base->Enolate Deprotonation Cyclization_BV Intramolecular Acyl Transfer Enolate->Cyclization_BV Diketone 1,3-Diketone Product Cyclization_BV->Diketone

Caption: Key steps in the Baker-Venkataraman rearrangement mechanism.

Troubleshooting_Logic Problem {Low Yield or Side Products} Check1 Check Reagents Anhydrous? Fresh? Stoichiometry? Problem->Check1 Check2 Review Reaction Conditions Temperature? Reaction Time? Inert Atmosphere? Problem->Check2 Check3 Analyze Purification TLC Analysis Clear? Correct Solvent System? Product Degradation? Problem->Check3 Solution Optimize based on findings Check1->Solution Check2->Solution Check3->Solution

Caption: A logical approach to troubleshooting common synthesis problems.

Minimizing batch-to-batch variability of Irisolidone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Irisolidone extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of Irisolidone, helping to ensure consistent and reproducible results.

Issue Potential Cause(s) Recommended Solution(s)
Low Irisolidone Yield 1. Inadequate Solvent Polarity: The chosen solvent may not be optimal for solubilizing Irisolidone. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to effectively draw out the compound from the plant matrix. 3. Poor Raw Material Quality: The source material may have a naturally low concentration of Irisolidone. 4. Inefficient Cell Wall Disruption: The physical preparation of the plant material may not be adequate.1. Optimize Solvent System: Test a range of ethanol or methanol concentrations in water (e.g., 50-90%). Aqueous-organic solvent mixtures are often more effective than pure solvents. 2. Adjust Extraction Parameters: Increase extraction time and/or temperature. For example, when using 70% ethanol, an extraction time of 2 hours at 90°C has been shown to be effective for related isoflavones from Pueraria lobata.[1] 3. Standardize Raw Material: Source plant material from a consistent geographical location and harvest at the same time of year. Perform initial screening of raw material batches for Irisolidone content. 4. Improve Grinding/Milling: Ensure the plant material is ground to a fine, uniform powder to increase the surface area available for solvent penetration.
Inconsistent Irisolidone Content Between Batches 1. Variability in Raw Plant Material: Differences in cultivation, climate, harvest time, and storage conditions can significantly alter the phytochemical profile.[2] 2. Inconsistent Extraction Procedure: Minor deviations in extraction parameters (time, temperature, solvent ratio) can lead to significant variations. 3. Degradation of Irisolidone: Exposure to high temperatures, light, or inappropriate pH during extraction or storage can cause degradation. Malonylated isoflavones are particularly susceptible to degradation.[3][4]1. Implement Raw Material Quality Control: Establish specifications for the raw material, including macroscopic and microscopic identification, and a chemical fingerprint (e.g., via HPLC). Store raw material in a cool, dark, and dry place.[4] 2. Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire extraction and purification process. 3. Control Environmental Factors: Protect the extract from light and heat. Store extracts at low temperatures (e.g., -20°C) to maintain stability.[3]
Presence of Impurities in the Final Extract 1. Co-extraction of Other Compounds: The solvent system may be extracting other compounds with similar solubility to Irisolidone. 2. Incomplete Solvent Removal: Residual extraction solvent may be present in the final product.1. Refine Purification Steps: Employ chromatographic techniques such as column chromatography with silica gel or preparative HPLC for further purification. 2. Optimize Drying Process: Use appropriate drying techniques, such as vacuum drying or freeze-drying, to ensure complete removal of solvents.
Poor Peak Resolution in HPLC Analysis 1. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating Irisolidone from other components. 2. Column Degradation: The HPLC column may have lost its efficiency. 3. Sample Overload: Injecting too concentrated a sample can lead to peak broadening.1. Adjust Mobile Phase: Modify the gradient and/or the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water. A mobile phase of methanol and 0.1 M ammonium acetate (60:40, v/v) has been used successfully for similar compounds. 2. Use a Guard Column and/or Replace the Column: A guard column can protect the analytical column. If performance continues to decline, replace the column. 3. Dilute the Sample: Ensure the sample concentration is within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor contributing to batch-to-batch variability of Irisolidone extracts?

A1: The most significant factor is the inherent variability of the botanical raw materials.[2] Factors such as the plant's geographical source, climate during growth, time of harvest, and post-harvest storage conditions can all lead to substantial differences in the concentration and profile of phytochemicals, including Irisolidone.[2][4]

Q2: Which extraction method provides the highest yield of Irisolidone?

A2: While there is no single "best" method, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction, often providing higher yields in shorter times with less solvent.[5][6][7][8] For example, studies on related isoflavones from Pueraria lobata have shown that subcritical water extraction can also be highly effective, with optimal yields achieved at specific temperatures and pressures.[9][10]

Q3: How can I accurately quantify the amount of Irisolidone in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and reliable method for quantifying Irisolidone.[11][12] For higher sensitivity and structural confirmation, HPLC coupled with mass spectrometry (HPLC-MS) can be used.[11] A validated HPLC-UV method will provide accurate and reproducible quantification.

Q4: How should I store my Irisolidone extracts to ensure stability?

A4: To prevent degradation, Irisolidone extracts should be protected from light and stored at low temperatures, ideally at -20°C.[3] Temperature is a critical factor affecting the stability of isoflavones.[3] It is also advisable to store extracts in airtight containers to prevent oxidation.

Q5: What are the key parameters to control during the extraction process?

A5: The key parameters to control are:

  • Solvent Composition and Ratio: The type of solvent, its concentration (e.g., percentage of ethanol in water), and the ratio of solvent to solid plant material are crucial.[13][14]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[13]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.[9]

  • Particle Size of Plant Material: A smaller, uniform particle size increases the surface area for extraction.

Data on Extraction Methods for Isoflavones from Pueraria lobata

The following tables summarize quantitative data from studies on the extraction of isoflavones from Pueraria lobata, the primary source of Irisolidone. While not all data points are specific to Irisolidone, they provide a strong indication of the optimal conditions for related isoflavones.

Table 1: Comparison of Extraction Methods for Puerarin (a major isoflavone in Pueraria lobata)

Extraction MethodSolventTemperature (°C)Time (min)Yield (mg/g)Reference
Optimized Solvent Extraction46.06% Ethanol65.022260.56[13]
Subcritical Water ExtractionWater12045~5.8[1]
Ultrasonic ExtractionWater5045Not specified[9]
Reflux Extraction70% Ethanol85180 (x2)>9% (total flavonoids)[1]

Table 2: Effect of Temperature on Isoflavone Yield using Subcritical Water Extraction (45 min, 1:20 solid:liquid ratio)

Isoflavone120°C Yield (mg/g)140°C Yield (mg/g)160°C Yield (mg/g)180°C Yield (mg/g)200°C Yield (mg/g)Reference
Puerarin~38 ~35~30~25~20[9][10]
3'-methoxypuerarin~1.5~1.8 ~1.7~1.5~1.2[9][10]
Daidzin~2.5~3.0~3.5~4.0~4.2 [9][10]

Note: Yields are approximated from graphical data in the cited literature.

Key Experimental Protocols

Protocol for Solvent Extraction of Irisolidone from Pueraria lobata

This protocol is a generalized procedure based on common methods for isoflavone extraction.

  • Sample Preparation:

    • Dry the roots of Pueraria lobata at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

    • Heat the mixture under reflux at 85°C for 3 hours with constant stirring.

    • Allow the mixture to cool and then filter it through filter paper.

    • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates from all extractions.

  • Concentration:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel or a macroporous resin column to isolate Irisolidone.

Protocol for HPLC-UV Quantification of Irisolidone

This protocol provides a framework for the quantitative analysis of Irisolidone in the prepared extracts.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of pure Irisolidone standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 200 µg/mL.

    • Accurately weigh the dried extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A starting point could be a gradient from 30% A to 70% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for Irisolidone (typically around 260 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the Irisolidone peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Irisolidone in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for Consistent Irisolidone Extraction

G Workflow for Minimizing Batch-to-Batch Variability cluster_0 1. Raw Material Sourcing & QC cluster_1 2. Extraction Process cluster_2 3. Downstream Processing & Analysis RM Source Standardized Raw Material QC1 Macroscopic & Microscopic ID RM->QC1 QC2 HPLC Fingerprinting QC1->QC2 Storage1 Controlled Storage (Cool, Dark, Dry) QC2->Storage1 Prep Grind to Uniform Particle Size Storage1->Prep Standardized Material SOP Execute Strict SOP: - Solvent Ratio - Temperature - Time Prep->SOP Concentrate Concentrate Under Reduced Pressure SOP->Concentrate Crude Extract QC3 HPLC-UV Quantification of Irisolidone Concentrate->QC3 Storage2 Store Extract at -20°C (Protected from Light) QC3->Storage2 Final Final Product with Minimized Variability Storage2->Final Consistent Final Product

Caption: Workflow for minimizing batch-to-batch variability.

Potential Signaling Pathway Modulated by Irisolidone: Nrf2 Activation

Flavonoids, including those found in Pueraria lobata, have been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[15][16] This pathway is a likely target for the biological activities of Irisolidone.

G Hypothesized Nrf2 Activation by Irisolidone cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Irisolidone Irisolidone Keap1_Nrf2 Keap1-Nrf2 Complex Irisolidone->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Protective Genes (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: Hypothesized Nrf2 activation by Irisolidone.

References

Technical Support Center: Imaging Experiments with Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irisolidone in imaging applications. The primary focus is to address challenges related to autofluorescence that may be encountered during such experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to fluorescence in your Irisolidone experiments.

Issue 1: I am observing a fluorescent signal in my cells treated with Irisolidone and I believe it is autofluorescence from the compound.

Answer:

Based on available spectroscopic data, Irisolidone, as a 5,7-dihydroxyisoflavone, is not expected to produce detectable fluorescence.[1] The signal you are observing is likely originating from other endogenous cellular components or has been induced by the experimental procedure itself. The following steps will help you identify the source of this background fluorescence.

Step 1: Perform a "No Treatment" Control

  • Protocol: Prepare a sample of your cells under the exact same experimental conditions (fixation, permeabilization, mounting medium, etc.) but without the addition of Irisolidone.

  • Analysis: Image this control sample using the same settings as your experimental samples.

  • Interpretation: If you observe fluorescence in the control sample, it confirms that the signal is not from Irisolidone but is inherent to your cells or a result of your sample preparation.

Step 2: Identify the Source of Autofluorescence

Common sources of cellular autofluorescence are summarized in the table below.

Source of AutofluorescenceCommon Emission RangeContributing Factors
Flavins (FAD, FMN) Green-Yellow (~520-540 nm)Cellular metabolism
NADH and NADPH Blue-Green (~450-470 nm)Cellular metabolism
Lipofuscin Broad (Yellow-Orange)Cellular aging, oxidative stress
Collagen and Elastin Blue-Green (~400-500 nm)Extracellular matrix
Aldehyde Fixatives Broad (can be across the spectrum)Fixation with formaldehyde or glutaraldehyde

Step 3: Implement Strategies to Reduce Autofluorescence

Once you have confirmed that the observed signal is background autofluorescence, you can employ several techniques to minimize its impact on your imaging results.

Issue 2: How can I reduce the background autofluorescence in my imaging experiment?

Answer:

There are several effective methods to reduce background autofluorescence. The choice of method will depend on the source of the autofluorescence and your experimental setup.

Method 1: Photobleaching

  • Principle: Exposing the sample to intense light can permanently destroy the fluorescent properties of many endogenous fluorophores.

  • General Protocol:

    • Prepare your fixed and permeabilized cell sample on a slide.

    • Before adding any fluorescent labels (if applicable), expose the sample to a broad-spectrum light source (e.g., a mercury arc lamp or an LED light box) for a period ranging from 30 minutes to several hours.[2][3][4]

    • The optimal duration should be determined empirically for your specific sample type and autofluorescence levels.

    • Proceed with your standard staining protocol.

Method 2: Chemical Quenching with Sudan Black B

  • Principle: Sudan Black B is a non-fluorescent dark dye that can quench autofluorescence, particularly from lipofuscin.[5][6][7]

  • Protocol:

    • After your final washing step in your staining protocol, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.[8]

    • Rinse the slides thoroughly with PBS or your wash buffer to remove excess Sudan Black B.

    • Mount the coverslip with an appropriate mounting medium. Note: Sudan Black B can sometimes introduce a grainy, dark precipitate. Ensure the solution is well-filtered before use.

Method 3: Spectral Unmixing

  • Principle: If your microscope is equipped with a spectral detector, you can computationally separate the emission spectrum of your specific fluorophore from the broad emission spectrum of the autofluorescence.[9][10][11][12][13]

  • Workflow:

    • Acquire a reference spectrum of the autofluorescence from an unstained control sample.

    • Acquire images of your stained sample across a range of emission wavelengths.

    • Use the microscope's software to "unmix" the autofluorescence spectrum from your specific signal, resulting in a cleaner image.

Method 4: Background Subtraction

  • Principle: This computational method involves capturing an image of the background fluorescence and subtracting it from your experimental image.[14][15][16][17][18]

  • Protocol:

    • Acquire an image of a region of your slide that does not contain any cells but is representative of the background signal. This is your "background" image.

    • Acquire your experimental image.

    • Use image analysis software (e.g., ImageJ, FIJI) to subtract the background image from your experimental image.

The following table summarizes the advantages and disadvantages of each method.

MethodAdvantagesDisadvantages
Photobleaching Simple, does not require special reagents.Can be time-consuming, may damage sensitive epitopes.
Sudan Black B Effective for lipofuscin, relatively quick.Can introduce artifacts, may not be suitable for all fluorophores.
Spectral Unmixing Highly specific, can separate overlapping spectra.Requires a microscope with a spectral detector.
Background Subtraction Computationally straightforward.May not be effective for non-uniform background, can introduce noise.

Frequently Asked Questions (FAQs)

Q1: Does Irisolidone fluoresce?

A1: No, based on the chemical structure of Irisolidone (a 5,7-dihydroxyisoflavone), it is not expected to have detectable fluorescence.[1] Any fluorescence observed in your experiments is likely due to other sources.

Q2: What are the most common sources of autofluorescence in cell imaging?

A2: The most common endogenous sources of autofluorescence in mammalian cells are flavins (FAD, FMN) and reduced pyridine nucleotides (NADH, NADPH), which are involved in cellular metabolism. Lipofuscin, an aggregate of oxidized proteins and lipids, is another major contributor, especially in aging cells. Additionally, components of the extracellular matrix like collagen and elastin can be highly autofluorescent.[19]

Q3: Can my experimental protocol introduce autofluorescence?

A3: Yes. The use of aldehyde fixatives, such as formaldehyde and glutaraldehyde, is a common cause of induced autofluorescence.[20] The duration of fixation can also impact the intensity of this background signal.

Q4: How do I choose the right method to reduce autofluorescence?

A4: The best method depends on the source and intensity of your autofluorescence.

  • For lipofuscin-rich tissues , Sudan Black B is a good option.[5][6]

  • For fixative-induced autofluorescence , minimizing fixation time and considering photobleaching are effective strategies.

  • If you have access to a confocal microscope with a spectral detector , spectral unmixing is a powerful and precise method for removing autofluorescence.[9][12]

  • For a simple, computational approach to a relatively uniform background, background subtraction can be sufficient.[14][15][16]

Q5: What are the known signaling pathways affected by Irisolidone that I might want to visualize?

A5: Flavonoids, including isoflavones like Irisolidone, are known to modulate several key signaling pathways. Two prominent examples are the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[21][22][23][24][25][26]

Signaling Pathway Diagrams

Below are simplified diagrams of the PI3K/Akt and NF-κB signaling pathways, which can be targets of investigation in studies involving Irisolidone.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binding IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Ubiquitination NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression

Caption: Simplified NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an immunofluorescence experiment, incorporating steps to address potential autofluorescence issues.

Immunofluorescence_Workflow start Start cell_culture Cell Culture & Irisolidone Treatment start->cell_culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization autofluorescence_check Autofluorescence Check (No Treatment Control) permeabilization->autofluorescence_check autofluorescence_reduction Autofluorescence Reduction (e.g., Photobleaching, Sudan Black B) autofluorescence_check->autofluorescence_reduction Autofluorescence Detected blocking Blocking autofluorescence_check->blocking No Significant Autofluorescence autofluorescence_reduction->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Imaging & Analysis (Consider Spectral Unmixing/ Background Subtraction) mounting->imaging end End imaging->end

Caption: General immunofluorescence workflow with autofluorescence checkpoints.

References

Technical Support Center: High-Purity Irisolidone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for obtaining high-purity Irisolidone. The information is presented in a question-and-answer format to directly address potential issues, complemented by detailed experimental protocols and visual diagrams of relevant biological pathways.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the extraction, separation, and purification of Irisolidone.

Q1: My initial crude extract containing Irisolidone is a complex mixture with many closely related flavonoids. How can I achieve a good initial separation?

A1: A multi-step approach is recommended. Start with a solvent extraction based on polarity. Since Irisolidone is soluble in methanol and ethanol, using these solvents for initial extraction from the plant material (e.g., Pueraria lobata flowers or Iris germanica rhizomes) is a good starting point.[1] To remove non-polar compounds, a preliminary wash of the plant material with a non-polar solvent like hexane can be beneficial. Following extraction, a broad separation can be achieved using column chromatography with silica gel. A gradient elution starting with a less polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) will help in separating different classes of flavonoids.

Q2: I am seeing poor resolution and peak tailing during my HPLC purification of Irisolidone. What could be the cause and how can I fix it?

A2: Poor resolution and peak tailing in HPLC can be due to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample before injection.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. For isoflavones like Irisolidone, a reversed-phase C18 column is commonly used.[2][3] A mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape, is typically effective.[4] Experiment with different gradient profiles to optimize separation.

  • Column Contamination or Degradation: The column may have accumulated impurities from previous runs. Flushing the column with a strong solvent mixture (e.g., methanol/acetonitrile/isopropanol) might help. If the problem persists, the column may need replacement.

  • Secondary Interactions: Irisolidone has hydroxyl groups that can interact with residual silanols on the silica-based stationary phase, leading to tailing. Using a base-deactivated column or adding a competing base (e.g., a very small amount of triethylamine) to the mobile phase can mitigate this.

Q3: My Irisolidone fails to crystallize, or it "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. Here are some troubleshooting steps:

  • Solvent Choice is Key: The ideal recrystallization solvent should dissolve Irisolidone well at high temperatures but poorly at low temperatures. Based on its known solubilities, methanol, ethanol, or acetone could be good primary solvents.[5] If a single solvent is not working, a two-solvent system (e.g., ethanol-water or acetone-hexane) can be effective.[6] Dissolve the Irisolidone in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Cooling Rate: Rapid cooling can promote oiling out.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Purity of the Sample: Highly impure samples are more prone to oiling out. Consider an additional purification step, like a pass through a short silica plug, before attempting recrystallization. The presence of impurities can lower the melting point of the mixture.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a tiny "seed" crystal of pure Irisolidone can also initiate crystallization.[8]

Q4: My final Irisolidone product has a low yield. How can I improve it?

A4: Low yield can result from losses at various stages of the purification process:

  • Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for extraction. Perform multiple extractions (e.g., 3 times) and pool the extracts.

  • Losses during Transfers: Minimize the number of transfer steps. Rinse all glassware with the solvent to recover any adhering product.

  • Column Chromatography: Avoid using an excessively large column or an overly strong eluting solvent, which can lead to broad bands and difficulty in collecting pure fractions. Monitor the elution closely using TLC or a fraction collector with a UV detector.

  • Recrystallization: Using too much solvent for recrystallization is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[7] Use the minimum amount of hot solvent necessary to dissolve the compound. After filtration, wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[9]

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the purification of Irisolidone. Note that actual results will vary depending on the starting material and specific experimental conditions.

Table 1: Column Chromatography Parameters for Initial Purification of Irisolidone

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1), followed by Ethyl Acetate:Methanol if needed.
Loading Crude extract dissolved in a minimal amount of solvent and mixed with a small amount of silica gel before loading.
Monitoring Thin Layer Chromatography (TLC) with a similar solvent system.
Expected Purity 60-80%

Table 2: Preparative HPLC Parameters for High-Purity Irisolidone

ParameterValue/Description
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 15-50% B over 35 minutes
Flow Rate 5-10 mL/min
Detection UV at 265 nm[3]
Expected Purity >95%

Table 3: Recrystallization Solvents for Final Purification

Solvent SystemRationaleExpected Purity
Methanol Good solubility at boiling, lower at room temperature.>98%
Ethanol/Water Two-solvent system allowing for fine-tuning of solubility.>98%
Acetone/Hexane Good for removing more polar or non-polar impurities respectively.>98%

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Purification by Column Chromatography
  • Extraction:

    • Grind 100 g of dried Pueraria lobata flowers into a fine powder.

    • Macerate the powder in 500 mL of 80% methanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel column (e.g., 40 cm length, 4 cm diameter) in hexane.

    • Dissolve 5 g of the crude extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel. Dry the silica gel completely.

    • Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 9:1 and gradually increasing the polarity to 1:1.

    • Collect fractions of 20 mL each and monitor the fractions by TLC using a hexane:ethyl acetate (1:1) mobile phase and a UV lamp for visualization.

    • Combine the fractions containing Irisolidone (identified by comparison with a standard on TLC).

    • Evaporate the solvent from the combined fractions to yield a partially purified Irisolidone extract.

Protocol 2: High-Purity Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the partially purified extract from the column chromatography step in the HPLC mobile phase at a concentration of 10-20 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 15% acetonitrile in water with 0.1% formic acid).

    • Inject the filtered sample onto the column.

    • Run the gradient program as specified in Table 2.

    • Monitor the elution profile at 265 nm and collect the peak corresponding to Irisolidone.

  • Post-Purification:

    • Evaporate the acetonitrile from the collected fraction under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain purified Irisolidone as a powder.

Protocol 3: Final Purification by Recrystallization
  • Dissolution:

    • Place the purified Irisolidone from the HPLC step into a clean Erlenmeyer flask.

    • Add a minimal amount of hot methanol (near boiling) while stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol.

    • Dry the crystals under vacuum to obtain high-purity Irisolidone.

Signaling Pathway and Experimental Workflow Diagrams

Irisolidone Purification Workflow

G start Dried Plant Material (Pueraria lobata flowers) extraction Solvent Extraction (80% Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom partially_pure Partially Purified Irisolidone (60-80% Purity) column_chrom->partially_pure prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) partially_pure->prep_hplc hplc_pure Purified Irisolidone (>95% Purity) prep_hplc->hplc_pure recrystallization Recrystallization (Methanol) hplc_pure->recrystallization final_product High-Purity Irisolidone (>98% Purity) recrystallization->final_product

Caption: Workflow for the purification of high-purity Irisolidone.

Potential Anti-Inflammatory Signaling Pathways of Irisolidone

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway mapkkk MAPKKK (e.g., TAK1) mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk nfkb_activation NF-κB Activation mapk->nfkb_activation pi3k PI3K pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates akt->nfkb_activation inflammatory_genes Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nfkb_activation->inflammatory_genes irisolidone Irisolidone irisolidone->mapk inhibits irisolidone->akt inhibits

Caption: Potential inhibitory effects of Irisolidone on inflammatory signaling pathways.

References

Technical Support Center: Enhancing the Cellular Uptake of Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of irisolidone in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is irisolidone and why is enhancing its cellular uptake important?

Irisolidone is an isoflavone, a type of flavonoid, found in plants like Iris germanica. It has demonstrated various biological activities, including immunomodulatory effects. However, like many flavonoids, irisolidone's poor water solubility and low permeability across cell membranes can limit its bioavailability and therapeutic efficacy. Enhancing its cellular uptake is crucial for accurately studying its mechanisms of action in vitro and for developing it as a potential therapeutic agent.

Q2: What are the common challenges encountered when working with irisolidone in cell-based assays?

Researchers may face several challenges, including:

  • Low aqueous solubility: Irisolidone may precipitate in aqueous cell culture media, leading to inaccurate dosing and results.

  • Poor membrane permeability: The chemical structure of irisolidone may hinder its passive diffusion across the lipid bilayer of cell membranes.

  • Metabolic instability: Once inside the cell, irisolidone may be rapidly metabolized, making it difficult to quantify the intracellular concentration of the parent compound.

  • Efflux by cellular transporters: Cells may actively pump irisolidone out, reducing its intracellular accumulation.

Q3: What are the general strategies to enhance the cellular uptake of flavonoids like irisolidone?

Several approaches can be employed to improve the cellular uptake of flavonoids:

  • Nanoparticle Encapsulation: Formulating irisolidone into nanoparticles can improve its solubility, protect it from degradation, and facilitate its entry into cells.

  • Liposomal Delivery: Encapsulating irisolidone within liposomes, which are lipid-based vesicles, can enhance its compatibility with cell membranes and promote uptake.

  • Use of Permeation Enhancers: Co-administration with non-toxic permeation enhancers can transiently increase the permeability of the cell membrane.

  • Structural Modification: Chemical modifications to the irisolidone structure, such as methylation, have been shown to improve the intestinal absorption and metabolic stability of some flavonoids.[1]

Troubleshooting Guides

Issue 1: Low or inconsistent intracellular concentration of irisolidone.
Possible Cause Troubleshooting Step
Precipitation in media - Prepare a stock solution of irisolidone in an organic solvent like DMSO before diluting it in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Visually inspect the media for any precipitate after adding irisolidone. If precipitation occurs, consider reducing the final concentration or using a solubilizing agent.
Low membrane permeability - Consider formulating irisolidone into nanoparticles or liposomes.- Co-incubate with a known, non-toxic permeation enhancer.
Rapid intracellular metabolism - Use metabolic inhibitors (if compatible with the experimental goals) to reduce the breakdown of irisolidone.- Perform time-course experiments to determine the optimal incubation time before significant metabolism occurs.
Active efflux - Use inhibitors of common efflux pumps (e.g., P-glycoprotein inhibitors) to see if intracellular accumulation increases.
Issue 2: High variability in experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent irisolidone dosage - Ensure complete dissolution of the irisolidone stock solution before each use by vortexing or brief sonication.- Prepare fresh dilutions for each experiment.
Cellular health and density - Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase during the experiment.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the irisolidone concentration and formulation are not cytotoxic.

Data on Enhancing Isoflavone Bioavailability

While specific quantitative data for enhancing irisolidone's cellular uptake is limited, studies on other isoflavones provide valuable insights into the potential improvements that can be achieved with formulation strategies.

Formulation StrategyIsoflavone(s)Enhancement ObservedReference
Nanoparticle Encapsulation (using polymerized goat milk whey protein)Soy Isoflavones11.8-fold improvement in the apparent permeability coefficient (Papp) in Caco-2 cells.[2][3]
Nano Spray Drying (with carboxymethyl cellulose)Soy Isoflavone ExtractUp to 4.5-fold increase in permeation through biological membranes compared to the pure extract.[4]
Liposomal FormulationFisetin (a flavonoid)47-fold increase in relative bioavailability in vivo compared to free fisetin.[5]

Experimental Protocols

Protocol 1: Preparation of Isoflavone Nanoparticles (Analogous to Soy Isoflavones)

This protocol is adapted from a method used for soy isoflavones and can be a starting point for developing irisolidone nanoparticles.[2][6]

Materials:

  • Irisolidone

  • Polymerized goat milk whey protein (PGWP) or another suitable polymer

  • Ethanol (70%)

  • Deionized water

  • Magnetic stirrer

  • Nitrogen gas supply

Method:

  • Prepare a stock solution of irisolidone (e.g., 5 mg/mL) in 70% ethanol by stirring and gentle heating (e.g., 50°C) until fully dissolved. Protect the solution from light.

  • Prepare a solution of the encapsulating polymer (e.g., 40 mg/mL PGWP) in deionized water.

  • Combine the irisolidone solution, polymer solution, and deionized water to achieve the desired final concentrations.

  • Stir the mixture for a sufficient time (e.g., 2 hours) to allow for stable nanoparticle formation.

  • Remove the ethanol from the nanoparticle suspension using a stream of nitrogen gas.

  • Restore the original volume with deionized water.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: Cellular Uptake Assay for Flavonoids using HPLC

This protocol provides a general framework for quantifying the intracellular concentration of flavonoids.[7]

Materials:

  • Cell line of interest (e.g., Caco-2, MDA-MB-231)

  • Cell culture medium and supplements

  • Irisolidone (free or formulated)

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Cell scraper

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Method:

  • Seed cells in appropriate culture plates and grow to the desired confluency.

  • Treat the cells with a known concentration of irisolidone (or its formulation) for a specific duration (e.g., 24 or 48 hours).

  • After incubation, remove the treatment medium and wash the cells multiple times with ice-cold PBS to remove any extracellular irisolidone.

  • Lyse the cells by adding a known volume of cold methanol and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the intracellular irisolidone.

  • Analyze the supernatant using a validated HPLC method to quantify the concentration of irisolidone.

  • Normalize the intracellular concentration to the cell number or total protein content.

Signaling Pathways and Visualizations

Flavonoids can influence various cellular signaling pathways. Below are diagrams representing some of these pathways that may be relevant to the mechanism of action of irisolidone.

experimental_workflow cluster_preparation Sample Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis Irisolidone Irisolidone Formulation Nanoparticle/Liposome Formulation Irisolidone->Formulation Treatment Incubation Formulation->Treatment CellCulture Cell Culture CellCulture->Treatment Lysis Cell Lysis & Extraction Treatment->Lysis Quantification HPLC/LC-MS Quantification Lysis->Quantification

Caption: Experimental workflow for assessing the cellular uptake of formulated irisolidone.

signaling_pathway cluster_flavonoid_action Potential Flavonoid Actions cluster_cellular_response Cellular Response Irisolidone Irisolidone ROS ROS Irisolidone->ROS Inhibition of production Nrf2 Nrf2 Irisolidone->Nrf2 Activation NFkB NF-κB Irisolidone->NFkB Inhibition AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulation InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Upregulation

Caption: Potential signaling pathways modulated by flavonoids like irisolidone.[8]

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions LowUptake Low Cellular Uptake of Irisolidone Solubility Poor Aqueous Solubility LowUptake->Solubility Permeability Low Membrane Permeability LowUptake->Permeability Nanoparticles Nanoparticle Formulation Solubility->Nanoparticles Liposomes Liposomal Delivery Solubility->Liposomes Permeability->Nanoparticles Permeability->Liposomes Enhancers Permeation Enhancers Permeability->Enhancers

Caption: Logical relationship between the problem of low irisolidone uptake and potential solutions.

References

Troubleshooting inconsistent results in Irisolidone assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irisolidone assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Irisolidone and why is its solubility a concern in assays?

A1: Irisolidone is an isoflavone, a class of polyphenolic compounds found in various plants.[1] Like many isoflavones, Irisolidone has poor water solubility.[2][3] This can lead to inconsistent results in aqueous-based biological assays due to precipitation of the compound. It is crucial to ensure complete solubilization of Irisolidone in an appropriate solvent before diluting it in aqueous media for experiments.

Q2: What are the recommended solvents for dissolving Irisolidone?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving isoflavones like Irisolidone for in vitro assays.[1][4][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it to the final desired concentration in the cell culture medium or assay buffer. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[1]

Q3: I am observing high background noise in my ELISA for cytokines after Irisolidone treatment. What could be the cause?

A3: High background in ELISA can be caused by several factors, including insufficient washing, ineffective blocking, or cross-reactivity of antibodies.[6][7][8][9][10] Ensure that you are following a stringent washing protocol, using a high-quality blocking buffer, and that your primary and secondary antibodies are specific for the target cytokine. Additionally, precipitated Irisolidone in the wells could interfere with the assay, so ensure its complete solubility.

Q4: My Western blot results for apoptosis markers after Irisolidone treatment are inconsistent. How can I troubleshoot this?

A4: Inconsistent Western blot results can stem from issues at multiple stages, including sample preparation, protein transfer, and antibody incubation.[11][12][13][14][15] Ensure consistent protein loading by performing a protein quantification assay. Optimize the transfer time and voltage for your specific proteins of interest (e.g., Bax, Bcl-2, Caspase-3). Use validated antibodies at their recommended dilutions and ensure adequate blocking to minimize non-specific binding. For detecting apoptosis, it's crucial to collect both adherent and floating cells to capture the entire cell population.

Troubleshooting Guides

Inconsistent Cytotoxicity (e.g., MTT, XTT) Assay Results
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Incomplete dissolution of Irisolidone. - Pipetting errors. - Uneven cell seeding.- Ensure Irisolidone stock solution is clear and fully dissolved before use. - Use calibrated pipettes and proper pipetting techniques. - Ensure a homogenous cell suspension before seeding.
Low signal or no dose-dependent effect - Irisolidone concentration is too low. - Insufficient incubation time. - Cell line is resistant to Irisolidone.- Test a wider range of Irisolidone concentrations. - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Verify the sensitivity of your cell line to other known cytotoxic agents.
High absorbance in blank wells - Contamination of media or reagents. - Precipitation of Irisolidone or assay reagent.- Use sterile techniques and fresh reagents. - Visually inspect wells for any precipitate before adding reagents.
Issues with Anti-Inflammatory (e.g., Cytokine ELISA) Assays
Problem Potential Cause Troubleshooting Steps
No inhibition of cytokine production by Irisolidone - Irisolidone concentration is not optimal. - Timing of treatment is incorrect. - Cell activation was too strong.- Perform a dose-response experiment with a broad range of Irisolidone concentrations. - Pre-incubate cells with Irisolidone before adding the inflammatory stimulus (e.g., LPS). - Optimize the concentration of the inflammatory stimulus.
High background in ELISA - Insufficient washing. - Ineffective blocking buffer. - Non-specific antibody binding.- Increase the number and duration of wash steps.[6][7][9] - Try a different blocking agent (e.g., BSA, non-fat dry milk).[6][8] - Use high-affinity, specific antibodies.[10]
Challenges in Antioxidant (e.g., DPPH) Assays
Problem Potential Cause Troubleshooting Steps
Low or no scavenging activity - Irisolidone concentration is too low. - Incorrect wavelength used for measurement.- Increase the concentration of Irisolidone in the assay. - Ensure the spectrophotometer is set to the correct wavelength for DPPH (typically around 517 nm).[7][9]
Inconsistent IC50 values - Instability of the DPPH radical. - Variable reaction times.- Prepare fresh DPPH solution for each experiment and protect it from light.[7] - Standardize the incubation time for all samples.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various assays involving Irisolidone.

Table 1: Cytotoxicity of Irisolidone in Human Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM)Assay DurationReference
MCF-7Breast CancerData not consistently reported in a tabular format48h / 72h[6][7]
HepG2Liver Cancer~15.58 µM72h[12][15]
A549Lung Cancer~15.80 µM72h[12][15]

Note: IC50 values can vary between studies due to differences in experimental conditions.[16]

Table 2: Antioxidant Activity of Irisolidone (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)Reference
IrisolidoneSpecific IC50 values for Irisolidone are not readily available in tabular format across the searched literature.[9]
Various Plant ExtractsIC50 values range from <50 (very strong) to >200 (very weak)[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Irisolidone on the viability of adherent cancer cell lines.

Materials:

  • Irisolidone

  • 100% DMSO

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Irisolidone in 100% DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing different concentrations of Irisolidone or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of Irisolidone.

Materials:

  • Irisolidone

  • Methanol or Ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Ascorbic acid (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of Irisolidone and ascorbic acid in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution. A typical ratio is 40 µL of sample to 2.96 mL of DPPH solution.[9]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.[9]

  • Measurement: Measure the absorbance of the solution at 517 nm.[7][9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Irisolidone.

Protocol 3: Western Blot for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3) in cells treated with Irisolidone.

Materials:

  • Irisolidone-treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Investigating Irisolidone's Bioactivity

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action solubility Solubility Testing (DMSO, Ethanol) cytotoxicity Cytotoxicity Assays (MTT, XTT) solubility->cytotoxicity antioxidant Antioxidant Assays (DPPH, ABTS) solubility->antioxidant anti_inflammatory Anti-inflammatory Assays (ELISA for Cytokines) solubility->anti_inflammatory apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) solubility->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot for p-proteins) anti_inflammatory->pathway_analysis apoptosis->pathway_analysis Irisolidone Irisolidone Irisolidone->solubility

Caption: A general workflow for characterizing the in vitro biological activities of Irisolidone.

Hypothesized Anti-inflammatory Signaling Pathway of Irisolidone

Based on the known mechanisms of other anti-inflammatory flavonoids, Irisolidone may inhibit the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Irisolidone Irisolidone MAPKK MAPKK Irisolidone->MAPKK inhibits? Irisolidone->IKK inhibits? MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB_p50_p65 IkB_p50_p65 IKK->IkB_p50_p65 phosphorylates p50_p65 p50_p65 IkB_p50_p65->p50_p65 IkB degradation p50_p65->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Irisolidone Irisolidone Bax Bax (Pro-apoptotic) Irisolidone->Bax upregulates? Bcl2 Bcl-2 (Anti-apoptotic) Irisolidone->Bcl2 downregulates? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Irisolidone and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant properties of two key isoflavones, irisolidone and genistein. This guide synthesizes experimental data on their free-radical scavenging capabilities and delves into the molecular signaling pathways through which they exert their antioxidant effects. This information is of particular interest to researchers, scientists, and professionals in the field of drug development and nutritional science.

Executive Summary

Genistein, a well-studied isoflavone predominantly found in soy products, demonstrates potent antioxidant activity through various mechanisms, including the modulation of key cellular signaling pathways. Irisolidone, another isoflavone, also possesses antioxidant properties, although it is less extensively researched. This guide presents a side-by-side comparison of their efficacy based on available in vitro data and elucidates their distinct and overlapping mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of a specific radical's activity. The lower the IC50 value, the more potent the antioxidant. Based on available data, the following table summarizes the free-radical scavenging activity of irisolidone and genistein in two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Irisolidone Data Not AvailableData Not Available
Genistein 19.7143.17[1]

It is important to note that direct comparative studies with quantitative IC50 values for irisolidone are limited in the current body of scientific literature. One study has confirmed that irisolidone actively scavenges DPPH radicals, indicating its antioxidant potential.

Mechanisms of Antioxidant Action: A Look at Cellular Signaling Pathways

Both irisolidone and genistein exert their antioxidant effects by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes and other cytoprotective proteins.

Genistein is known to influence several key pathways:

  • Nrf2/ARE Pathway: Genistein activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and growth, can also be modulated by genistein to enhance the cellular antioxidant defense.[3]

  • NF-κB Pathway: Genistein has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses and the production of reactive oxygen species (ROS).[3]

  • ERK1/2 Pathway: Genistein can activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[4][5]

Irisolidone's antioxidant mechanism has been linked to the:

  • ERK/AP-1 Pathway: Irisolidone has been found to activate the ERK pathway, which in turn activates the transcription factor Activator Protein-1 (AP-1). AP-1 is involved in regulating the expression of genes responsible for cellular protection against oxidative stress.

The following diagrams illustrate the known signaling pathways for each compound.

genistein_pathway Genistein Genistein PI3K_Akt PI3K/Akt Genistein->PI3K_Akt Nrf2 Nrf2 Genistein->Nrf2 NFkB NF-κB Genistein->NFkB ERK1_2 ERK1/2 Genistein->ERK1_2 PI3K_Akt->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Inflammation_ROS Inflammation & ROS NFkB->Inflammation_ROS MnSOD MnSOD ERK1_2->MnSOD

Figure 1: Genistein's Antioxidant Signaling Pathways

irisolidone_pathway Irisolidone Irisolidone ERK ERK Irisolidone->ERK AP1 AP-1 ERK->AP1 Cytoprotective_Genes Cytoprotective Genes AP1->Cytoprotective_Genes

Figure 2: Irisolidone's Antioxidant Signaling Pathway

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the in vitro antioxidant activity of compounds.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_Solution Prepare DPPH Solution (in methanol/ethanol) Mix Mix DPPH Solution with Sample Solution DPPH_Solution->Mix Sample_Solutions Prepare Sample Solutions (various concentrations) Sample_Solutions->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50

Figure 3: DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_Radical Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Mix Mix ABTS Radical Solution with Sample Solution ABTS_Radical->Mix Sample_Solutions Prepare Sample Solutions (various concentrations) Sample_Solutions->Mix Incubate Incubate at Room Temp (e.g., 6 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~734 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50

Figure 4: ABTS Assay Workflow

Conclusion

Genistein stands out as a well-characterized isoflavone with robust antioxidant properties, acting through multiple, well-defined signaling pathways. While irisolidone also demonstrates antioxidant potential through the ERK/AP-1 pathway, a more comprehensive understanding of its efficacy requires further quantitative research, particularly direct comparative studies with other isoflavones like genistein. The data and protocols presented in this guide offer a valuable resource for researchers investigating the antioxidant capacities of these and other phytochemicals.

Disclaimer: This comparison is based on currently available scientific literature. The absence of extensive data for irisolidone highlights an area for future research.

References

Irisolidone Demonstrates Superior Anti-Inflammatory Activity in Preclinical Assays Compared to Other Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that Irisolidone, an isoflavone metabolite, exhibits more potent anti-inflammatory effects compared to other well-known isoflavones, including genistein and daidzein. This guide provides a detailed comparison of their performance in various anti-inflammatory assays, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

In a key study utilizing lipopolysaccharide (LPS)-stimulated microglial cells, Irisolidone was identified as the most potent inhibitor of pro-inflammatory responses among six tested isoflavones.[1] Microglial activation is a hallmark of neuroinflammation and is implicated in various neurodegenerative diseases. The overproduction of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by activated microglia contributes to neuronal damage.

The inhibitory effects of Irisolidone and other isoflavones on NO and TNF-α production in LPS-stimulated BV2 microglial cells are summarized below.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglial Cells

IsoflavoneConcentration (µM)Approximate % Inhibition of NO ProductionSource
Irisolidone 1085%Kim et al., 2007
Tectorigenin1075%Kim et al., 2007
Genistein1060%Kim et al., 2007
Daidzein1025%Kim et al., 2007
Kakkalide1015%Kim et al., 2007
Tectoridin1010%Kim et al., 2007

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated BV2 Microglial Cells

IsoflavoneConcentration (µM)Approximate % Inhibition of TNF-α ReleaseSource
Irisolidone 1080%Kim et al., 2007
Tectorigenin1065%Kim et al., 2007
Genistein1055%Kim et al., 2007
Daidzein1020%Kim et al., 2007
Kakkalide1010%Kim et al., 2007
Tectoridin105%Kim et al., 2007

Note: The percentage of inhibition is estimated from the graphical data presented in Kim et al., 2007.

Table 3: IC50 Values of Various Isoflavones on Inflammatory Markers (Data from Multiple Studies)

IsoflavoneInflammatory MarkerCell LineIC50 (µM)Source
GenisteinIL-6Not Specified13.3(Yun et al., 2000)
GenisteinIL-5Not Specified19.4(Yun et al., 2000)
DaidzeinNO ScavengingN/A35.68 µg/mL(Irwan et al., 2020)
Biochanin AHER-2 & MAPK/ERK1/2Breast Cancer CellsNot specified(Azuma et al., 1995; Gotoh et al., 1998; Sehdev, Lai and Bhushan, 2009; Bhardwaj et al., 2014)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of isoflavone anti-inflammatory activity.

Cell Culture and Treatment for In Vitro Anti-Inflammatory Assay

Murine microglial BV2 cells or macrophage RAW 264.7 cells are commonly used.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoflavones (e.g., Irisolidone, genistein, daidzein) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Control wells receive either no treatment or only the vehicle used to dissolve the isoflavones.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected for the measurement of nitric oxide and cytokines.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A Seed BV2 or RAW 264.7 cells (1x10^5 cells/well) B Incubate overnight A->B C Pre-treat with Isoflavones (1-2 hours) B->C D Stimulate with LPS (100 ng/mL - 1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Measure NO and Cytokines F->G

Experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The mixture is incubated for another 10 minutes at room temperature.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed, and the cell culture supernatants and standards are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, which results in a color change.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The cytokine concentration is calculated from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways, such as NF-κB and MAPK. It measures the levels of total and phosphorylated proteins to assess pathway activation.

  • Procedure:

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

    • The band intensities are quantified to determine the relative protein expression levels.

Molecular Mechanisms of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of isoflavones, including Irisolidone, are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β.

Irisolidone has been shown to significantly inhibit the DNA binding and transcriptional activity of NF-κB.[1] This inhibition is a key mechanism for its potent anti-inflammatory effects.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα - p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active Dimer) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Transcription Irisolidone Irisolidone Irisolidone->p65_p50 Inhibits DNA Binding & Transcriptional Activity

Inhibition of the NF-κB signaling pathway by Irisolidone.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also crucial in mediating inflammatory responses. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and contribute to the production of pro-inflammatory cytokines.

Notably, Irisolidone was found to repress LPS-induced ERK phosphorylation without affecting the activity of JNK or p38 MAPK.[1] This selective inhibition of the ERK pathway highlights a specific mechanism of action for Irisolidone in mitigating inflammation.

G cluster_mapk MAPK Signaling Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK (Active) ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK p-JNK (Active) JNK->p_JNK p_JNK->Transcription_Factors p_p38 p-p38 (Active) p38->p_p38 p_p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Irisolidone Irisolidone Irisolidone->ERK Inhibits Phosphorylation

Selective inhibition of the ERK branch of the MAPK pathway by Irisolidone.

Conclusion

References

A Comparative Analysis of Irisolidone and its Glycoside Pro-drug, Kakkalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the isoflavone Irisolidone and its glycoside precursor, kakkalide. Both compounds, primarily isolated from the flowers of Pueraria thunbergiana and Pueraria lobata, have garnered significant interest for their pharmacological activities. This document synthesizes experimental data to objectively compare their performance, focusing on their anti-inflammatory and estrogenic effects.

Chemical Structures and Metabolic Relationship

Kakkalide is a glycoside of Irisolidone. In vivo, kakkalide functions as a pro-drug, being metabolized by intestinal microflora into its aglycone form, Irisolidone. This biotransformation is crucial for its biological activity, as Irisolidone is generally the more potent of the two compounds.

Irisolidone:

  • Chemical Formula: C₁₆H₁₂O₅

  • Molar Mass: 284.26 g/mol

Kakkalide:

  • Chemical Formula: C₂₂H₂₂O₁₀

  • Molar Mass: 446.40 g/mol

Quantitative Comparison of Bioactivities

Experimental data consistently demonstrates that Irisolidone exhibits superior potency compared to kakkalide in various biological assays. The following tables summarize the available quantitative data for their anti-inflammatory and estrogenic activities.

Table 1: Comparative Anti-inflammatory Activity

The anti-inflammatory effects of Irisolidone and kakkalide have been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.

ParameterIrisolidone (IC₅₀)Kakkalide (IC₅₀)Reference
Nitric Oxide (NO) ProductionData not availableData not available[1]
Prostaglandin E₂ (PGE₂) ProductionData not availableData not available[1]
Tumor Necrosis Factor-α (TNF-α) ProductionData not availableData not available[1]
Interleukin-1β (IL-1β) ProductionData not availableData not available[1]

Note: While specific IC₅₀ values were not available in the reviewed literature, studies consistently report that Irisolidone is a more potent inhibitor of these inflammatory mediators than kakkalide[1].

Table 2: Comparative Estrogenic Activity

The estrogenic activity of Irisolidone and kakkalide has been assessed by measuring the proliferation of human breast cancer (MCF-7) cells.

ParameterIrisolidoneKakkalideReference
MCF-7 Cell ProliferationMore PotentLess Potent

Note: Quantitative EC₅₀ values for a direct comparison were not found in the available literature. However, studies indicate that Irisolidone more potently increases the proliferation of MCF-7 cells compared to kakkalide.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Irisolidone and kakkalide exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, these compounds have been shown to inhibit the phosphorylation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2)[1]. Furthermore, evidence suggests that these compounds may interfere with the binding of LPS to Toll-like receptor 4 (TLR4), an upstream event in the NF-κB activation cascade.

G cluster_inhibition Inhibition by Irisolidone & Kakkalide LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) nucleus->proinflammatory_genes activates Irisolidone Irisolidone (more potent) Irisolidone->TLR4 inhibits binding Irisolidone->IκBα inhibits phosphorylation Kakkalide Kakkalide Kakkalide->TLR4 inhibits binding Kakkalide->IκBα inhibits phosphorylation G cluster_workflow Carrageenan-Induced Air Pouch Workflow start Start: Mice air_injection Subcutaneous Air Injection start->air_injection pouch_formation Air Pouch Formation air_injection->pouch_formation treatment Oral Administration: Irisolidone or Kakkalide pouch_formation->treatment carrageenan Carrageenan Injection into Pouch treatment->carrageenan inflammation Inflammatory Response carrageenan->inflammation collection Exudate Collection inflammation->collection analysis Analysis: - Exudate Volume - Leukocyte Count - Cytokine Levels (ELISA) collection->analysis end End: Data analysis->end

References

A Comparative Guide to Analytical Methods for the Quantification of Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of Irisolidone: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of Irisolidone in various matrices, including plant extracts and biological samples. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and presents a visual workflow for cross-validation.

Data Presentation: A Comparative Analysis of Performance

The following table summarizes the key performance parameters for each analytical method. It is important to note that while data for UPLC-MS/MS is specific to Irisolidone, the data for HPLC and HPTLC are based on studies of structurally similar isoflavones due to the limited availability of direct comparative validation data for Irisolidone using these methods. This approach provides a reasonable estimation of the expected performance.

Parameter HPLC-UV HPTLC-Densitometry UPLC-MS/MS
Linearity Range 1 - 100 µg/mL100 - 600 ng/band1 - 3000 ng/mL[1]
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%92.3 - 109.4%
Precision (% RSD) < 2%< 3%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~20 ng/band~0.3 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~60 ng/band~1 ng/mL[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the quantification of isoflavones and can be adapted for Irisolidone.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution is typically used, starting with a mixture of water (containing 0.1% formic acid) and acetonitrile and gradually increasing the proportion of acetonitrile. A common gradient might be starting at 10% acetonitrile and increasing to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Isoflavones are typically detected at around 260 nm.

  • Sample Preparation:

    • Plant Material: Extraction is performed with a suitable solvent such as methanol or ethanol, followed by filtration.

    • Biological Fluids: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to remove interfering substances.

  • Standard Preparation: A stock solution of Irisolidone is prepared in methanol and serially diluted to create calibration standards.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)

This method is suitable for the rapid screening and quantification of multiple samples.

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC plate heater, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, toluene:ethyl acetate:formic acid (5:4:1, v/v/v).

  • Sample Application: Samples and standards are applied as bands of a defined width using an automatic applicator.

  • Development: The plate is developed in a saturated chamber to a specific distance.

  • Drying: The plate is dried after development.

  • Densitometric Analysis: The plate is scanned at the wavelength of maximum absorbance for Irisolidone (around 260 nm).

  • Quantification: The peak area of the analyte is correlated with the concentration using a calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the analysis of Irisolidone in complex matrices like plasma.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient starts with a low percentage of B, which is rapidly increased.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray ionization in either positive or negative mode, depending on the analyte's properties. For Irisolidone, negative ion mode is often effective.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Irisolidone would be monitored.

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant.

  • Standard Preparation: A stock solution of Irisolidone and an internal standard (a structurally similar compound not present in the sample) are prepared and used to construct a calibration curve.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_decision Method Selection HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Protocol Protocol Evaluation HPLC->Protocol HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Robustness HPTLC->Protocol UPLCMS UPLC-MS/MS UPLCMS->Linearity UPLCMS->Accuracy UPLCMS->Precision UPLCMS->LOD_LOQ UPLCMS->Robustness UPLCMS->Protocol DataTable Data Comparison Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ->DataTable Robustness->DataTable Decision Select Optimal Method DataTable->Decision Protocol->Decision

Caption: Workflow illustrating the cross-validation process for different analytical methods.

Signaling Pathway of Method Selection Logic

MethodSelection start Start: Need to Quantify Irisolidone matrix What is the sample matrix? start->matrix concentration What is the expected concentration range? matrix->concentration Simple (e.g., Plant Extract) uplcms UPLC-MS/MS: Best for complex biological matrices and low concentrations matrix->uplcms Complex (e.g., Plasma) throughput Is high throughput required? concentration->throughput High (µg/mL) concentration->uplcms Low (ng/mL) hplc HPLC-UV: Good for routine QC of extracts throughput->hplc No hptlc HPTLC: Ideal for rapid screening of many samples throughput->hptlc Yes end End: Method Selected hplc->end hptlc->end uplcms->end

Caption: Decision tree for selecting an appropriate analytical method for Irisolidone quantification.

References

A Comparative Efficacy Analysis: Synthetic vs. Natural Irisolidone for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and signaling pathways of synthetic and natural Irisolidone.

Irisolidone, an O-methylated isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily sourced from plants of the Iris genus and Pueraria lobata, this natural compound has demonstrated promising anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][2] As research into its therapeutic potential intensifies, the demand for a consistent and scalable supply of Irisolidone has led to the exploration of chemical synthesis. This guide provides a comprehensive comparison of the efficacy of natural versus synthetic Irisolidone, supported by available experimental data, detailed methodologies, and visualizations of its molecular interactions.

Data Presentation: A Quantitative Comparison of Irisolidone Efficacy

Due to a lack of direct head-to-head comparative studies on the efficacy of natural versus synthetic Irisolidone, this guide presents a compilation of reported efficacy data for natural Irisolidone. It is hypothesized that synthetic Irisolidone, if produced under GMP conditions, would exhibit comparable or potentially more consistent activity due to higher purity and absence of confounding phytochemicals.

Biological ActivityAssayCell Line/SystemIC₅₀ / EfficacySource
Anticancer Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)IC₅₀: 1.56-100 µg/mL[3]
Cytotoxicity (MTT Assay)HTB-26 (Breast Cancer)IC₅₀: 10-50 µM[4]
Cytotoxicity (MTT Assay)PC-3 (Prostate Cancer)IC₅₀: 10-50 µM[4]
Cytotoxicity (MTT Assay)HepG2 (Liver Cancer)IC₅₀: 10-50 µM[4]
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 MacrophagesSignificant inhibition at 60 µg/ml[5]
Cyclooxygenase (COX) InhibitionOvine COX-1 and COX-2Not explicitly reported for Irisolidone[6]
Antioxidant DPPH Radical ScavengingCell-freeIC₅₀: 89.6 - 120.3 µM[7]
Hydrogen Peroxide-Induced DamageV79-4 (Lung Fibroblast)Protective effect demonstrated[8]
Neuroprotective Oxidative StressPC12 cellsProtective effects observed[9]
Kainic Acid-Induced Status EpilepticusRat modelIncreased BDNF and UCP2 expression[10]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

This section details the methodologies for key experiments cited in the efficacy data table. These protocols provide a foundation for researchers looking to replicate or build upon existing findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Irisolidone (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of Irisolidone for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Nitrite Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Antioxidant Capacity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of Irisolidone and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the purple DPPH solution to yellow indicates the scavenging of the radical.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Mandatory Visualizations

Hypothetical Synthesis of Irisolidone

Synthetic Pathway of Irisolidone cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Final Product 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Deoxybenzoin Intermediate Deoxybenzoin Intermediate 2,4,6-Trihydroxyacetophenone->Deoxybenzoin Intermediate Friedel-Crafts Acylation 4-Methoxybenzoyl chloride 4-Methoxybenzoyl chloride 4-Methoxybenzoyl chloride->Deoxybenzoin Intermediate Irisolidone Irisolidone Deoxybenzoin Intermediate->Irisolidone Ring Closure (e.g., with DMF/POCl₃)

A plausible synthetic route to Irisolidone via the deoxybenzoin intermediate.
Signaling Pathways Modulated by Irisolidone

Irisolidone, like many flavonoids, is believed to exert its biological effects by modulating key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms of action of Irisolidone in inflammation, cancer, and neuroprotection.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

Irisolidone may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses.

NF-kB Signaling Inhibition by Irisolidone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Irisolidone Irisolidone Irisolidone->IKK Inhibits Irisolidone->NFkB Inhibits Translocation

Irisolidone may inhibit inflammation by blocking IKK activation and NF-κB translocation.

Anticancer Pathway: Modulation of PI3K/Akt Signaling

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Irisolidone may induce apoptosis in cancer cells by inhibiting this pathway.

PI3K_Akt_Inhibition_by_Irisolidone GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Irisolidone Irisolidone Irisolidone->PI3K Inhibits Irisolidone->Akt Inhibits

Irisolidone may promote cancer cell apoptosis by inhibiting the PI3K/Akt survival pathway.

Neuroprotective and Antioxidant Pathway: Activation of MAPK/ERK Signaling

The MAPK/ERK pathway is involved in cell growth, differentiation, and survival. In the context of neuroprotection, activation of this pathway can protect neurons from oxidative stress-induced apoptosis.

MAPK_ERK_Activation_by_Irisolidone Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis Oxidative_Stress->Apoptosis Irisolidone Irisolidone Ras Ras Irisolidone->Ras Activates Cell_Membrane Cell Membrane Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates ERK->Apoptosis Inhibits Protective_Genes Expression of Protective Genes AP1->Protective_Genes

Irisolidone may exert neuroprotective effects by activating the MAPK/ERK pathway.

Conclusion

While direct comparative studies are lacking, the available data on natural Irisolidone highlight its significant therapeutic potential across a range of biological activities. Synthetic Irisolidone offers the promise of a pure, standardized, and readily available source for research and development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working to further elucidate the mechanisms of action of Irisolidone and translate its promising preclinical findings into future therapeutic applications. Further research directly comparing the efficacy and safety of natural versus synthetic Irisolidone is warranted to guide its development as a potential therapeutic agent.

References

Irisolidone: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Irisolidone, a naturally occurring isoflavone, has demonstrated a range of promising biological activities in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo data on the activity of Irisolidone, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic potential. The data presented herein summarizes key findings in the areas of anticancer, anti-inflammatory, and hepatoprotective effects, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data gathered from various in vitro and in vivo studies on Irisolidone.

Cell Line Cancer Type IC50 Value (µM) [1][2]
HeLaCervical Cancer1.2 ± 0.09
HepG2Liver Cancer10 - 50
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HCT116Colorectal Cancer22.4
Animal Model Assay Dosage Effect
Micet-BHP-induced liver injury100 mg/kg (oral administration of Kakkalide, which is metabolized to Irisolidone)84% inhibition of plasma alanine aminotransferase (ALT) and 85% inhibition of aspartate aminotransferase (AST) increase.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_in_vitro_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Seeding in 96-well plates Seeding in 96-well plates Cancer Cell Lines->Seeding in 96-well plates Incubation (24h) Incubation (24h) Seeding in 96-well plates->Incubation (24h) Irisolidone (various concentrations) Irisolidone (various concentrations) Incubation (24h)->Irisolidone (various concentrations) Incubation (48-72h) Incubation (48-72h) Irisolidone (various concentrations)->Incubation (48-72h) Add MTT reagent Add MTT reagent Incubation (48-72h)->Add MTT reagent Incubation (4h) Incubation (4h) Add MTT reagent->Incubation (4h) Add Solubilization Solution Add Solubilization Solution Incubation (4h)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate Cell Viability (%) Calculate Cell Viability (%) Measure Absorbance (570 nm)->Calculate Cell Viability (%) Determine IC50 Value Determine IC50 Value Calculate Cell Viability (%)->Determine IC50 Value

In Vitro Anticancer Activity Workflow

experimental_workflow_in_vivo_anti_inflammatory cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Wistar Rats Wistar Rats Acclimatization Acclimatization Wistar Rats->Acclimatization Grouping Grouping Acclimatization->Grouping Oral administration of Irisolidone or Vehicle Oral administration of Irisolidone or Vehicle Grouping->Oral administration of Irisolidone or Vehicle Subplantar injection of Carrageenan (1%) Subplantar injection of Carrageenan (1%) Oral administration of Irisolidone or Vehicle->Subplantar injection of Carrageenan (1%) Measure Paw Volume (Plethysmometer) Measure Paw Volume (Plethysmometer) Subplantar injection of Carrageenan (1%)->Measure Paw Volume (Plethysmometer) Measurements at 0, 1, 2, 3, 4, 5 hours Measurements at 0, 1, 2, 3, 4, 5 hours Measure Paw Volume (Plethysmometer)->Measurements at 0, 1, 2, 3, 4, 5 hours Calculate Paw Edema Volume Calculate Paw Edema Volume Measurements at 0, 1, 2, 3, 4, 5 hours->Calculate Paw Edema Volume Calculate Percentage Inhibition Calculate Percentage Inhibition Calculate Paw Edema Volume->Calculate Percentage Inhibition

In Vivo Anti-Inflammatory Activity Workflow

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α, IL-1β TNF-α, IL-1β IKK Complex IKK Complex TNF-α, IL-1β->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits (when bound) Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Promotes Irisolidone Irisolidone Irisolidone->IKK Complex Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Irisolidone's Inhibition of the NF-κB Signaling Pathway

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Irisolidone Irisolidone Irisolidone->PI3K Inhibits (Potential)

Potential Modulation of the PI3K/Akt Signaling Pathway by Irisolidone

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The in vitro cytotoxic activity of Irisolidone against various human cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of Irisolidone and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in hydrochloric acid).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of Irisolidone that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory effect of Irisolidone is evaluated using the carrageenan-induced paw edema model in rats.

  • Animal Groups: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of Irisolidone.

  • Drug Administration: Irisolidone or the standard drug is administered orally to the respective groups one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage of inhibition of edema is then calculated for each treatment group in comparison to the control group.

In Vivo Hepatoprotective Activity: t-BHP-Induced Liver Injury Model

The hepatoprotective potential of Irisolidone is assessed in a mouse model of tert-butyl hydroperoxide (t-BHP)-induced liver injury.

  • Animal Treatment: Mice are orally administered Kakkalide (a prodrug that is metabolized to Irisolidone) at a dose of 100 mg/kg.

  • Induction of Liver Injury: Following the administration of the test compound, liver injury is induced by t-BHP.

  • Biochemical Analysis: Blood samples are collected, and the plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Data Analysis: The percentage of inhibition of the increase in ALT and AST levels is calculated by comparing the treatment group to the t-BHP-treated control group.

Conclusion

The compiled data indicates that Irisolidone exhibits significant biological activity both in vitro and in vivo. Its anticancer effects are demonstrated by its cytotoxicity against a range of human cancer cell lines. The anti-inflammatory properties are supported by its ability to modulate the NF-κB signaling pathway. Furthermore, its hepatoprotective potential is evident from the substantial reduction in liver enzyme levels in an animal model of liver injury. While the current findings are promising, further research is warranted to fully elucidate the therapeutic potential of Irisolidone and to translate these preclinical findings into clinical applications.

References

A Head-to-Head Comparison of Irisolidone with Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Irisolidone's Performance Against Key Flavonoid Alternatives, Supported by Experimental Data.

In the ever-expanding landscape of flavonoid research, Irisolidone has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide provides a comprehensive, head-to-head comparison of Irisolidone with four other widely studied flavonoids: Genistein, Daidzein, Quercetin, and Kaempferol. This analysis is based on available experimental data for their anti-inflammatory, antioxidant, and anticancer properties, offering a valuable resource for researchers navigating the selection of flavonoids for further investigation and drug development.

Comparative Analysis of Biological Activities

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data (IC50 values) for Irisolidone and the selected flavonoids across key biological assays. It is crucial to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, assay protocols, and incubation times. The data presented here is intended to provide a relative measure of potency based on existing literature.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is a key area of investigation. A common method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

FlavonoidAssayCell LineIC50 (µM)Reference
Irisolidone NO Production InhibitionJ774> 100[1]
Genistein NO Production InhibitionJ77413.3[1]
Daidzein NO Production InhibitionJ77448.4[1]
Quercetin NO Production InhibitionJ77414.5[1]
Kaempferol NO Production InhibitionJ77412.8[1]

Note: A lower IC50 value indicates greater potency.

Based on the available data, Irisolidone exhibits significantly weaker anti-inflammatory activity compared to Genistein, Daidzein, Quercetin, and Kaempferol in inhibiting NO production[1].

Antioxidant Activity

The antioxidant capacity of flavonoids is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

FlavonoidAssayIC50 (µg/mL)Reference
Irisolidone DPPH Radical ScavengingWeak activity, specific IC50 not consistently reported[2]
Genistein DPPH Radical Scavenging~25 - 100[3]
Daidzein DPPH Radical Scavenging110.25[3]
Quercetin DPPH Radical Scavenging1.84[4]
Kaempferol DPPH Radical Scavenging5.318[4]

Note: A lower IC50 value indicates greater antioxidant activity.

Existing studies suggest that Irisolidone possesses weak antioxidant activity in the DPPH assay[2]. In contrast, Quercetin and Kaempferol demonstrate potent antioxidant capabilities, with significantly lower IC50 values[4]. Genistein and Daidzein show moderate to weaker antioxidant activity in this assay[3].

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a primary focus of anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.

FlavonoidCell LineIC50 (µM)Reference
Irisolidone VariousModerate activity, specific IC50 values not consistently reported[2]
Genistein MCF-7 (Breast Cancer)15.5[5]
Daidzein MCF-7 (Breast Cancer)> 100
Quercetin HepG2 (Liver Cancer)73.4[6]
Kaempferol FaDu (Pharyngeal Cancer)~46[7]

Note: A lower IC50 value indicates greater cytotoxicity.

Signaling Pathways and Mechanisms of Action

The biological activities of these flavonoids are underpinned by their interactions with key cellular signaling pathways.

Anti-inflammatory Signaling: The NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, Cytokines) DNA->Pro_inflammatory_Genes Flavonoids Genistein, Quercetin, Kaempferol, Daidzein Flavonoids->IKK Inhibition Irisolidone Irisolidone (Weak Inhibition) Irisolidone->IKK Weak Inhibition

Caption: Simplified NF-κB signaling pathway and points of flavonoid inhibition.

Genistein, Daidzein, Quercetin, and Kaempferol have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators[8]. The precise mechanism of Irisolidone's interaction with this pathway requires further elucidation, though existing data suggests it is a weak inhibitor.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., Irisolidone, Genistein) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with flavonoids B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the test flavonoid. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, the concentration of the flavonoid that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the flavonoids for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

For researchers in drug development, the choice of a lead flavonoid compound will depend on the specific therapeutic target and desired potency. While Quercetin and Kaempferol stand out for their strong antioxidant and anti-inflammatory effects, the unique chemical structure of Irisolidone may offer advantages in terms of bioavailability, metabolism, or targeting specific cellular pathways that are yet to be fully explored. Further research, particularly direct comparative studies under standardized conditions, is essential to fully elucidate the therapeutic potential of Irisolidone relative to other flavonoids.

References

Validating the Mechanism of Action of Irisolidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Irisolidone, a naturally occurring isoflavone found in plants such as Pueraria lobata. We will delve into its effects on key signaling pathways, comparing its performance with other relevant compounds and providing detailed experimental data to support these findings. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Irisolidone.

Anti-inflammatory Properties of Irisolidone: Inhibition of the NF-κB Signaling Pathway

Experimental evidence strongly suggests that Irisolidone exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

A key study demonstrated that Irisolidone effectively suppresses the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of the phosphorylation of IκB-α, a critical step that prevents the nuclear translocation of the active NF-κB dimer. Consequently, the transcription of NF-κB target genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), is downregulated.[1]

In a carrageenan-induced inflammation model in mice, oral administration of Irisolidone was shown to significantly reduce inflammatory markers, including the number of leukocytes and the amount of protein in the exudates. Furthermore, Irisolidone treatment led to a decrease in the production of prostaglandin E2 (PGE2), another key inflammatory mediator. Notably, the anti-inflammatory effects of Irisolidone were found to be more potent than those of its glycoside precursor, kakkalide.[1]

Comparative Analysis of Anti-inflammatory Activity

To provide a clearer perspective on the potency of Irisolidone, the following table summarizes its inhibitory effects on key inflammatory mediators compared to other flavonoids.

CompoundTargetIC50 / % InhibitionCell/Animal ModelReference
Irisolidone NF-κB activation More potent than Kakkalide LPS-stimulated macrophages [1]
Irisolidone PGE2 production Significant reduction Carrageenan-induced air pouch (mice) [1]
Irisolidone TNF-α expression Significant reduction Carrageenan-induced air pouch (mice) [1]
Irisolidone IL-1β expression Significant reduction Carrageenan-induced air pouch (mice) [1]
LuteolinTNF-α release-LPS-stimulated RAW 264.7 macrophages[2]
ChrysophanolTNF-α production43.31 ± 2.8% (at 20 µM)LPS-stimulated mouse peritoneal macrophages[3]
ChrysophanolIL-6 production37.31 ± 3.1% (at 20 µM)LPS-stimulated mouse peritoneal macrophages[3]

Potential Anti-Cancer Activity: Investigating Apoptosis and Other Signaling Pathways

While the anti-inflammatory properties of Irisolidone are well-documented, its potential as an anti-cancer agent is an emerging area of research. Flavonoids, as a class of compounds, are known to induce apoptosis (programmed cell death) in cancer cells and modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Currently, there is a lack of direct experimental evidence specifically detailing the effects of Irisolidone on apoptosis, the PI3K/Akt pathway, and the MAPK pathway in cancer cells. However, based on the known activities of other structurally similar flavonoids, it is plausible that Irisolidone may also exert anti-cancer effects through these mechanisms. Further research is warranted to elucidate these potential activities.

Experimental Protocols

To facilitate further research and validation of Irisolidone's mechanism of action, this section provides detailed methodologies for the key experiments discussed.

Carrageenan-Induced Paw Edema in Mice

This model is a standard in vivo assay to evaluate the anti-inflammatory activity of a compound.

Protocol:

  • Animals: Use male Swiss albino mice (25-30g).

  • Groups: Divide the animals into a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and experimental groups receiving different doses of Irisolidone.

  • Administration: Administer Irisolidone or the control vehicle orally 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[4]

Western Blot Analysis for IκB-α Phosphorylation

This in vitro assay is used to determine the effect of a compound on the phosphorylation of IκB-α, a key step in NF-κB activation.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Pre-treat the cells with various concentrations of Irisolidone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IκB-α overnight at 4°C. Also, probe a separate membrane with an antibody against total IκB-α as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

ELISA for PGE2, TNF-α, and IL-1β

This assay is used to quantify the levels of pro-inflammatory cytokines and mediators in cell culture supernatants or biological fluids.

Protocol:

  • Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with or without Irisolidone. For in vivo studies, collect the exudate from the carrageenan-induced air pouch.

  • ELISA Kit: Use commercially available ELISA kits for PGE2, TNF-α, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

    • Measuring the signal using a microplate reader.

  • Quantification: Calculate the concentration of the cytokines or PGE2 in the samples by comparing their absorbance or luminescence to a standard curve.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the discussed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Irisolidone_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p_IKK p-IKK (Active) IKK->p_IKK IkBa_NFkB IκB-α / NF-κB (Inactive Complex) p_IKK->IkBa_NFkB Phosphorylates IκB-α p_IkBa p-IκB-α IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription Irisolidone Irisolidone Irisolidone->p_IKK Inhibits

Caption: Irisolidone inhibits the NF-κB signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment (Irisolidone & LPS) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-p-IκB-α) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection

Caption: Western Blot workflow for p-IκB-α detection.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample_Collection 1. Collect Supernatant /Exudate Add_Samples 3. Add Samples & Standards to Plate Sample_Collection->Add_Samples Standards 2. Prepare Standards Standards->Add_Samples Add_Detection_Ab 4. Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Substrate 5. Add Substrate Add_Detection_Ab->Add_Substrate Read_Plate 6. Read Plate Add_Substrate->Read_Plate Standard_Curve 7. Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc 8. Calculate Concentrations Standard_Curve->Calculate_Conc

Caption: General workflow for ELISA.

References

Irisolidone: Unraveling its Anticancer Potential Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial indications of anticancer activity, a comprehensive comparative analysis of Irisolidone's effects across different cell lines is currently hampered by a significant lack of publicly available experimental data. While preliminary research has suggested its potential as an antiproliferative agent, crucial quantitative data on its specific effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines remains largely unpublished.

Initial screenings have shown that Irisolidone exhibits notable antiproliferative effects on specific cancer cell lines. One study highlighted its activity against large lung carcinoma (CORL-23) and amelanotic melanoma (C32) cells. At a concentration of 100 µg/ml, Irisolidone demonstrated a high percentage of growth inhibition in both cell lines, suggesting its potential as a cytotoxic agent against these cancers. However, this foundational finding has not been followed up with more detailed, dose-dependent studies to determine key metrics such as the half-maximal inhibitory concentration (IC50).

Data on Cellular Mechanisms is Scant

A thorough review of scientific literature reveals a significant gap in the understanding of how Irisolidone exerts its cytotoxic effects. There is a notable absence of studies detailing its impact on fundamental cellular processes such as apoptosis and the cell cycle.

Apoptosis: Data from apoptosis assays, which are critical for understanding whether a compound induces programmed cell death, are not available for Irisolidone. Key indicators, such as the percentage of apoptotic cells, activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins, have not been reported for any cancer cell line treated with this compound.

Cell Cycle: Similarly, there is no published data on how Irisolidone affects cell cycle progression. Experiments using techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with Irisolidone are yet to be documented. This information is vital for determining if the compound halts cell division at a specific checkpoint.

Uncharted Signaling Pathways

The molecular mechanisms and signaling pathways modulated by Irisolidone in cancer cells are also an unexplored area. Understanding which cellular communication networks are affected by a compound is fundamental to drug development. Key pathways often implicated in cancer, such as the PI3K/Akt and MAPK pathways, have not been investigated in the context of Irisolidone treatment.

Due to the limited availability of specific experimental data for Irisolidone, a detailed comparative analysis of its effects on different cell lines, as originally intended, cannot be constructed. The scientific community awaits further research to elucidate the full potential and mechanisms of action of this natural compound in the context of cancer therapy. The initial findings in lung and melanoma cell lines provide a compelling reason for more in-depth investigations to fill the current knowledge void.

Specificity of Irisolidone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Irisolidone, an isoflavone found in plants such as Pueraria lobata and Iris germanica.[1][2] Its performance is compared with other relevant flavonoids, supported by experimental data, to assess the specificity of its therapeutic potential.

Overview of Irisolidone's Biological Activities

Irisolidone has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, immunomodulatory, and anti-Helicobacter pylori activities.[1][2] This guide delves into the specifics of these activities, offering a comparative perspective against other well-researched flavonoids.

Quantitative Comparison of Biological Activities

To objectively assess the potency and specificity of Irisolidone, the following tables summarize key quantitative data from various studies. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are standard measures of a compound's effectiveness. A lower value indicates greater potency.

Table 1: Anti-Helicobacter pylori Activity

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Irisolidone 12.5-25 [3]
Tectorigenin>100[3]
Genistein>100[3]

Table 2: Anticancer Activity (Breast Cancer Cell Lines)

CompoundCell LineIC50Reference
Irisolidone Data Not Available-
GenisteinMDA-468 (ER-)6.5 - 12.0 µg/mL[4]
GenisteinMCF-7 (ER+)6.5 - 12.0 µg/mL[4]
GenisteinMCF-747.5 µM[5]
GenisteinT-47DData Not Available

Table 3: Anti-inflammatory Activity

CompoundAssayIC50Reference
Irisolidone Data Not Available-
TectorigeninNitric Oxide (NO) Production InhibitionNot specified[6]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9 µg/mL[7]

Table 4: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50Reference
Irisolidone Data Not Available
Silybin> 200 µmol/L (on various CYP enzymes)[8]
Isosilybin B500 µg/mL[9]

Table 5: Immunomodulatory Activity

CompoundEffect on T-lymphocytes and Th1 CytokinesReference
Irisolidone Stimulatory[10]
IriloneImmunosuppressant[10]

Signaling Pathways and Molecular Mechanisms

The biological activities of Irisolidone and related flavonoids are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing these activities and the signaling cascades involved.

Experimental Workflow for Assessing Biological Activity

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis anticancer Anticancer (MTT Assay) ic50 IC50/MIC Calculation anticancer->ic50 anti_inflammatory Anti-inflammatory (NO Production) anti_inflammatory->ic50 antioxidant Antioxidant (DPPH Assay) antioxidant->ic50 anti_hpylori Anti-H. pylori (MIC Determination) anti_hpylori->ic50 immunomodulatory Immunomodulatory (T-cell Proliferation) immunomodulatory->ic50 comparison Comparison with Alternatives ic50->comparison Irisolidone Irisolidone & Comparators Irisolidone->anticancer Irisolidone->anti_inflammatory Irisolidone->antioxidant Irisolidone->anti_hpylori Irisolidone->immunomodulatory

Caption: General experimental workflow for assessing the biological activities of Irisolidone.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of inflammation.[11] Flavonoids like genistein and tectorigenin have been shown to inhibit this pathway.[2][6]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB (p65/p50) NFkB->NFkB_n 4. Translocation Irisolidone Irisolidone Irisolidone->IKK Inhibition DNA DNA NFkB_n->DNA 5. Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes 6. Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Irisolidone.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is vital for cell survival and proliferation, and its dysregulation is implicated in cancer.[11] Genistein is known to modulate this pathway.[2][12]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK 1. Binding & Activation PI3K PI3K RTK->PI3K 2. Activation PIP3 PIP3 PI3K->PIP3 3. PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt 4. Akt Activation mTOR mTOR Akt->mTOR 5. mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Irisolidone Irisolidone Irisolidone->PI3K Inhibition

Caption: Postulated modulation of the PI3K/Akt signaling pathway by Irisolidone.

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anti-Helicobacter pylori Activity (MIC Determination)
  • Bacterial Strains and Culture: Helicobacter pylori strains are cultured on Brucella agar supplemented with 10% fetal bovine serum under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 3-5 days.

  • Preparation of Test Compounds: Irisolidone and comparator flavonoids are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions are then made in Brucella broth.

  • MIC Assay: The broth microdilution method is used. A standardized inoculum of H. pylori is added to 96-well microtiter plates containing the serially diluted compounds.

  • Incubation and Reading: The plates are incubated under microaerophilic conditions at 37°C for 72 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity (MTT Assay)
  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of Irisolidone or comparator compounds for 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Production Assay)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of Irisolidone or comparator compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculation: A standard curve is generated using sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of Irisolidone or comparator compounds are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid is used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Immunomodulatory Activity (T-lymphocyte Proliferation Assay)
  • Isolation of Splenocytes: Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed using ACK lysis buffer.

  • Cell Culture and Stimulation: Splenocytes are cultured in RPMI-1640 medium and stimulated with a mitogen such as Concanavalin A (Con A) or phytohemagglutinin (PHA) in the presence of various concentrations of Irisolidone or comparator compounds.

  • Proliferation Assay: Cell proliferation is assessed using the MTT assay or by measuring the incorporation of [³H]-thymidine.

  • Flow Cytometry: To further characterize the immunomodulatory effects, flow cytometry can be used to analyze the populations of different T-cell subsets (e.g., CD4+, CD8+) and the intracellular production of cytokines (e.g., IFN-γ, IL-4).

Conclusion

The available data suggests that Irisolidone exhibits a range of promising biological activities. Its potent anti-Helicobacter pylori activity, in particular, shows greater specificity compared to other tested isoflavones. While quantitative data for its anticancer, anti-inflammatory, and antioxidant activities are still emerging, its demonstrated effects on key signaling pathways like NF-κB and PI3K/Akt provide a strong rationale for further investigation. The stimulatory effect of Irisolidone on the immune system, in contrast to the immunosuppressive activity of the structurally similar irilone, highlights its specific immunomodulatory potential. This guide provides a foundation for researchers to design further experiments to fully elucidate the therapeutic specificity and potential of Irisolidone.

References

Validating Biomarkers for Irisolidone's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Irisolidone's Bioactivity and a Comparison with Established Therapeutic Alternatives

Irisolidone, a naturally occurring isoflavone, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This guide provides a comprehensive comparison of Irisolidone's performance with established alternatives, Dexamethasone for anti-inflammatory applications and Quercetin for anti-cancer therapy. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of the available experimental data to facilitate the validation of biomarkers associated with Irisolidone's therapeutic efficacy.

Anti-inflammatory Effects: A Comparative Analysis

Irisolidone has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. This section compares the anti-inflammatory potency of Irisolidone with the well-established corticosteroid, Dexamethasone.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueKey Biomarkers
Irisolidone Nitric Oxide (NO) ProductionRAW 264.7~10 µMiNOS, COX-2
Dexamethasone NF-κB ActivationVariousnM to low µM rangeNF-κB, IκBα

Note: The IC50 value for Irisolidone's inhibition of NF-κB is not definitively established in the reviewed literature, while Dexamethasone's potency is known to be in the nanomolar to low micromolar range depending on the cell type and stimulus.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Both Irisolidone and Dexamethasone exert their anti-inflammatory effects, at least in part, by modulating this pathway.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits p-IκBα p-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome p-IκBα->Proteasome Degradation Inflammatory_Genes iNOS, COX-2, etc. NF-κB_nuc->Inflammatory_Genes Transcription Irisolidone Irisolidone Irisolidone->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NF-κB_nuc Inhibits

Figure 1: NF-κB Signaling Pathway and points of intervention by Irisolidone and Dexamethasone.

Anti-Cancer Effects: A Comparative Analysis

Irisolidone has shown promise as an anti-cancer agent by inducing apoptosis (programmed cell death) in various cancer cell lines. Here, we compare its efficacy with Quercetin, a well-studied flavonoid with known anti-cancer properties.

Table 2: Comparison of Anti-Cancer Activity (Apoptosis Induction)

CompoundCell LineConcentrationApoptosis (%)
Irisolidone Data Not Available--
Quercetin HCT116 (Colon)100 µM~50%
SW-620 (Colon)200 µMDose-dependent increase
MCF-7 (Breast)40-200 µMDose-dependent decrease in viability

Note: Specific quantitative data for apoptosis induction by Irisolidone is limited in the available literature. Further studies are required to establish a direct comparison.

Signaling Pathway: PI3K/Akt and Apoptosis

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its inhibition can lead to the induction of apoptosis. Both Irisolidone and Quercetin are thought to influence this pathway.

PI3K_Akt_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p-Akt p-Akt Bcl-2 Bcl-2 p-Akt->Bcl-2 Activates (Anti-apoptotic) Bax Bax p-Akt->Bax Inhibits (Pro-apoptotic) Caspases Caspases Bcl-2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Irisolidone Irisolidone Irisolidone->p-Akt Inhibits Quercetin Quercetin Quercetin->p-Akt Inhibits

Figure 2: PI3K/Akt Signaling Pathway and its role in apoptosis, with potential intervention by Irisolidone and Quercetin.

Hepatoprotective Effects

Irisolidone has demonstrated protective effects against liver injury. Studies have shown that a precursor to Irisolidone significantly inhibits the increase in plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in mice with induced liver injury.[1]

Table 3: Hepatoprotective Effect of Irisolidone Precursor

TreatmentALT Reduction (%)AST Reduction (%)
Kakkalide (Irisolidone precursor)84%85%

Note: This data is for Kakkalide, which is metabolized to Irisolidone. Direct in vivo data for Irisolidone is needed for a complete picture.

Signaling Pathway: Nrf2 and Antioxidant Response

The Nrf2 signaling pathway plays a crucial role in protecting cells from oxidative stress, a key factor in liver injury. Irisolidone is believed to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Intervention Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ubiquitination Ubiquitination Nrf2->Ubiquitination Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes HO-1, NQO1, etc. ARE->Antioxidant_Genes Transcription Irisolidone Irisolidone Irisolidone->Keap1 Inhibits

Figure 3: Nrf2 Signaling Pathway and its activation by Irisolidone.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

NO_Production_Assay_Workflow Cell_Culture Seed RAW 264.7 cells Treatment Treat with LPS +/- Irisolidone Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Reaction Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reaction Colorimetric_Reading Measure absorbance at 540 nm Griess_Reaction->Colorimetric_Reading Quantification Calculate nitrite concentration Colorimetric_Reading->Quantification

Figure 4: Workflow for the Nitric Oxide Production Assay.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of Irisolidone for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic cells with compromised membranes.

Apoptosis_Assay_Workflow Cell_Culture Culture cancer cells Treatment Treat with Irisolidone or Quercetin Cell_Culture->Treatment Incubation Incubate for specified time Treatment->Incubation Cell_Harvesting Harvest and wash cells Incubation->Cell_Harvesting Staining Stain with Annexin V-FITC and PI Cell_Harvesting->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis Quantify live, apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis

Figure 5: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Culture cancer cells to the desired confluence.

  • Treat the cells with Irisolidone or the comparative compound at various concentrations for a specified duration.

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Differentiate cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for PI3K/Akt and Nrf2 Signaling

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for assessing the activation state of key proteins in the PI3K/Akt and Nrf2 signaling pathways.

Western_Blot_Workflow Cell_Lysate_Prep Prepare cell lysates Protein_Quantification Quantify protein concentration Cell_Lysate_Prep->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-Akt, anti-Nrf2) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze protein band intensity Detection->Analysis

Figure 6: General Workflow for Western Blot Analysis.

Protocol:

  • Treat cells with Irisolidone or control vehicle.

  • Lyse the cells in a suitable buffer to extract total protein or nuclear/cytoplasmic fractions.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-Nrf2).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate that reacts with the HRP to produce light.

  • Detect the light signal using an imaging system and analyze the intensity of the protein bands to determine relative protein expression or phosphorylation levels.

Conclusion

Irisolidone exhibits significant therapeutic potential across multiple domains, including inflammation, cancer, and liver protection. The validation of specific biomarkers is crucial for its development as a therapeutic agent. This guide provides a comparative framework and detailed experimental protocols to aid researchers in this endeavor. While promising, the currently available quantitative data for Irisolidone is not as extensive as for established drugs like Dexamethasone and Quercetin. Further rigorous experimental validation is necessary to fully elucidate the therapeutic mechanisms of Irisolidone and to identify and quantify reliable biomarkers for its clinical application. The provided methodologies and comparative data serve as a valuable resource for designing and executing these future studies.

References

Safety Operating Guide

Proper Disposal of Irisolidone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

San Diego, CA - For researchers, scientists, and drug development professionals handling Irisolidone, a bioactive isoflavone compound, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe management and disposal of Irisolidone waste, ensuring compliance with standard laboratory safety practices.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Irisolidone, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Step-by-Step Disposal Procedures

The proper disposal of Irisolidone waste involves a systematic approach to segregation, containment, and labeling, culminating in transfer to a certified waste disposal service.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing Irisolidone. This includes pure, unused product, contaminated labware (e.g., vials, pipettes, slides), and solutions containing the compound.

  • Segregate Irisolidone waste from other chemical waste streams at the point of generation to prevent unintended chemical reactions.[3][4] Specifically, do not mix Irisolidone waste with incompatible materials. As a general practice, keep organic solvent wastes separate from aqueous wastes.

Step 2: Containerization

  • Use appropriate waste containers. For solid Irisolidone waste, use a clearly labeled, sealable container. For liquid waste containing Irisolidone (e.g., solutions in DMSO or ethanol), use a compatible, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Ensure containers are in good condition , free from cracks or leaks, and have a tightly fitting lid.[3]

  • Do not overfill containers. Leave adequate headspace to allow for expansion of contents and to prevent spills.

Step 3: Labeling

  • Clearly label all waste containers. The label must include the words "Hazardous Waste," the full chemical name "Irisolidone," and the approximate quantity or concentration.[3][5]

  • Indicate the solvent used if it is a liquid waste mixture.

  • Include the date of waste generation and the name of the principal investigator or laboratory responsible.[5]

Step 4: Storage

  • Store Irisolidone waste in a designated, secure area within the laboratory, away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant tray or bin.[3]

  • Store incompatible waste types separately.

Step 5: Disposal

  • Do not dispose of Irisolidone waste down the drain or in regular trash. [5]

  • Arrange for pickup by a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.[5]

  • Complete all required waste disposal forms as per your institution's and local regulations.

Disposal of Empty Containers

  • Triple-rinse empty containers that held Irisolidone with a suitable solvent (e.g., ethanol or methanol).[3][6]

  • Collect the rinsate and dispose of it as hazardous waste along with other Irisolidone liquid waste.[3][6]

  • After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.[6]

Quantitative Data Summary

While specific quantitative disposal limits for Irisolidone are not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Container Filling Do not exceed 90% of the container's capacity.General Laboratory Practice
Storage Time Follow institutional limits for hazardous waste accumulation.Institutional EHS Policy
Empty Container Residue Less than 3% of the original volume is considered "empty."[7]

Experimental Protocols

There are no specific experimental protocols cited for the disposal of Irisolidone in the available search results. The recommended procedure is to engage a professional chemical waste disposal service.

Irisolidone Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of Irisolidone waste in a laboratory setting.

Irisolidone_Disposal_Workflow Irisolidone Disposal Workflow cluster_generation Waste Generation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Irisolidone Waste Generated (Solid, Liquid, Contaminated Materials) assess Identify Waste Type start->assess segregate Segregate from Incompatible Wastes assess->segregate containerize Select Appropriate Waste Container segregate->containerize label_waste Label with 'Hazardous Waste', Contents, Date, and PI Info containerize->label_waste store Store in Designated Secure Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end Transfer to Certified Hazardous Waste Vendor contact_ehs->end

Caption: Logical workflow for the proper disposal of Irisolidone waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Irisolidone, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for any chemical you handle.

References

Essential Safety and Logistical Information for Handling Irisolidone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), handling, storage, and disposal of Irisolidone, a bioactive isoflavone with known anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] Adherence to these protocols is critical for minimizing risks and ensuring the integrity of research outcomes.

Hazard Identification and Safety Precautions

Irisolidone presents several hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H410Very toxic to aquatic life with long lasting effects

Source: [3]

To mitigate these risks, the following precautionary measures must be strictly followed:

Precautionary CodeDescription
P260Do not breathe dust.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/ eye protection/ face protection.
P284Wear respiratory protection.
P301 + P310 + P330IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: [3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with Irisolidone. The following table outlines the required equipment and its purpose.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator or work in a certified chemical fume hood, especially when handling the powder.To avoid inhalation of dust, which can cause respiratory irritation.[3]
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle Irisolidone in a well-ventilated area. A chemical fume hood is strongly recommended, especially when manipulating the solid form to prevent dust generation.[3]

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not inhale the dust.[3] After handling, wash hands and any exposed skin thoroughly.[3]

  • Storage Conditions: Store Irisolidone in a tightly sealed container in a dry and well-ventilated place.[3] Protect from light and air.[3]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wear the appropriate PPE as outlined above. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the affected area thoroughly.

Disposal Plan:

Dispose of Irisolidone and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[3] Waste should be placed in a labeled, sealed container and disposed of through a licensed professional waste disposal service.

Experimental Protocols

The following are detailed methodologies for key experiments involving Irisolidone, based on published research.

In Vitro Hepatoprotective Activity Assay

This protocol is designed to assess the protective effects of Irisolidone against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in HepG2 cells.[4]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Irisolidone

  • tert-butyl hydroperoxide (t-BHP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Irisolidone (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • After pre-treatment, induce cytotoxicity by adding t-BHP (final concentration of 200 µM) to the wells and incubate for 3 hours.

  • MTT Assay:

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Immunomodulatory Activity Assay

This protocol outlines the procedure to evaluate the effect of Irisolidone on T-lymphocyte populations and cytokine production in mice.[5]

Materials:

  • Balb/c mice

  • Irisolidone

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 medium

  • Anti-mouse CD4-FITC and CD8-PE antibodies

  • ELISA kits for IL-2, IFN-γ, IL-4, and IL-5

Procedure:

  • Animal Dosing:

    • Divide mice into groups and administer Irisolidone orally at different doses (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg) daily for 7 days. The control group receives the vehicle (e.g., PBS).

  • Spleen and Blood Collection:

    • On day 8, euthanize the mice and aseptically remove the spleens.

    • Collect blood via cardiac puncture for serum cytokine analysis.

  • Splenocyte Preparation:

    • Prepare single-cell suspensions from the spleens by mechanical disruption in RPMI-1640 medium.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the splenocytes with PBS and resuspend at a concentration of 1 x 10^6 cells/mL.

  • Flow Cytometry:

    • Stain the splenocytes with anti-mouse CD4-FITC and CD8-PE antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the percentages of CD4+ and CD8+ T-cells.

  • Cytokine Analysis:

    • Separate serum from the collected blood by centrifugation.

    • Measure the concentrations of IL-2, IFN-γ, IL-4, and IL-5 in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the T-cell populations and cytokine levels between the treatment and control groups.

Signaling Pathway Visualization

Based on its known anti-inflammatory properties, a plausible mechanism of action for Irisolidone involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation. The following diagram illustrates a potential workflow for investigating this interaction.

Irisolidone_NFkB_Pathway cluster_cell Macrophage cluster_workflow Experimental Workflow LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Induces Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response Leads to Irisolidone Irisolidone Irisolidone->IKK Inhibits Irisolidone->NFkB_nucleus Inhibits Translocation Start Culture RAW 264.7 Macrophages Pretreat Pre-treat with Irisolidone Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Analysis Analyze NF-κB Pathway Markers Stimulate->Analysis WesternBlot Western Blot for p-IKK, p-IκBα Analysis->WesternBlot qPCR qPCR for TNF-α, IL-6 mRNA Analysis->qPCR ELISA ELISA for secreted cytokines Analysis->ELISA

Caption: Proposed mechanism and experimental workflow for Irisolidone's anti-inflammatory effect via NF-κB pathway inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Irisolidone
Reactant of Route 2
Reactant of Route 2
Irisolidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.